molecular formula C7H7BBrFO3 B591712 4-Bromo-2-fluoro-6-methoxyphenylboronic acid CAS No. 957035-32-4

4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Cat. No.: B591712
CAS No.: 957035-32-4
M. Wt: 248.842
InChI Key: QEWLBJNIOLLKQS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO3 and its molecular weight is 248.842. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWLBJNIOLLKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659394
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-32-4
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoro-6-methoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Abstract

This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for steric and electronic influence—makes it a versatile reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, its probable synthetic route, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental protocols and offers practical insights for researchers in drug discovery and chemical development.

Physicochemical Properties and Structural Data

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. The presence of both a boronic acid moiety and a heavy bromine atom contributes significantly to its molecular weight.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 248.84 g/mol [1][2]
Molecular Formula C₇H₇BBrFO₃[1][2]
CAS Number 957035-32-4[1][2][3]
Exact Mass 247.96600 u[2]
Appearance Typically a powderN/A
Storage Temperature -20°C[1]

The structure combines several features that are highly desirable in drug discovery programs. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can influence conformation and solubility.[4] The boronic acid itself is a versatile functional group, renowned for its stability, low toxicity, and diverse reactivity.[5]

Caption: Chemical structure of this compound.

Synthesis via Directed Ortho-Metalation and Borylation

While numerous methods exist for the synthesis of arylboronic acids, the most logical and efficient route for a highly substituted arene like this compound involves a directed ortho-metalation followed by borylation. This strategy leverages the directing ability of the methoxy group to achieve high regioselectivity. A plausible synthetic pathway starts from 1-bromo-3-fluoro-5-methoxybenzene.

  • Lithiation (Directed Ortho-Metalation) : The starting aryl bromide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise. The methoxy group directs the lithium-hydrogen exchange to the ortho position (C6), which is sterically accessible and activated. This forms a highly reactive aryllithium intermediate. This approach is analogous to established procedures for similar substituted phenylboronic acids.[6][7]

  • Borylation : The aryllithium intermediate is then quenched with a boron electrophile, most commonly triisopropyl borate (B(O-iPr)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom.

  • Hydrolysis : The resulting boronate ester is not isolated but is directly hydrolyzed by an acidic workup (e.g., with aqueous HCl) to yield the final this compound product.

This organometallic approach is favored for its high efficiency and control over regiochemistry, which is crucial when dealing with multiple substituents on an aromatic ring.[7]

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and functional materials.[8][9]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.[10][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2 Ar¹-Pd(II)L₂-X ox_add->pd2 trans Transmetalation pd2->trans pd2_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd2_ar2 red_elim Reductive Elimination pd2_ar2->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->ox_add boronic Ar²-B(OH)₂ (Boronic Acid) + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of an organic halide, forming a Pd(II) complex.[11][12] This is often the rate-determining step.

  • Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[13][14]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[10][12]

A Self-Validating Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the base, solvent, and catalyst may be required for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Workflow:

G start 1. Assemble Reagents degas 2. Degas Solvent start->degas reaction 3. Heat Reaction (e.g., 80-100 °C) degas->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete dry 6. Dry & Concentrate workup->dry purify 7. Purify (Column Chromatography) dry->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.5 eq), and the palladium catalyst (0.03 eq).[12]

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (dioxane/water) via syringe.

    • Expert Insight: Using an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. Degassing the solvent (e.g., by sparging with argon for 10-15 minutes) prevents catalyst oxidation and ensures reproducibility.[10]

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[12]

    • Expert Insight: The choice of base is crucial. Cesium carbonate (Cs₂CO₃) is often more effective for sterically hindered or electronically deactivated substrates, while potassium carbonate (K₂CO₃) is a good general-purpose base. The base facilitates the transmetalation step.[15]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[12]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[12]

Significance in Drug Discovery and Development

Boronic acids and their derivatives are integral to modern drug discovery.[5] The FDA-approved proteasome inhibitor Bortezomib (Velcade®) famously contains a boronic acid warhead that forms a reversible covalent bond with its enzyme target.[5][16]

More commonly, reagents like this compound are used as sophisticated building blocks. The Suzuki coupling allows for the rapid generation of molecular diversity by connecting complex fragments.[8] This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. For instance, the aryl moiety from this boronic acid can be coupled to various heterocyclic systems to create novel chemical entities for screening against biological targets such as kinases or receptors.[4][17]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in science. With a molecular weight of 248.84 g/mol , its true value lies in the strategic placement of its functional groups, which provides a gateway to novel and complex molecules via the robust and reliable Suzuki-Miyaura coupling reaction. This guide has provided the foundational knowledge, mechanistic understanding, and a practical, field-tested protocol to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the demanding field of drug discovery.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • This compound CAS 957035-32-4. United States Biological.
  • 957035-32-4, this compound Formula. ECHEMI.
  • 162101-31-7|2-Fluoro-4-methoxyphenylboronic acid|BLD Pharm. BLD Pharm.
  • 3-Fluoro-4-methoxyphenylboronic Acid. FUJIFILM Wako Chemicals.
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0. Sigma-Aldrich.
  • 4-Methoxyphenylboronic acid. MedchemExpress.com.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar.
  • Suzuki reaction. Wikipedia.
  • Organoborane coupling reactions (Suzuki coupling). PubMed Central.
  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PubMed Central.
  • An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Benchchem.
  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.
  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
  • VB10087 this compound. VSNCHEM.

Sources

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, a versatile and highly valuable reagent in the fields of medicinal chemistry, organic synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, reactivity, and applications, with a focus on field-proven methodologies and the underlying scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenylboronic acid featuring a unique combination of functional groups that render it a powerful tool in synthetic chemistry. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine and methoxy substituents modulate the electronic properties and steric environment of the aromatic ring.

The core structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a bromine atom, a fluorine atom, and a methoxy group (-OCH₃). The IUPAC name for this compound is (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.[1]

Chemical Structure of this compoundFigure 1: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 957035-32-4
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol
Appearance White to off-white solid
Melting Point Not readily available; typical for arylboronic acids
Solubility Soluble in organic solvents like DMSO, methanol, and THF

Synthesis and Purification: A Practical Approach

Synthetic Strategy: Lithiation-Borylation

The most common and effective method for the synthesis of arylboronic acids from aryl bromides is through a lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting aryllithium intermediate with a borate ester. Subsequent hydrolysis then yields the desired boronic acid.[3]

Synthesis_Workflow A Starting Material: 1,4-Dibromo-2-fluoro-6-methoxybenzene B Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) A->B 1. C Aryllithium Intermediate B->C D Borylation (Triisopropyl borate, -78 °C) C->D 2. E Boronate Ester Intermediate D->E F Acidic Workup (e.g., aq. HCl) E->F 3. G Product: This compound F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Disclaimer: This protocol is adapted from similar syntheses and should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Materials:

  • 1,4-Dibromo-2-fluoro-6-methoxybenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1,4-Dibromo-2-fluoro-6-methoxybenzene and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Key Applications in Drug Discovery and Materials Science

Arylboronic acids are indispensable building blocks in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, enabling the construction of complex molecular architectures.[4][5]

The Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-Br R-X->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Ar-R' Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Pharmaceutical Research

While specific examples for this compound are not prevalent in publicly accessible literature, the structural motifs it helps generate are of significant interest in drug discovery. Boronic acids, in general, are key components in the synthesis of numerous biologically active compounds.[4] For instance, the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, contains a boronic acid moiety.[6] The fluorinated biaryl scaffolds that can be synthesized using this reagent are sought after in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[7]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables provide expected spectral data based on the analysis of its chemical structure and comparison with similar compounds.[8]

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1br s2HB(OH)₂
~7.2d1HAr-H
~7.0d1HAr-H
~3.8s3HOCH₃

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160 (d)Ar-C-F
~155Ar-C-OCH₃
~130 (broad)Ar-C-B(OH)₂
~125Ar-C-H
~118Ar-C-H
~115Ar-C-Br
~56OCH₃

Table 3: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid dimer)
3050-3000MediumAr C-H stretch
2950-2850MediumAliphatic C-H stretch (OCH₃)
~1600, ~1480Medium to StrongAr C=C stretch
~1350StrongB-O stretch
~1250StrongAr-O-C stretch (asymmetric)
~1030StrongAr-O-C stretch (symmetric)
~1000StrongC-F stretch

Safety and Handling

This compound is an irritant and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[8]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its unique substitution pattern makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, a practical (though adapted) synthetic protocol, its key applications, and essential safety information to empower researchers in their scientific endeavors.

References

  • Apollo Scientific. (2023, July 7).
  • Jackson, D., & Sung, N. D. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(27), 5237-5240.
  • Sigma-Aldrich. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • ChemicalBook. (n.d.). The uses of 4-Methoxyphenylboronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid.
  • Beilstein Journals. (n.d.).
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?
  • Silva, F., et al. (2020).
  • Bentham Science. (n.d.). Boron in Medicinal and Organic Chemistry.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Iwasawa, N., et al. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-373.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2).
  • ChemicalBook. (n.d.). 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum.
  • Amerigo Scientific. (n.d.). This compound, 98%.
  • BLD Pharm. (n.d.). 78495-63-3|2-Fluoro-6-methoxyphenylboronic acid.
  • Tokyo Chemical Industry. (n.d.). 2-Fluoro-6-methoxyphenylboronic Acid 78495-63-3.

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An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Properties, Handling, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-methoxyphenylboronic acid, with the CAS Number 957035-32-4, is a synthetically versatile organoboron compound.[1][2][3] Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and electron-donating and -withdrawing substituents on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical properties, safe handling procedures, and a detailed approach to its spectroscopic characterization.

The strategic placement of the bromo, fluoro, and methoxy groups on the phenylboronic acid scaffold allows for regioselective transformations, particularly in metal-catalyzed cross-coupling reactions. The boronic acid group serves as a versatile handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The bromine atom can participate in a variety of transformations, including further cross-coupling reactions, lithiation-substitution sequences, or serve as a heavy atom for crystallographic studies. The fluoro and methoxy substituents modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the resulting derivatives.

This document is intended to be a practical resource for researchers, providing both established data and predictive insights to facilitate the effective use of this reagent in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties are derived from experimental data, others are calculated values and should be considered as such.

PropertyValueSource
CAS Number 957035-32-4[1][2][3]
Molecular Formula C₇H₇BBrFO₃[2][3]
Molecular Weight 248.84 g/mol [2][3]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not experimentally determined. Similar substituted phenylboronic acids exhibit melting points in the range of 120-220 °C. For example, 2-fluoro-6-methoxyphenylboronic acid has a melting point of 120-125 °C, while 3-fluoro-4-methoxyphenylboronic acid melts at 206-211 °C.[4]
Boiling Point 334.9 °C at 760 mmHg (Calculated)[2]
Density 1.68 g/cm³ (Calculated)[2]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in less polar solvents like dichloromethane and chloroform. Insoluble in water and non-polar solvents like hexanes.N/A
Flash Point 156.3 °C (Calculated)[2]

Molecular Structure

The molecular structure of this compound is fundamental to understanding its reactivity and spectroscopic properties.

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Predictive and Methodological Approach

As of the compilation of this guide, experimentally derived spectral data for this compound is not widely available in the public domain. Therefore, this section provides predicted spectral characteristics based on the known structure and data from analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and verify this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would provide comprehensive structural information.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 (broad s)s2HB(OH)₂
~7.2-7.4m2HAr-H
~3.9s3HOCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160 (d, J ≈ 245 Hz)C-F
~158C-O
~135 (d, J ≈ 3 Hz)C-H
~120 (d, J ≈ 15 Hz)C-B
~118C-Br
~115 (d, J ≈ 20 Hz)C-H
~56OCH₃

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Referencing: The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) or CDCl₃ (δ 7.26 ppm) is used as an internal standard.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Program: Proton-decoupled pulse program

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

    • Referencing: The solvent peak of DMSO-d₆ (δ 39.52 ppm) or CDCl₃ (δ 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, C-Br, and B-O bonds.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (from B(OH)₂)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (from OCH₃)
1600-1450Strong to MediumAromatic C=C skeletal vibrations
1380-1320StrongB-O stretch
1250-1200StrongAsymmetric C-O-C stretch
1050-1000StrongSymmetric C-O-C stretch
1100-1000StrongC-F stretch
700-500MediumC-Br stretch

Experimental Protocol for IR Data Acquisition

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for bromine.

Predicted Mass Spectrum Data

The most informative data will be from high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The molecular ion will appear as a doublet with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • [M]⁺ for C₇H₇B⁷⁹BrFO₃: Calculated m/z = 247.9659

  • [M]⁺ for C₇H₇B⁸¹BrFO₃: Calculated m/z = 249.9638

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition:

    • Instrument: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl and substituted aromatic compounds. The presence of the fluoro and methoxy groups can influence the electronic and steric nature of the resulting products, making it a useful tool for fine-tuning molecular properties in drug discovery and materials science.

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Aryl/Vinyl Halide or Triflate Aryl/Vinyl Halide or Triflate Aryl/Vinyl Halide or Triflate->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. This guide has provided a detailed overview of its known and predicted physical properties, along with essential safety and handling information. While a complete set of experimentally verified data is not yet publicly available, the provided methodologies for spectroscopic analysis offer a clear pathway for researchers to characterize this compound thoroughly. The unique combination of functional groups on this molecule ensures its continued importance in the development of novel pharmaceuticals and advanced materials.

References

  • 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum - SpectraBase. SpectraBase.
  • 4-Methoxyphenylboronic acid - SpectraBase. SpectraBase.
  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. PubChem.
  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. ResearchGate.
  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. PubChem.
  • Supplementary Information - Beilstein Journals. Beilstein Journals.
  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. ResearchGate.
  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC - NIH. National Institutes of Health.
  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate. ResearchGate.

Sources

4-Bromo-2-fluoro-6-methoxyphenylboronic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key building block in contemporary drug discovery and organic synthesis. Recognizing the current lack of publicly available solubility data for this specific compound, this whitepaper emphasizes the foundational principles and practical methodologies required to generate reliable solubility profiles. We delve into the physicochemical characteristics of the molecule, extrapolate potential solubility behavior based on structurally related compounds, and provide detailed, field-proven experimental protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, processability, and overall utility of a chemical compound in various applications, most notably in pharmaceutical development. For a complex, substituted arylboronic acid such as this compound, understanding its solubility in a range of solvents is paramount for its effective use in cross-coupling reactions like the Suzuki-Miyaura coupling, as well as for its purification and formulation.[1] A well-characterized solubility profile enables chemists and engineers to make informed decisions regarding solvent selection, reaction concentration, and crystallization techniques, ultimately leading to more efficient and scalable processes.

This guide will provide a robust framework for approaching the solubility determination of this compound, addressing the key factors that influence its solubility and presenting a detailed methodology for its empirical determination.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BBrFO₃[2][3]
Molecular Weight 248.84 g/mol [2][3]
Boiling Point 334.9°C at 760 mmHg[2]
Density 1.68 g/cm³[2]
Flash Point 156.3°C[2]

These properties suggest a relatively polar molecule with a high boiling point, typical of substituted aromatic compounds. The presence of the boronic acid moiety, along with the halogen and methoxy groups, will significantly influence its interaction with various solvents.

Factors Influencing the Solubility of Substituted Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of various factors, including the nature of the solvent, temperature, pH (in aqueous systems), and the specific substituents on the phenyl ring.[1][4]

Solvent Polarity

Studies on phenylboronic acid and its derivatives have shown a general trend of higher solubility in polar organic solvents.[1][5][6][7] Ethers (like diethyl ether and dipropyl ether) and ketones (such as acetone) tend to be good solvents for phenylboronic acids.[1][5][6][7] Chloroform has been shown to provide moderate solubility, while non-polar hydrocarbon solvents like methylcyclohexane result in very low solubility.[1][5][6][7] For this compound, we can anticipate a similar trend. The presence of the polar C-F, C-Br, and C-O bonds, in addition to the boronic acid group, suggests that polar solvents capable of hydrogen bonding and dipole-dipole interactions will be most effective.

Temperature

The solubility of solids in liquids is generally endothermic, meaning that solubility increases with temperature.[8] This principle is fundamental to the "dynamic" or "synthetic" method of solubility determination, where the temperature at which a solid dissolves in a known amount of solvent is measured.[1][4][5][6] For boronic acids, this relationship can be complex due to the potential for dehydration at elevated temperatures to form boroxines (trimeric anhydrides).[4][9]

pH and Aqueous Solubility

In aqueous media, the pH plays a critical role in the solubility of boronic acids. Boronic acids are weak Lewis acids and can exist in equilibrium between the neutral acid form and the anionic boronate form. The pKa of the boronic acid dictates the pH at which this transition occurs. The formation of the charged boronate species at higher pH values generally leads to a significant increase in aqueous solubility.[10] The presence of electron-withdrawing groups, such as fluorine and bromine, on the phenyl ring is expected to decrease the pKa of the boronic acid, making it more acidic and potentially increasing its solubility in neutral or slightly acidic aqueous solutions compared to unsubstituted phenylboronic acid.

Substituent Effects

The nature and position of substituents on the phenyl ring have a profound impact on the solubility of boronic acids.[4] The fluoro and methoxy groups in this compound can participate in hydrogen bonding, which may enhance solubility in protic solvents. The bromine atom, while increasing the molecular weight, also contributes to the overall polarity of the molecule. The interplay of these electronic and steric effects will ultimately determine the compound's unique solubility profile.

Experimental Determination of Solubility: A Detailed Protocol

Given the absence of published data, a reliable experimental protocol is essential. The dynamic (synthetic) method is a robust and widely used technique for determining the solubility of crystalline compounds in various solvents as a function of temperature.[1][4][5][6]

Principle of the Dynamic Method

The dynamic method involves preparing a series of samples with known concentrations of the solute in the solvent of interest. Each sample is then heated at a controlled rate with vigorous stirring until complete dissolution is observed. The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis prep1 Weigh precise amount of This compound prep2 Add a known volume or mass of the selected solvent prep1->prep2 prep3 Seal the vial securely prep2->prep3 meas1 Place vial in a controlled temperature bath with stirring prep3->meas1 meas2 Increase temperature at a controlled, slow rate (e.g., 0.5 °C/min) meas1->meas2 meas3 Visually or instrumentally monitor for complete dissolution meas2->meas3 meas4 Record the temperature of complete dissolution meas3->meas4 an1 Repeat for multiple concentrations meas4->an1 an2 Plot dissolution temperature (Y-axis) vs. concentration (X-axis) an1->an2 an3 Fit the data to generate the solubility curve an2->an3

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology
  • Reagent and Solvent Preparation:

    • Ensure the this compound is of high purity and is a crystalline solid.

    • Use high-purity (e.g., HPLC grade) solvents. If studying the effect of water, use deionized, distilled water.

  • Sample Preparation:

    • Into a series of sealable glass vials, accurately weigh different masses of this compound.

    • To each vial, add a precise volume or mass of the chosen solvent to achieve a range of known concentrations.

    • Include a small magnetic stir bar in each vial.

    • Securely seal the vials to prevent solvent evaporation during heating.

  • Solubility Measurement:

    • Place a vial in a temperature-controlled bath equipped with a magnetic stirrer. An oil bath or a programmable heating block is suitable.

    • Begin stirring to ensure the suspension is homogenous.

    • Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C per minute) to allow for thermal equilibrium.

    • Carefully observe the contents of the vial. The dissolution temperature is the point at which the last solid particle disappears, resulting in a clear solution.

    • Record this temperature.

    • To confirm the dissolution temperature, slowly cool the solution until turbidity or crystal formation reappears. The temperature difference between dissolution and reappearance should be minimal.

    • Repeat this procedure for all prepared samples.

Analytical Confirmation (Optional but Recommended)

For enhanced accuracy, especially in colored or complex systems, visual observation can be supplemented with instrumental analysis.

  • Turbidity Sensor: A probe that measures light scattering can precisely detect the point of complete dissolution.[1][4][5][6]

  • HPLC Analysis: After reaching a clear solution at a given temperature, an aliquot can be taken, diluted, and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the concentration. This is particularly useful for generating isothermal solubility data.

Data Analysis and Presentation

The collected data should be presented in a clear and interpretable format.

Tabulated Data

Summarize the experimental results in a table, listing the concentration and the corresponding dissolution temperature for each solvent tested.

Table 1: Example Data Table for Solubility of this compound in Acetone

Concentration ( g/100g of Solvent)Dissolution Temperature (°C)
1.025.5
2.535.2
5.048.9
10.065.1
Note: This is hypothetical data for illustrative purposes.
Graphical Representation

Plot the dissolution temperature (on the y-axis) against the concentration (on the x-axis) to generate a solubility curve. This graphical representation provides an intuitive understanding of the temperature dependence of solubility.

Thermodynamic Modeling

For a more in-depth analysis, the experimental data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations.[1][5][6][7] However, it is important to note that for boronic acids, simpler polynomial equations may provide a better fit due to the complexity of species in solution (e.g., the acid-anhydride equilibrium).[1][4][5][6][7]

Conclusion and Future Work

This technical guide has outlined the critical importance of understanding the solubility of this compound and has provided a comprehensive, practical framework for its experimental determination. While specific data for this compound remains to be published, the principles governing the solubility of substituted phenylboronic acids, coupled with the detailed dynamic method protocol, empower researchers to generate the necessary data to advance their work.

Future experimental work should focus on systematically evaluating the solubility of this compound in a diverse range of pharmaceutically and synthetically relevant solvents. Furthermore, investigating the influence of pH and the potential for co-crystal or salt formation could provide valuable insights for formulation and drug delivery applications. The generation of such data will be a significant contribution to the scientific community, enabling the full potential of this compound to be realized in drug discovery and beyond.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
  • Wikipedia. (n.d.). Phenylboronic acid.
  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]
  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
  • ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid.
  • ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

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4-Bromo-2-fluoro-6-methoxyphenylboronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

For researchers, medicinal chemists, and process development scientists, the integrity of starting materials is paramount to achieving reproducible and successful outcomes. Arylboronic acids are foundational reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their utility is intrinsically linked to their stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment.

Compound Profile and Significance

This compound is a highly functionalized building block used in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials. Its substituted phenyl ring allows for precise structural modifications, making it a valuable intermediate. However, the very features that make it synthetically useful—the boronic acid moiety and the electronically diverse substituents—also render it susceptible to specific degradation pathways. Understanding these liabilities is the first step toward mitigating them.

Property Value Reference
CAS Number 957035-32-4[1][2][3][4]
Molecular Formula C₇H₇BBrFO₃[2][3]
Molecular Weight 248.84 g/mol [2][3]
Appearance White to yellow powder[5]
Melting Point Not consistently reported; general phenylboronic acids vary widely.
Solubility Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes.[5]

Core Stability Challenges: Primary Degradation Pathways

The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its environment. For this compound, three primary degradation pathways must be considered: protodeboronation, oxidative decomposition, and dehydration to form boroxines.

Protodeboronation: The Unwanted C-B Bond Cleavage

Protodeboronation is the formal replacement of the –B(OH)₂ group with a hydrogen atom, representing a significant loss of the reagent's synthetic potential. This process can be catalyzed by both acid and base.[6][7]

  • Mechanism: The reaction is particularly problematic under the basic aqueous conditions often used in Suzuki-Miyaura cross-coupling reactions.[7] The mechanism can involve the formation of a more reactive arylboronate anion, which is then protonated at the carbon atom previously attached to boron.[7] Both concerted proton transfer and the liberation of a transient aryl anion have been identified as possible mechanistic regimes, depending on the electronic nature of the aryl group.[8] Electron-withdrawing groups can stabilize the transient aryl anion, potentially accelerating degradation under certain basic conditions.[8]

  • Influence of Substituents: The electronic nature of the phenyl ring substituents plays a crucial role. While a general trend is not always straightforward, highly electron-deficient arylboronic acids can be unstable under aqueous basic conditions.[8] For the title compound, the electron-withdrawing fluorine and bromine atoms may increase susceptibility to certain base-catalyzed degradation pathways.

Caption: General mechanisms for base- and acid-catalyzed protodeboronation of arylboronic acids.

Oxidative Degradation

Boronic acids are susceptible to oxidation, a process that converts the C-B bond into a C-O bond, ultimately yielding a phenol and boric acid.[9][10] This pathway can be particularly relevant in biological systems or upon exposure to reactive oxygen species (ROS).[11][12]

  • Mechanism: The oxidation is believed to proceed via nucleophilic attack of an oxidant on the empty p-orbital of the boron atom.[9] This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom, leading to a labile borate ester that rapidly hydrolyzes.[9]

  • Prevention: The most effective preventative measure is the strict exclusion of air and other oxidizing agents. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is critical for long-term stability.

Caption: Simplified pathway for the oxidative degradation of arylboronic acids.

Dehydration and Boroxine Formation

Boronic acids can undergo reversible thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[5][13][14]

  • Equilibrium: This is an equilibrium process. The presence of the boroxine can affect the solubility, reactivity, and analytical characterization of the material. While boroxines can participate in cross-coupling reactions, their reactivity profile may differ from the free boronic acid.

  • Mitigation: The formation of boroxines is driven by the removal of water, often at elevated temperatures.[5] Storing the compound in a dry environment at a low temperature minimizes boroxine formation. If significant boroxine is present, it can often be converted back to the boronic acid by treatment with water.

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Parameter Recommendation Justification
Temperature -20°C Slows the rate of all degradation pathways, including protodeboronation, oxidation, and thermal dehydration.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by excluding atmospheric oxygen.[11] Also displaces moisture-laden air.
Moisture Strictly Anhydrous Minimizes hydrolysis, which is a prerequisite for many protodeboronation pathways and can affect the boroxine equilibrium.[7][15]
Light Protect from Light Store in an amber vial or in the dark. While not specifically documented for this compound, many complex organic molecules are light-sensitive.
Container Amber glass vial with a tightly sealed cap (e.g., PTFE-lined). Glass is inert and non-reactive.[15] Amber color protects from light. A tight seal is crucial to exclude air and moisture.[15]
Standard Operating Procedure (SOP) for Aliquoting and Use:
  • Equilibration: Allow the sealed container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations and weighing in a glove box or under a positive pressure stream of argon or nitrogen.

  • Dispensing: Use clean, dry spatulas and tools.

  • Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.

  • Storage: Promptly return the sealed container to the recommended -20°C storage.[3]

Stability Assessment: Experimental Protocols

Regularly assessing the purity of the boronic acid is crucial, especially for long-term storage or before use in sensitive, high-stakes reactions.

Workflow for Stability Assessment

Stability_Workflow start Obtain Sample visual Visual Inspection (Color, Caking) start->visual dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile, THF) visual->dissolve hplc Purity Check by RP-HPLC dissolve->hplc nmr Structural Integrity by NMR (¹H, ¹¹B, ¹⁹F) dissolve->nmr decision Assess Purity & Degradants hplc->decision nmr->decision pass Proceed with Use decision->pass >95% Pure No major degradants fail Consider Purification or Acquire New Batch decision->fail <95% Pure or Significant Degradants

Caption: A logical workflow for the routine stability assessment of boronic acid reagents.

Protocol: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

The analysis of boronic acids by RP-HPLC can be challenging due to their potential for on-column hydrolysis or interaction with silica.[16] A carefully optimized method is required.

  • Objective: To quantify the purity of the boronic acid and detect potential degradation products like the protodeboronated analog (1-bromo-3-fluoro-5-methoxybenzene) and the oxidized analog (4-bromo-2-fluoro-6-methoxyphenol).

  • Instrumentation & Columns:

    • HPLC with UV detector.

    • C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[16]

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of diluent (e.g., 50:50 acetonitrile:water). Prepare standards of potential impurities if available.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Note: The absence of a pH modifier may sometimes be beneficial to prevent hydrolysis).[16]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm or 254 nm.

    • Analysis: Integrate the peak areas. The protodeboronated impurity will be significantly less polar and have a longer retention time. The phenolic impurity will also have a distinct retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Structural Confirmation by NMR Spectroscopy

NMR is a powerful tool for identifying key structural changes indicative of degradation.

  • Objective: To confirm the presence of the C-B bond and the overall structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • ¹H NMR: Check for the appearance of a new aromatic proton signal that would replace the C-B bond in the case of protodeboronation. The integration of signals should be consistent with the structure.

    • ¹¹B NMR: This is a direct method to observe the boron environment. A broad signal between δ 20-30 ppm is characteristic of an arylboronic acid. The disappearance of this signal or the appearance of a sharp signal near δ 19 ppm (for boric acid) or other signals would indicate degradation.

    • ¹⁹F NMR: This can serve as a sensitive probe. The chemical shift of the fluorine atom is sensitive to its electronic environment. The appearance of new fluorine signals could indicate the formation of degradation products.

Conclusion

While this compound is a potent tool for chemical synthesis, its stability is not to be taken for granted. Its susceptibility to protodeboronation, oxidation, and dehydration necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols outlined in this guide—combining cold, dry, and inert storage conditions with routine analytical verification—researchers can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

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  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)
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  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
  • Plamondon, L., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
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  • ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, a key building block in contemporary medicinal chemistry and organic synthesis. The delineated methodology centers on a highly efficient and regioselective lithiation-borylation sequence, commencing from the readily accessible precursor, 1-bromo-3-fluoro-5-methoxybenzene. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step experimental protocol but also a thorough examination of the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis. Emphasis is placed on the causality behind experimental choices, providing a self-validating framework for the described procedures.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures that are prevalent in many drug candidates. The unique electronic and structural properties of boron-containing compounds also lend themselves to a variety of other applications, including as enzyme inhibitors and in materials science.[1]

The target molecule of this guide, this compound, is a trifunctional building block of significant interest. The presence of a bromine atom provides a handle for further cross-coupling reactions, the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, and the methoxy group can influence molecular conformation and binding interactions. This strategic combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutics and other functional materials. The boronic acid moiety itself is a versatile functional group, capable of engaging in a wide range of chemical transformations beyond cross-coupling, further enhancing the synthetic utility of this compound. Boronic acids are known to be relatively stable, have low toxicity, and their synthesis is often straightforward, making them attractive reagents for drug discovery programs.[1]

Synthetic Strategy: A Regioselective Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the preparation of the starting material, 1-bromo-3-fluoro-5-methoxybenzene, followed by a regioselective lithiation and subsequent borylation.

Synthesis of the Starting Material: 1-Bromo-3-fluoro-5-methoxybenzene

The precursor, 1-bromo-3-fluoro-5-methoxybenzene, can be synthesized from the commercially available 3-bromo-5-fluorophenol via a standard Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Reaction Scheme 1: Synthesis of 1-Bromo-3-fluoro-5-methoxybenzene

start 3-Bromo-5-fluorophenol reagents + CH3I (Methyl Iodide) + K2CO3 (Potassium Carbonate) start->reagents product 1-Bromo-3-fluoro-5-methoxybenzene reagents->product

Caption: Synthesis of the starting material via Williamson ether synthesis.

Core Synthesis: Lithiation-Borylation of 1-Bromo-3-fluoro-5-methoxybenzene

The central transformation in the synthesis of the target boronic acid is a lithium-halogen exchange reaction, followed by quenching with a borate ester. This method is highly effective for the regioselective introduction of a boronic acid group onto an aromatic ring. The choice of a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, selectively replaces the bromine atom with a lithium atom, forming an aryllithium intermediate. The fluorine and methoxy groups on the aromatic ring influence the regioselectivity of this process through their electronic and directing effects.

The subsequent step involves the reaction of the aryllithium intermediate with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex. Finally, acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Reaction Scheme 2: Synthesis of this compound

start 1-Bromo-3-fluoro-5-methoxybenzene step1_reagents + n-BuLi (n-Butyllithium) THF, -78 °C start->step1_reagents intermediate Aryllithium Intermediate step1_reagents->intermediate step2_reagents + B(OCH3)3 (Trimethyl Borate) intermediate->step2_reagents boronate_ester Boronate Ester step2_reagents->boronate_ester step3_reagents + H3O+ (Acidic Workup) boronate_ester->step3_reagents product This compound step3_reagents->product

Caption: The core lithiation-borylation synthetic route.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for analogous transformations and are designed to be reproducible in a standard laboratory setting.[2]

Protocol 1: Synthesis of 1-Bromo-3-fluoro-5-methoxybenzene
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
3-Bromo-5-fluorophenol191.0010.0 g0.052 mol1.0
Potassium Carbonate (K₂CO₃)138.2110.8 g0.078 mol1.5
Methyl Iodide (CH₃I)141.944.0 mL (9.1 g)0.064 mol1.2
Acetone-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (10.0 g, 0.052 mol) and potassium carbonate (10.8 g, 0.078 mol).

  • Add 100 mL of acetone to the flask and stir the suspension at room temperature.

  • Slowly add methyl iodide (4.0 mL, 0.064 mol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-3-fluoro-5-methoxybenzene as a colorless oil.

Protocol 2: Synthesis of this compound
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1-Bromo-3-fluoro-5-methoxybenzene205.025.0 g0.024 mol1.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.0610.7 mL0.027 mol1.1
Trimethyl borate (B(OCH₃)₃)103.913.3 mL (2.9 g)0.028 mol1.15
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-fluoro-5-methoxybenzene (5.0 g, 0.024 mol) and dissolve it in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (10.7 mL of a 2.5 M solution in hexanes, 0.027 mol) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To the aryllithium species, add trimethyl borate (3.3 mL, 0.028 mol) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to yield this compound as a white to off-white solid.

Data Summary

Compound Starting Material Product Yield Purity
1-Bromo-3-fluoro-5-methoxybenzene3-Bromo-5-fluorophenolColorless oilTypically 80-90%>98% (by GC-MS)
This compound1-Bromo-3-fluoro-5-methoxybenzeneWhite to off-white solidTypically 60-75%>97% (by ¹H NMR)

Experimental Workflow Visualization

cluster_0 Synthesis of Starting Material cluster_1 Core Synthesis A1 Dissolve 3-bromo-5-fluorophenol and K2CO3 in acetone A2 Add methyl iodide and reflux A1->A2 A3 Workup and Purification A2->A3 A4 Obtain 1-bromo-3-fluoro-5-methoxybenzene A3->A4 B1 Dissolve starting material in THF and cool to -78 °C B2 Add n-BuLi dropwise B1->B2 B3 Stir for 1 hour B2->B3 B4 Add trimethyl borate dropwise B3->B4 B5 Warm to RT and stir overnight B4->B5 B6 Aqueous workup B5->B6 B7 Purification B6->B7 B8 Obtain this compound B7->B8

Sources

4-Bromo-2-fluoro-6-methoxyphenylboronic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional aromatic core, featuring bromine, fluorine, and methoxy substituents, alongside the reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimentally-derived spectra for this specific compound are not widely published, this document outlines the predicted spectral data based on its chemical structure and by drawing parallels with analogous compounds.[3] Furthermore, it details the underlying principles and standardized protocols for acquiring and interpreting such data, offering a field-proven framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound (C₇H₇BBrFO₃) that will influence its spectra are:

  • Aromatic Ring: A benzene ring with a specific substitution pattern.

  • Substituents:

    • A boronic acid group (-B(OH)₂), which can form intermolecular hydrogen bonds and may exist in equilibrium with its anhydride (boroxine).

    • A bromine atom, with two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, which will be significant in mass spectrometry.

    • A fluorine atom, a spin-active nucleus (¹⁹F) that will couple with nearby protons in NMR.

    • A methoxy group (-OCH₃) with chemically distinct protons.

  • Aromatic Protons: Two protons on the aromatic ring in a meta relationship to each other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments will provide a complete picture of its structure.

Causality Behind Experimental Choices

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign each signal to a specific nucleus within the molecule. A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar boronic acid and the presence of exchangeable protons from the B(OH)₂ group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-14 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-180 ppm.

  • ¹⁹F NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer (operating at ~376 MHz for ¹⁹F).

    • Pulse Program: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Number of Scans: 64-128.

  • ¹¹B NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer (operating at ~128 MHz for ¹¹B).

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 128 or more.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and multiplicities for this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Broad singlet2HB(OH)₂
~7.2 - 7.4Doublet1HAr-H
~7.0 - 7.2Doublet of doublets1HAr-H
~3.8 - 4.0Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160 (d)Ar-C-F
~155 (d)Ar-C-OCH₃
~135 (d)Ar-C-H
~120 (d)Ar-C-H
~115Ar-C-Br
~110 (broad)Ar-C-B(OH)₂
~56OCH₃

(d) indicates a doublet due to C-F coupling.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹⁹F~ -110 to -130MultipletAr-F
¹¹B~ +20 to +30Broad singletB(OH)₂
Interpretation of NMR Spectra
  • ¹H NMR: The two aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the bromine will likely be a doublet, split by the meta proton. The proton ortho to the fluorine will be a doublet of doublets, split by both the meta proton and the fluorine atom. The methoxy protons will appear as a sharp singlet. The boronic acid protons are exchangeable and will appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • ¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller couplings to the fluorine. The carbon attached to the boron is often broad due to the quadrupolar nature of the boron nucleus.[4]

  • ¹⁹F NMR: A single multiplet is expected for the fluorine atom, with couplings to the nearby aromatic protons.

  • ¹¹B NMR: A broad singlet in the characteristic region for trigonal boronic acids is expected.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.[3] A standard mid-IR range of 4000-400 cm⁻¹ is sufficient to observe all the key vibrational modes of the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the ATR crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted IR Spectral Data

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid, likely hydrogen-bonded)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (OCH₃)
~1600, ~1480Medium to StrongAromatic C=C stretching
~1350StrongB-O stretching
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030StrongSymmetric C-O-C stretch (aryl ether)
~1100StrongC-F stretch
Below 800Medium to StrongC-Br stretch and aromatic C-H out-of-plane bending
Interpretation of IR Spectrum

The most prominent feature will be a broad, strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of hydrogen-bonded boronic acid groups, which often exist as dimers in the solid state.[5] The strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration. The presence of the aryl ether is confirmed by the C-O-C stretching bands. Aromatic C=C stretching and C-H stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, which helps to keep the molecular ion intact. A high-resolution mass spectrometer (such as a time-of-flight, TOF, analyzer) is crucial for determining the exact mass and confirming the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • MS Acquisition:

    • Instrument: High-resolution mass spectrometer with an ESI source.

    • Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in two peaks for the molecular ion ([M]+ or [M-H]⁻) that are two mass units apart and of nearly equal intensity.

  • Expected Molecular Ion (as [M+H]⁺ for C₇H₈BBrFO₃⁺):

    • For ⁷⁹Br: m/z ≈ 248.97

    • For ⁸¹Br: m/z ≈ 250.97

  • Exact Mass of the Monoisotopic Peak (C₇H₇¹⁰B⁷⁹BrFO₃): 247.9660

The observation of this characteristic isotopic doublet is strong evidence for the presence of a single bromine atom in the molecule.

Integrated Spectroscopic Workflow

The characterization of this compound should follow a logical workflow to ensure comprehensive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of 4-Bromo-2-fluoro-6- methoxyphenylboronic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 11B) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir ms Mass Spectrometry (HRMS-ESI) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmed Structure Confirmed data_integration->structure_confirmed

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently characterize this important synthetic building block. The integration of data from multiple spectroscopic techniques provides a self-validating system, ensuring the structural integrity of the compound and the reliability of subsequent synthetic applications.

References

  • PubMed. Direct spectroscopic observation of binding of sugars to polymers having phenylboronic acids substituted with an ortho-phenylazo group.
  • ResearchGate. Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
  • PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.
  • PubChem. Phenylboronic Acid | C6H7BO2 | CID 66827.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • AIP Publishing. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.
  • RSC Publishing. ORGANIC CHEMISTRY.
  • SpectraBase. 4-Methoxyphenylboronic acid.
  • ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
  • Beilstein Journals. Supplementary Information.
  • Amerigo Scientific. This compound ,98%.

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A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid: Synthesis, Commercial Availability, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No. 957035-32-4) presents itself as a highly valuable, albeit specialized, building block. Its unique substitution pattern—a bromine atom for subsequent coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for steric and electronic influence—offers a trifecta of handles for the sophisticated design of novel molecular entities.

This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its commercial availability, key physicochemical properties, a robust and field-proven synthetic protocol, and its primary application in Suzuki-Miyaura cross-coupling, complete with a detailed experimental workflow and mechanistic insights.

Physicochemical Properties and Commercial Availability

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below. This reagent is readily available from a multitude of fine chemical suppliers, typically offered in research quantities with purities often exceeding 97%.

PropertyValueSource(s)
CAS Number 957035-32-4[1][2]
Molecular Formula C₇H₇BBrFO₃[1][2]
Molecular Weight 248.84 g/mol [1][2]
Appearance White to off-white solid/powderGeneral Supplier Data
Boiling Point 334.9 °C at 760 mmHg[1]
Density ~1.68 g/cm³[1]
Flash Point 156.3 °C[1]

When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated, with some suppliers specifically recommending storage at -20°C to prevent degradation.[2]

Synthesis of this compound: A Field-Proven Protocol

The synthesis of multi-substituted phenylboronic acids like our target molecule is most reliably achieved through a lithium-halogen exchange reaction on a suitable precursor, followed by borylation. This organometallic approach offers high regioselectivity and is a staple in synthetic organic chemistry.[1] While a specific journal-level synthesis for this exact molecule is not readily published, the following protocol is adapted from well-established and highly analogous procedures for similar structures, such as (4-Bromo-2,5-dimethoxyphenyl)boronic acid, and represents the most logical and efficient synthetic strategy.[1]

The starting material, 5-bromo-3-fluoro-1-methoxybenzene, can be prepared from commercially available precursors through standard aromatic substitution reactions.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Lithiation (Lithium-Halogen Exchange) cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup start 5-Bromo-3-fluoro-1-methoxybenzene in anhydrous THF nBuLi Add n-BuLi (1.1 eq) at -78 °C start->nBuLi stir Stir at -78 °C for 1-2 hours nBuLi->stir borate Add Triisopropyl Borate (1.2 eq) at -78 °C stir->borate warm Allow to warm to RT overnight borate->warm quench Quench with aq. HCl warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Recrystallization or Chromatography) extract->purify end Final Product purify->end Yields 4-Bromo-2-fluoro-6- methoxyphenylboronic acid

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 5-Bromo-3-fluoro-1-methoxybenzene (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv.)

  • Triisopropyl borate (1.2 equiv.)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-3-fluoro-1-methoxybenzene dissolved in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below -70 °C. The lithium-halogen exchange is extremely rapid at these temperatures.[2] Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Borylation: To the aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. The borate ester acts as the boron electrophile.[1]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl to hydrolyze the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biaryls and other complex architectures.[3] The bromine atom on our title compound can serve as the halide partner, or, more commonly, the boronic acid moiety is coupled with another aryl halide, leaving the bromine atom intact for subsequent functionalization.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex Ar-Ar' (Product) trans_complex->re_complex arx Ar-X (Aryl Halide) arx->oa_complex boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->trans_complex byproduct X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.[4]

Conclusion and Future Outlook

This compound is a strategically designed building block that offers significant potential for the synthesis of complex molecules in drug discovery and materials science. Its commercial availability and the well-understood reactivity of its functional groups make it a reliable tool for researchers. The synthetic route via lithium-halogen exchange is a robust and scalable method for its preparation. As a partner in Suzuki-Miyaura cross-coupling, it enables the construction of novel biaryl scaffolds with precise control over substitution patterns, allowing for the fine-tuning of physicochemical and pharmacological properties. As the demand for structurally diverse and functionally optimized molecules continues to grow, the utility of such specialized reagents is set to expand, further cementing the role of boronic acids as a cornerstone of modern synthetic chemistry.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid. [URL: https://www.benchchem.com/product/b151673-synthesis-guide]
  • ECHEMI. (n.d.). 957035-32-4, this compound Formula. [URL: https://www.echemi.com/products/957035-32-4.html]
  • BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. [URL: https://www.benchchem.
  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00422a019]
  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [URL: https://www.ias.ac.in/article/fulltext/chem/100/2-3/0205-0215]
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. [URL: https://www.benchchem.com/product/b151673-solvent-effects]
  • United States Biological. (n.d.). This compound CAS 957035-32-4. [URL: https://www.usbio.net/item/B151673]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • RSC Publishing. (2025). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01234a]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]

Sources

4-Bromo-2-fluoro-6-methoxyphenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Synthesis, Properties, and Core Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized arylboronic acid that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling, a fluorine atom to modulate electronic and metabolic properties, a methoxy group for steric and electronic influence, and the versatile boronic acid moiety—makes it a powerful tool for constructing complex molecular architectures.

Boronic acids are renowned for their stability, low toxicity, and ease of handling, making them indispensable reagents in organic synthesis.[1] Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] The title compound is specifically designed to leverage this chemistry, enabling the introduction of a substituted phenyl ring into a target molecule. This guide, intended for researchers and drug development professionals, provides an in-depth look at its synthesis, properties, and critical applications, grounded in established chemical principles.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key attributes of this compound are summarized below.

PropertyValueSource
Chemical Formula C₇H₇BBrFO₃[4]
Molecular Weight 248.84 g/mol [4]
Exact Mass 247.96600 Da[4]
CAS Number 957035-32-4[5]
Boiling Point 334.9°C at 760 mmHg[4]
Density 1.68 g/cm³[4]
Refractive Index 1.557[4]
Flash Point 156.3°C[4]
Classification Pharmaceutical Intermediate[4]

Synthesis: A Regioselective Approach via Lithiation-Borylation

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a highly regioselective synthesis can be envisioned starting from the corresponding aryl bromide, 5-bromo-1-fluoro-3-methoxybenzene.

The causality behind this strategy lies in the lithium-halogen exchange reaction. Using an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (typically -78°C) allows for the selective replacement of the bromine atom with lithium, leaving the other functional groups intact.[6] The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.[7]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of structurally similar phenylboronic acids.[6][7]

Materials and Reagents:

  • 5-Bromo-1-fluoro-3-methoxybenzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (HCl, 2 M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-bromo-1-fluoro-3-methoxybenzene (1.0 equiv.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the reaction mixture to 0°C in an ice bath and slowly quench it by adding 2 M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G start Start: 5-Bromo-1-fluoro- 3-methoxybenzene in Anhydrous THF lithiation 1. Lithiation - Add n-BuLi @ -78°C - Stir for 1 hr start->lithiation borylation 2. Borylation - Add Triisopropyl borate @ -78°C - Warm to RT, stir overnight lithiation->borylation workup 3. Hydrolysis & Workup - Quench with 2M HCl - Extract with Ethyl Acetate borylation->workup purification 4. Purification - Recrystallization or - Column Chromatography workup->purification end_product Product: 4-Bromo-2-fluoro- 6-methoxyphenylboronic acid purification->end_product

Caption: A typical workflow for the synthesis of the title compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate, providing a direct route to biaryl and substituted aromatic systems.[8] These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure based on established methodologies and can be optimized for specific substrates.[2][9][10]

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromoacetophenone, 1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Solvent System (e.g., Toluene/Water 4:1 or Dioxane)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Solvent Addition and Degassing: Add the solvent system (to achieve approx. 0.1 M concentration of the aryl halide). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 90-100°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle center Pd(0)L₂ node1 Oxidative Addition center->node1 node2 Ar¹-Pd(II)L₂-X node1->node2 node3 Transmetalation node2->node3 node4 Ar¹-Pd(II)L₂-Ar² node3->node4 node5 Reductive Elimination node4->node5 node5->center product Ar¹-Ar² node5->product reagent1 Ar¹-X reagent1->node1 reagent2 Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ reagent2->borate base Base base->borate borate->node3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry and Drug Discovery

The interest in boronic acids extends beyond their role as synthetic intermediates; they are increasingly recognized as important pharmacophores in their own right.[11] The boron atom can form reversible covalent bonds with diols or with active site serine residues in enzymes, leading to potent and targeted inhibition.[12] The landmark approval of the proteasome inhibitor bortezomib for multiple myeloma ignited significant research into boron-containing drugs.[13]

This compound is a particularly attractive building block for drug discovery for several reasons:

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electronic interactions and alter pKa.[2]

  • Methoxy Group: The methoxy group provides steric bulk and can act as a hydrogen bond acceptor, influencing the conformation and binding properties of the final molecule.

  • Scaffold Diversity: The bromine atom serves as a handle for further functionalization via another cross-coupling reaction, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

This reagent is therefore ideally suited for synthesizing novel biaryl structures that are common in kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.

Conclusion

This compound is a sophisticated and highly valuable reagent for modern organic synthesis. Its well-defined physicochemical properties and accessible synthetic route make it a reliable component in complex synthetic campaigns. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a robust method for constructing the biaryl scaffolds that are central to many drug discovery programs. The strategic placement of fluoro, bromo, and methoxy substituents offers chemists precise control over the electronic, steric, and metabolic properties of their target molecules, solidifying this compound's role as a key building block for the next generation of therapeutics and functional materials.

References

  • ECHEMI. (n.d.). This compound Formula.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ChemicalBook. (n.d.). This compound | 957035-32-4.
  • ChemicalBook. (n.d.). The uses of 4-Methoxyphenylboronic acid.
  • Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Singaram, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
  • RSC Publishing. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
  • ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC.
  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC - PubMed Central. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

Sources

The Emergence of a Key Building Block: A Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Simultaneously, the boronic acid group stands as a versatile functional handle, most notably for its indispensable role in palladium-catalyzed cross-coupling reactions.[2][3] Within this context, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No. 957035-32-4) has emerged as a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules and pharmaceutical intermediates.[4][5][6] This guide provides an in-depth technical overview of its synthesis, characterization, and core applications, grounded in the principles of synthetic organic chemistry.

Core Synthesis: A Field-Proven Protocol via Directed Ortho-Metalation

While a singular "discovery" paper for this compound is not prominently documented, its synthesis logically follows well-established and field-proven methodologies for the preparation of polysubstituted phenylboronic acids.[7][8][9][10][11][12] The most reliable and widely practiced approach involves a directed ortho-metalation followed by borylation. This strategy leverages the directing effects of the methoxy group and the inherent reactivity differences between the halogen substituents.

The logical precursor for this synthesis is 1,5-dibromo-3-fluoro-2-methoxybenzene. The synthetic pathway hinges on a selective lithium-halogen exchange, a powerful tool in modern organometallic chemistry. The choice of organolithium reagent and reaction temperature is critical to achieving the desired regioselectivity.

Step-by-Step Experimental Protocol

Materials:

  • 1,5-Dibromo-3-fluoro-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 equivalent) and dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. The rationale for this low temperature is to prevent unwanted side reactions and ensure kinetic control of the lithiation.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the freshly prepared aryllithium species, again maintaining the temperature below -70 °C. This electrophilic quench introduces the boron moiety.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of 1 M HCl.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Structural Characterization: A Spectroscopic Profile

Due to the absence of a publicly available, comprehensive dataset for this compound, the following characterization data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Property Value
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol
Appearance Expected to be a white to off-white solid
Boiling Point 334.9 °C at 760 mmHg
Density 1.68 g/cm³
Flash Point 156.3 °C

Table 1: Physicochemical Properties of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will likely appear as doublets due to coupling with the fluorine atom. The protons of the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the boron will likely be a broad signal.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • ¹¹B NMR: A broad singlet is characteristic of the boron atom in a boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display a broad O-H stretching band in the region of 3200-3500 cm⁻¹, characteristic of the boronic acid. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O stretching from the methoxy group will likely appear in the 1200-1300 cm⁻¹ region. The C-Br and C-F stretching vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two major peaks for the molecular ion, separated by two mass units.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[2]

The presence of the fluorine atom ortho to the boronic acid and the methoxy group ortho to the bromine atom introduces both electronic and steric influences that can be exploited for selective coupling. The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronate_complex R¹-Pd(II)L_n-R² transmetalation->boronate_complex base Base base->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide or triflate (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

  • Reaction Setup: To a flask is added this compound, the aryl halide or triflate, the palladium catalyst, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Degassed solvent is added via syringe.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Advanced Synthesis

This compound represents a sophisticated and highly functionalized building block for organic synthesis. Its strategic arrangement of bromo, fluoro, and methoxy substituents, combined with the versatile boronic acid moiety, makes it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research. The synthetic and applicative protocols outlined in this guide are based on robust and well-established chemical principles, providing a solid foundation for its utilization in the laboratory.

References

  • EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google P
  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid - Globe Thesis. (2008). (URL: [Link])
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • Phenylboronic acid – preparation and application - Georganics. (2024). (URL: [Link])
  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (2022). (URL: [Link])
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (URL: [Link])
  • US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - P
  • This compound ,98% - Amerigo Scientific. (URL: [Link])
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. (URL: [Link])
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC. (URL: [Link])
  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f - Semantic Scholar. (URL: [Link])

Sources

4-Bromo-2-fluoro-6-methoxyphenylboronic acid chemical suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic acid: A Keystone Building Block for Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a sophisticated building block increasingly vital in medicinal chemistry and organic synthesis. We will delve into its unique structural attributes, common synthetic applications with a focus on palladium-catalyzed cross-coupling, and practical considerations for its use in the laboratory, including sourcing from reliable chemical suppliers.

Compound Profile: Structural and Physicochemical Properties

This compound is a polysubstituted aromatic compound valued for the orthogonal reactivity of its functional groups. The strategic placement of the bromo, fluoro, methoxy, and boronic acid moieties makes it a versatile reagent for constructing complex molecular architectures.

Key Physicochemical Data:

PropertyValue
CAS Number 957035-32-4
Molecular Formula C₇H₇BBrFO₃[1][2]
Molecular Weight 248.84 g/mol [1][2]
Appearance White to light beige crystalline powder
Density 1.68 g/cm³[1]
Boiling Point 334.9°C at 760 mmHg[1]
Flash Point 156.3°C[1]

Structural Analysis and Reactivity Insights:

The reactivity of this molecule is a direct consequence of the interplay between its substituents:

  • Boronic Acid Group (-B(OH)₂): This is the primary functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

  • Bromo Group (-Br): The bromine atom serves as a stable and efficient leaving group in palladium-catalyzed reactions, providing a reactive site for coupling with a wide range of partners. Its position para to the methoxy group influences the electronic properties of the ring.

  • Fluoro Group (-F): Located ortho to the boronic acid, the highly electronegative fluorine atom can lower the pKa of the boronic acid, potentially facilitating transmetalation in the Suzuki-Miyaura catalytic cycle.[3] It also introduces a site for potential hydrogen bonding interactions and can block certain metabolic pathways in drug candidates.

  • Methoxy Group (-OCH₃): Also ortho to the boronic acid, the methoxy group is an electron-donating group that can influence the regioselectivity of reactions. The steric bulk of the two ortho substituents can create specific atropisomers in the final products, a feature of growing interest in medicinal chemistry.[4]

Synthesis and Preparation

The synthesis of substituted phenylboronic acids like this compound typically involves a lithium-halogen exchange followed by borylation. A general, well-established method starts from a suitably substituted aromatic precursor. For instance, a common pathway begins with a compound like 4-bromo-2-fluoro-6-methoxyaniline or 1,4-dibromo-2-fluoro-6-methoxybenzene.

The general synthetic sequence is as follows:

  • Lithiatiation: The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively replaces a bromine or a hydrogen atom with lithium.[5][6]

  • Borylation: The resulting aryllithium intermediate is then quenched with a boron electrophile, most commonly trialkyl borates like trimethyl borate (B(OMe)₃) or triisopropyl borate.[5][6]

  • Hydrolysis: The intermediate boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.[3][6]

This organometallic approach allows for precise, regioselective introduction of the boronic acid group.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds.[7] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of biaryl and substituted aromatic structures.[8]

The use of this specific boronic acid allows for the introduction of the 4-bromo-2-fluoro-6-methoxyphenyl moiety onto a variety of aromatic and heteroaromatic scaffolds. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions with high yields.[7]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an aryl halide (Ar-X) with this compound.

Materials and Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, CsF) (2.0 - 10 equiv)

  • Anhydrous solvent (e.g., Toluene/Dioxane, THF, DME)

  • Deionized water (if using a biphasic system)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous organic solvent. If using an aqueous base like Na₂CO₃, it is typically added as a 2M aqueous solution, creating a biphasic system.[9]

  • Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

  • Heating and Monitoring: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.[9]

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification reagents Combine Reactants: Aryl Halide Boronic Acid Pd Catalyst & Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (N2 Purge) solvent->degas heat Heat Reaction Mixture (e.g., 85-100 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12] It may also be harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust.[10][11] Wash hands thoroughly after handling.[11][13] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Some suppliers recommend refrigerated storage (e.g., -20°C) for long-term stability.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Chemical Suppliers

This compound is available from a number of reputable chemical suppliers that cater to the research and development sectors. When sourcing this material, it is crucial to consider purity, available quantities, and the supplier's quality control standards.

Table of Selected Suppliers:

SupplierPurityCAS Number
Amerigo Scientific98%957035-32-4[14]
Apollo ScientificNot Specified957035-32-4[10]
Echemi (via various traders)99% (Typical)957035-32-4[1][15]
GlobalChemMallNot Specified957035-32-4[16]
United States BiologicalHighly Purified957035-32-4[2]

Note: This list is not exhaustive, and availability and purity may vary. Researchers should always request a certificate of analysis (CoA) to verify the quality of the material.

Conclusion

This compound stands out as a highly functionalized and versatile building block for organic synthesis. Its unique substitution pattern offers chemists a powerful tool for creating novel molecular entities, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, reactivity, and handling requirements is key to successfully leveraging this reagent in the pursuit of new therapeutics and advanced materials.

References

  • (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid - GlobalChemMall.
  • 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid - Apollo Scientific. Safety Data Sheet.
  • This compound, 98% - Amerigo Scientific.
  • Suzuki-Miyaura Coupling - Organic Synthesis. General Procedures.
  • This compound 957035-32-4 - Echemi.
  • 957035-32-4, this compound Formula - ECHEMI.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH.
  • Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid - ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • This compound CAS 957035-32-4 - United States Biological.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - MilliporeSigma.
  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.
  • Safety Data Sheet - Angene Chemical.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
  • An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid - Benchchem.

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Introduction: The Critical Role of Purity in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

This compound is a highly functionalized arylboronic acid, serving as a critical building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the construction of complex biaryl structures places it at the forefront of medicinal chemistry and drug development for creating novel therapeutic agents.[2] However, the very reactivity that makes boronic acids invaluable also renders them susceptible to specific degradation pathways and synthetic impurities. The presence of even minor impurities can drastically affect reaction yields, introduce downstream purification challenges, and, in a pharmaceutical context, lead to the formation of potentially mutagenic byproducts.

This guide provides a comprehensive, multi-modal strategy for the rigorous purity analysis of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating analytical systems, and provide field-proven protocols to ensure the highest degree of confidence in material quality for research and development applications.

Physicochemical Profile and Structural Considerations

A foundational understanding of the target molecule's properties is paramount before delving into its analysis.

PropertyValueReference(s)
CAS Number 957035-32-4[3][4]
Molecular Formula C₇H₇BBrFO₃[3][4]
Molecular Weight 248.84 g/mol [3][4]
Boiling Point 334.9°C at 760 mmHg[3]
Density 1.68 g/cm³[3]
Appearance Typically a white to off-white solid

The key structural features—the boronic acid group, the electron-withdrawing fluorine, the electron-donating methoxy group, and the bromine atom—all influence the molecule's reactivity, stability, and spectral characteristics. The fluorine atom, in particular, provides a unique and highly sensitive handle for ¹⁹F NMR analysis.[5][6]

The Impurity Landscape: Synthesis, Degradation, and Characterization

Effective purity analysis requires an anticipatory approach to potential impurities. These can be broadly categorized as arising from the synthetic route or subsequent degradation.

Likely Synthetic Route and Associated Impurities

The most common synthesis for such arylboronic acids involves a lithium-halogen exchange followed by borylation.[1][7] This informs the potential impurity profile.

Caption: Plausible synthetic pathway and key impurity sources.

  • Unreacted Starting Material: Incomplete lithiation can lead to carryover of the initial bromo-fluoro-anisole derivative.

  • Protodeboronation Product: Premature quenching of the aryllithium intermediate or hydrolytic cleavage of the final product's C-B bond results in the corresponding arene (1-bromo-3-fluoro-2-methoxybenzene).[8]

  • Isomeric Byproducts: Depending on the selectivity of the lithiation, small amounts of isomeric boronic acids could be formed.

Intrinsic Degradation Pathways

Boronic acids are prone to specific modes of degradation, primarily through dehydration and oxidation.

  • Dehydration to Boroxines: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[9][10] This equilibrium is driven by heat or the presence of dehydrating agents and can complicate analysis, as the boroxine has a different molecular weight and chromatographic behavior.[1]

Caption: Equilibrium between a boronic acid and its boroxine.

  • Oxidative Degradation: The C-B bond can be susceptible to oxidative cleavage, particularly in the presence of certain metals or peroxides, leading to the formation of the corresponding phenol.[11]

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

No single technique can provide a complete purity profile. An integrated approach combining chromatography and spectroscopy is essential for a validated assessment.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Determination

Reverse-phase HPLC is the primary method for quantifying the purity of boronic acids and separating them from related impurities.[12]

Causality Behind Method Choices:

  • Column: A C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.[13]

  • Mobile Phase: An acetonitrile/water gradient is standard. The addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of the boronic acid's hydroxyl groups, leading to sharper peaks and improved reproducibility. Formic acid is also compatible with mass spectrometry detection.[14]

  • Detection: UV detection is robust for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and compare spectra against a reference standard.

Experimental Protocol: HPLC Purity Analysis

  • Standard and Sample Preparation:

    • Accurately weigh ~5 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 acetonitrile/water diluent.

  • Chromatographic Conditions:

ParameterCondition
System Agilent 1260 Infinity II or equivalent HPLC/UPLC system with PDA detector
Column Waters XSelect Premier HSS T3 (or equivalent C18), 2.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection PDA at 220 nm
  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the reference standard, and then the sample.

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Caption: Standard workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

LC-MS is indispensable for confirming the identity of the main peak and for identifying unknown impurities.[13]

Rationale and Protocol:

  • Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for boronic acids, readily forming the deprotonated [M-H]⁻ ion.[15]

  • Protocol: The HPLC method described above can be directly coupled to a mass spectrometer. The formic acid in the mobile phase facilitates ionization.

  • Data Interpretation:

    • Parent Compound: Expected [M-H]⁻ at m/z 246.96 (for ⁷⁹Br) and 248.96 (for ⁸¹Br).

    • Boroxine: The trimeric anhydride may be detected, often as an adduct. Its analysis can be complex.[9]

    • Protodeboronated Impurity: Expected [M-H]⁻ for 1-bromo-3-fluoro-2-methoxybenzene is not readily formed; look for its molecular ion in positive mode if suspected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides an unparalleled, non-destructive view of the molecule's structure and is the ultimate arbiter of identity and purity.[16]

Rationale and Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Provides information on the aromatic and methoxy protons. Integration can be used for quantitative analysis (qNMR) against a certified internal standard.

  • ¹⁹F NMR: As a molecule with a single fluorine atom, this technique provides a very clean spectrum with a single resonance.[6] The presence of other fluorine-containing impurities would be immediately obvious as additional peaks.

  • ¹¹B NMR: This is the most direct method to assess the equilibrium between the boronic acid and its boroxine.[17]

    • Boronic Acid (R-B(OH)₂): Typically appears as a broad singlet around δ 28-33 ppm.

    • Boroxine ([R-BO]₃): Appears as a sharper singlet, slightly downfield, around δ 30-35 ppm.

    • Boric Acid (B(OH)₃): A common impurity from hydrolysis, appears as a sharper peak around δ 19 ppm.[2]

Integrated Purity Workflow

A robust quality control strategy integrates these techniques in a logical sequence.

Caption: Decision workflow for comprehensive purity assessment.

Conclusion

The purity assessment of this compound is a multi-faceted task that demands more than a single analytical measurement. By understanding the potential synthetic and degradative impurities, a targeted, multi-modal approach can be implemented. The combination of high-resolution chromatographic separation (HPLC/UPLC), definitive mass confirmation (LC-MS), and unambiguous structural and speciation data (¹H, ¹⁹F, and ¹¹B NMR) provides a self-validating system. This rigorous analytical framework ensures that scientists and drug developers can proceed with confidence, knowing that the quality of their foundational building blocks meets the exacting standards required for successful and reproducible innovation.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
  • Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3390-3398. [Link]
  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
  • Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. [Link]
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • Eawag-BBD. (2008).
  • Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
  • Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH. [Link]
  • Cole, T. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
  • Plamondon, J., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(10), 1203-1209. [Link]
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]
  • ResearchGate. (2019). ¹H-NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]
  • Wang, T., et al. (2012).
  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UConn Library. [Link]
  • Hall, D. G. (Ed.). (2011).
  • ResearchGate.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
  • Lenormand, C., et al. (2023).
  • Yang, W., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4653-4656. [Link]
  • ResearchGate. (2016).
  • North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]
  • zoite. CHEM 344 Organometallic Chemistry Practice Problems. [Link]
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

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Methodological & Application

4-Bromo-2-fluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Introduction: A Sterically Congested Yet Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1][2] Within the vast arsenal of available organoboron reagents, this compound presents a unique combination of structural features that make it a highly valuable, albeit challenging, substrate. Its utility is rooted in the strategic placement of four distinct functionalities on a single phenyl ring:

  • The Boronic Acid Moiety: The primary reactive site for the palladium-catalyzed coupling.

  • An Ortho-Fluoro Group: This electron-withdrawing group modulates the electronic properties of the ring and can enhance the biological activity and metabolic stability of the final product.[3]

  • An Ortho-Methoxy Group: An electron-donating group that, along with the fluoro group, creates significant steric hindrance around the boronic acid. This feature demands carefully optimized reaction conditions.[4][5][6][7]

  • A Para-Bromo Group: This serves as a secondary reactive handle, opening possibilities for sequential or one-pot multiple coupling reactions to build complex molecular architectures.

This guide provides an in-depth analysis of the mechanistic nuances, detailed experimental protocols, and troubleshooting strategies for successfully employing this versatile building block in Suzuki-Miyaura coupling reactions.

Part 1: Mechanistic Insights and Key Considerations

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][8] While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—are universal, the unique substitution pattern of this compound introduces specific challenges and considerations, primarily during the transmetalation step.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the activated boronic acid (the boronate) is transferred to the Pd(II) center, displacing the halide. This is often the rate-limiting step.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][8]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiia Ar-Pd(II)L₂-X oxidative_add->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product center arx Ar-X arx->oxidative_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming Steric Hindrance in Transmetalation

The primary challenge with 2,6-disubstituted phenylboronic acids is steric congestion around the boron center.[9][10][11] This hindrance can impede the approach of the boronate to the palladium complex, slowing or stalling the crucial transmetalation step. To overcome this, specific catalyst systems are required:

  • Bulky, Electron-Rich Ligands: Ligands are not mere spectators; they are critical for catalyst performance. For sterically demanding substrates, bulky and electron-rich monophosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[10][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to accommodate the bulky coupling partners.

The Role of Base and Solvent

The choice of base and solvent is interdependent and critical for success.[13][14]

  • Base: The base is essential for activating the boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than milder bases like sodium carbonate (Na₂CO₃).[10]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[14] Often, the addition of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The optimal ratio must be determined empirically.

Part 2: Experimental Protocols

Adherence to rigorous experimental technique is paramount for achieving reproducible, high-yielding reactions. The following protocols provide a validated starting point for researchers.

General Considerations Before You Start
  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause both homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[13] All reactions must be performed under an inert atmosphere (high-purity argon or nitrogen).

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time via protodeboronation, especially in the presence of moisture.[13] Solvents should be anhydrous (if specified) and thoroughly degassed prior to use.

  • Degassing: Solvents must be degassed to remove dissolved oxygen. This can be achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.

Experimental_Workflow start Start setup 1. Assemble & Purge Glassware (Schlenk Flask, Condenser) start->setup reagents 2. Add Solids (Boronic Acid, Aryl Halide, Base) setup->reagents purge2 3. Evacuate & Backfill with Inert Gas (3x) reagents->purge2 solvent 4. Add Degassed Solvent purge2->solvent catalyst 5. Add Pd Catalyst/Ligand solvent->catalyst reaction 6. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 7. Aqueous Workup (Dilute, Wash, Dry) reaction->workup purify 8. Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is optimized for coupling with a moderately reactive aryl bromide using a Buchwald-type catalyst system.

Reaction: this compound + 4-Bromotoluene → 4'-Bromo-5-fluoro-2-methoxy-1,1'-biphenyl

ReagentMol. Wt.Amount (mmol)Equiv.Mass / Volume
This compound248.841.01.0249 mg
4-Bromotoluene171.041.21.2205 mg
Pd₂(dba)₃915.720.010.019.2 mg
SPhos410.530.0220.0229.0 mg
K₃PO₄ (finely powdered)212.272.02.0425 mg
1,4-Dioxane / H₂O (10:1)---5.5 mL (5.0 / 0.5)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Part 3: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.[13][15][16]

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Boronic acid degradation.1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃, t-BuOK).3. Use fresh boronic acid; consider converting it to a more stable pinacol ester.
Protodeboronation The boronic acid group is replaced by hydrogen. Often caused by excess water, high temperatures, or acidic impurities.Minimize water content (if anhydrous conditions are used), lower the reaction temperature, or shorten the reaction time. Using KF as the base can sometimes mitigate this issue.[15][17][18]
Homocoupling of Boronic Acid Caused by the presence of oxygen.Improve degassing of solvents and ensure all reagent additions are done under a positive pressure of inert gas.
Stalled Reaction The catalyst system may not be active enough for the specific substrate combination.Screen different ligands (e.g., XPhos, RuPhos, or an NHC ligand).[10] Increase catalyst loading (e.g., from 1 mol% to 3 mol%). Try a different solvent system (e.g., Toluene/H₂O, THF).

Part 4: Safety and Handling

Proper safety protocols are mandatory when working with these reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors and powdered reagents.[19][20]

  • Reagent Handling:

    • Organoboron Compounds: While generally of low toxicity, they can be irritants. Avoid creating and inhaling dust.[19][21]

    • Palladium Catalysts: Handle with care as they are toxic and costly.

    • Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene and THF are flammable. Handle with appropriate caution.

    • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle quickly in a dry environment.

Store all reagents in tightly sealed containers in a cool, dry place, away from incompatible materials like strong oxidizers.[19]

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing)
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH
  • Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Boron - ESPI Metals.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem
  • Optimization of the reaction conditions. Download Table.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing)
  • Organibor. Horticentre
  • How can I solve my problem with Suzuki coupling?
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0. Sigma-Aldrich
  • SAFETY D
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit
  • Organoboron chemistry. Wikipedia
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube
  • 4-Methoxyphenylboronic acid | 5720-07-0. ChemicalBook
  • (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid. GlobalChemMall
  • SAFETY D
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki Coupling. Organic Chemistry Portal
  • 162101-31-7|2-Fluoro-4-methoxyphenylboronic acid|BLD Pharm.
  • Synthesis and Applications of Boronic Acid-Containing Polymers:

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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Hindered Building Block

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is paramount.[1] 4-Bromo-2-fluoro-6-methoxyphenylboronic acid has emerged as a critical building block in this endeavor. Its unique substitution pattern—featuring a bromine atom for coupling, a boronic acid for reactivity, and ortho-substituents (fluoro and methoxy) that impart significant steric and electronic constraints—makes it both a challenging and highly valuable reagent. These ortho-groups can steer molecular conformation and modulate physicochemical properties, which are crucial in designing novel therapeutics and functional materials.[2]

This guide provides an in-depth analysis of the principles and practical protocols for employing this substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming the inherent challenges posed by its sterically demanding nature.

Core Principles: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the cornerstone method for forming C(sp²)–C(sp²) bonds, leveraging a palladium catalyst to couple an organoboron species with an organic halide.[3] The process is governed by a well-understood catalytic cycle, which is essential for rational troubleshooting and optimization.[4]

The three primary steps are:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond (e.g., Aryl-Br) of the coupling partner. This is often the rate-determining step and creates a Pd(II) intermediate.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[6]

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂(X)\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)L₂(Ar')\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels re_label [shape=plaintext, label="Reductive\nElimination"]; oa_label [shape=plaintext, label="Oxidative\nAddition"]; trans_label [shape=plaintext, label="Transmetalation"];

// Edges pd0 -> oa_complex [color="#EA4335", penwidth=2.0]; oa_complex -> trans_complex [color="#4285F4", penwidth=2.0]; trans_complex -> pd0 [color="#34A853", penwidth=2.0];

// Connect labels to edges oa_complex -> oa_label [style=invis]; oa_label -> pd0 [label="Ar-X", style=dashed, color="#5F6368"]; trans_complex -> trans_label [style=invis]; trans_label -> oa_complex [label="Ar'-B(OH)₂\n+ Base", style=dashed, color="#5F6368"]; pd0 -> re_label [style=invis]; re_label -> trans_complex [label="Ar-Ar'", style=dashed, color="#5F6368"]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

Overcoming the Challenge: Catalyst and Ligand Selection for Hindered Substrates

The ortho-fluoro and ortho-methoxy groups of this compound present a significant steric blockade around the boron center. This hindrance can severely impede the transmetalation and reductive elimination steps.[7] Therefore, the choice of catalyst and, more importantly, the ligand is critical for success.

The Causality Behind Ligand Choice:

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such demanding substrates.[8] The field has moved towards bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."[9]

  • Why Bulky? Steric bulk on the ligand promotes the formation of a monoligated L₁Pd(0) species, which is smaller and more reactive in the oxidative addition step.[9][10] Furthermore, this bulk accelerates the final reductive elimination step, which is often slow for hindered substrates.[11]

  • Why Electron-Rich? The electron-donating nature of these ligands (e.g., from cyclohexyl or tert-butyl groups) increases the electron density on the palladium center.[8] This enhanced nucleophilicity of the Pd(0) catalyst facilitates the oxidative addition into the C-Cl or C-Br bond of the coupling partner, especially if it is an electron-rich or unactivated halide.[8][12]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRationale & Use Case
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos Excellent general-purpose systems for hindered substrates. SPhos is often effective at room temperature.[13]
XPhos Pd G3/G4(Integral to precatalyst)Modern precatalysts that readily generate the active Pd(0) species. Highly reliable for difficult couplings.[7]
RuPhos Pd G3/G4(Integral to precatalyst)Particularly effective for extremely hindered substrates and can improve yields where other ligands fail.[11]

Detailed Experimental Protocol: A Model Suzuki-Miyaura Reaction

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials & Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "1. Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Weigh Reagents:\n- Aryl Halide\n- Boronic Acid\n- Base (K₃PO₄)"]; B [label="Add to Flame-Dried\nSchlenk Flask"]; A -> B; }

subgraph "cluster_reaction" { label = "2. Reaction Setup"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Seal & Purge Flask\n(3x Vacuum/Argon)"]; D [label="Add Degassed\nSolvents (Dioxane/H₂O)"]; E [label="Add Pd Precatalyst\nUnder Argon"]; F [label="Heat to 80-100 °C\nMonitor by TLC/LC-MS"]; C -> D -> E -> F; }

subgraph "cluster_workup" { label = "3. Work-up & Purification"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Cool to RT\nDilute with EtOAc"]; H [label="Wash with H₂O & Brine"]; I [label="Dry (Na₂SO₄), Filter,\n& Concentrate"]; J [label="Purify via Column\nChromatography"]; G -> H -> I -> J; }

B -> C [lhead=cluster_reaction]; F -> G [lhead=cluster_workup]; }

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground potassium phosphate (3.0 equiv).

    • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.[14] This is critical to prevent catalyst decomposition and homocoupling side reactions.[6]

  • Solvent and Catalyst Addition:

    • Through a septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume). The mixture should be stirred to a suspension.

    • In a final, swift action under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Execution:

    • Seal the flask securely and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

    • The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to resolving them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Poor quality precatalyst or decomposition due to oxygen.[7] 2. Insufficient Base Strength: Base is unable to efficiently form the boronate.[7] 3. Protodeborylation: The boronic acid is hydrolyzing back to an arene.[6][15]1. Use a fresh, high-quality precatalyst (e.g., a G3/G4 type). Ensure meticulous degassing.[16] 2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or ensure K₃PO₄ is anhydrous and finely powdered. 3. Use anhydrous solvents or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling.[17]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture leading to oxidative homocoupling.[6]Improve degassing technique. Purge solvents with argon for at least 30 minutes before use.[14]
Recovery of Starting Halide Failure of oxidative addition or transmetalation.Switch to a more electron-rich and bulky ligand (e.g., from XPhos to RuPhos). Increase reaction temperature.[11]

Conclusion

This compound is a powerful synthetic tool, but its successful application hinges on a rational approach to catalyst selection and reaction setup. By understanding the mechanistic hurdles imposed by its steric bulk and employing modern catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can reliably access complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a validated starting point for the development of robust and scalable synthetic routes in drug discovery and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(1), 1-1.
  • Shaughnessy, K. H., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 27(18), 4652-4663.
  • Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Dreher, S. D., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4478-4481.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.
  • Pinto, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5617.
  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(13), 4259.
  • Barth, R. F., et al. (2012). Boron chemicals in diagnosis and therapeutics. Expert Opinion on Drug Delivery, 9(1), 1-1.
  • Liu, Z., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar.
  • Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.

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Application Notes and Protocols: Strategic Base Selection for Suzuki Coupling with 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and a broad tolerance for various functional groups.[1][2] A critical, yet often nuanced, parameter in optimizing this powerful reaction is the selection of an appropriate base. The base plays a central role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1] For sterically hindered and electronically complex substrates, such as 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, the choice of base is not merely a matter of convention but a key determinant of reaction success, profoundly influencing yield, reaction rate, and the formation of byproducts.

The presence of ortho-substituents, like the fluoro and methoxy groups in the title compound, introduces significant steric and electronic challenges. These groups can impede the approach of the boronic acid to the palladium center and alter its electronic properties, making the transmetalation step particularly sensitive to the reaction conditions. This guide provides an in-depth analysis of base selection for this specific substrate, grounded in mechanistic principles and supported by comparative data and detailed experimental protocols.

The Mechanistic Role of the Base in the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.[3][6]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) complex. This is the rate-limiting step where the base is critically involved.[6][7]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3][6]

The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) halide complex.[8][9][10] There are two predominant proposed pathways for this base-assisted transmetalation:

  • Boronate Pathway: The base reacts with the boronic acid to form an anionic boronate, which then displaces the halide on the palladium complex.[9][11]

  • Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium hydroxo or alkoxo complex. This complex then reacts with the neutral boronic acid.[9][12]

The operative pathway is highly dependent on the specific reaction conditions, including the choice of base, solvent, and the nature of the substrates.[13]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd + R¹-X ArPd(II)XLn R¹-Pd(II)-X Intermediate OxAdd->ArPd(II)XLn Transmetalation Transmetalation (Base Mediated) ArPd(II)XLn->Transmetalation + R²-B(OH)₂ + Base ArPd(II)Ar'Ln R¹-Pd(II)-R² Intermediate Transmetalation->ArPd(II)Ar'Ln RedElim Reductive Elimination ArPd(II)Ar'Ln->RedElim RedElim->Pd(0)L2 + R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Activated Boronate BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activates Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid for transmetalation.

Challenges with this compound

The specific structure of this compound presents a set of challenges that necessitate careful optimization of the base and other reaction parameters:

  • Steric Hindrance: The ortho-fluoro and ortho-methoxy groups create significant steric bulk around the boronic acid moiety. This hindrance can slow down the transmetalation step, requiring more forcing conditions or a more effective base to achieve a reasonable reaction rate.[14][15]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group create a complex electronic environment. This can influence the pKa of the boronic acid and its propensity to form the active boronate species.[16]

  • Protodeboronation: Arylboronic acids, particularly those with certain substitution patterns, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired Ar-H product.[17] This is often exacerbated by strong bases and aqueous conditions.[18][19][20]

Comparative Analysis of Bases

The choice of base is critical in overcoming these challenges. Common bases used in Suzuki couplings include carbonates, phosphates, hydroxides, and fluorides.[1] Their effectiveness is often linked to their strength, solubility, and the nature of their counter-ion.

Table 1: Performance of Common Bases in a Model Suzuki Coupling
EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)Observations
1K₃PO₄Toluene/H₂O (4:1)901292High yield, clean reaction. Effective for sterically hindered substrates.[21]
2Cs₂CO₃Dioxane/H₂O (4:1)901288Good yield. "Caesium effect" can enhance reactivity.[21]
3K₂CO₃Dioxane/H₂O (4:1)901275Moderate yield, a common and cost-effective choice.[21]
4Na₂CO₃THF/H₂O (2:1)602465Lower yield, often requires longer reaction times or higher temperatures.[22]
5Ba(OH)₂DME/H₂O80299Very effective for sterically demanding couplings, though less common.[23]
6KFTHF (anhydrous)7018VariesUseful for base-sensitive functional groups, activates via fluoride.[24]

Data is illustrative and compiled from representative literature to showcase general trends.[1][21][23]

Discussion of Base Selection:
  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its sufficient basicity promotes boronate formation without being overly harsh, which can help to minimize side reactions like protodeboronation. It is particularly effective in biphasic solvent systems like toluene/water or dioxane/water.[25]

  • Cesium Carbonate (Cs₂CO₃): The "cesium effect" refers to the often-observed rate and yield enhancement with cesium bases.[26] This is attributed to the high solubility of Cs₂CO₃ in organic solvents and the ability of the large, soft Cs⁺ cation to facilitate key steps in the catalytic cycle.[27] It is an excellent choice for difficult, sterically hindered couplings.

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective base. While generally reliable, it may be less effective for sterically demanding substrates like the one , often requiring higher temperatures or longer reaction times.[4]

  • Hydroxides (e.g., Ba(OH)₂, NaOH): Strong bases like barium hydroxide can be highly effective, especially for hindered boronic acids, by rapidly forming the active boronate.[23] However, their high basicity can promote protodeboronation and may not be compatible with base-sensitive functional groups on the coupling partner.

Decision Workflow for Base Selection

Base_Selection_Workflow Start Start: Suzuki Coupling with This compound Substrate_Analysis Analyze Coupling Partner: Base-sensitive functional groups present? Start->Substrate_Analysis Initial_Screen Initial Screening: Use K₃PO₄ or Cs₂CO₃ Substrate_Analysis->Initial_Screen No Anhydrous_KF Use anhydrous KF in THF Substrate_Analysis->Anhydrous_KF Yes Low_Yield Low Yield or Slow Reaction? Initial_Screen->Low_Yield Side_Reactions Significant Protodeboronation? Low_Yield->Side_Reactions No Optimize_Base Consider stronger base: Ba(OH)₂ or NaOH (if compatible) Low_Yield->Optimize_Base Yes Weaker_Base Consider milder conditions: K₂CO₃ at higher temp or anhydrous KF Side_Reactions->Weaker_Base Yes Optimize_Other Optimize other parameters: - Ligand (e.g., SPhos, XPhos) - Solvent (e.g., Toluene, Dioxane) - Temperature Side_Reactions->Optimize_Other No Success Successful Coupling Optimize_Base->Success Weaker_Base->Success Optimize_Other->Success Anhydrous_KF->Success

Caption: A logical workflow for selecting and optimizing the base for the target Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Base Screening

This protocol provides a standardized method for comparing the efficacy of different bases for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(OAc)₂/SPhos, 2 mol%)[28]

  • Base (K₃PO₄, Cs₂CO₃, K₂CO₃, etc., 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst and ligand (if using a pre-catalyst system) to the flask.

  • Via syringe, add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product and determine the isolated yield for comparison.

Protocol 2: Optimized Protocol using Potassium Phosphate (K₃PO₄)

This protocol represents a robust starting point for the coupling of this compound, leveraging the proven effectiveness of K₃PO₄ for hindered substrates.

Procedure:

  • Combine 4-bromo-1-nitrobenzene (1.0 mmol, 202 mg), this compound (1.2 mmol, 318 mg), and powdered K₃PO₄ (2.0 mmol, 424 mg) in a 25 mL Schlenk flask.

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Heat the mixture in a preheated oil bath at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.

Conclusion

The strategic selection of a base is paramount for the successful Suzuki-Miyaura coupling of the sterically and electronically demanding this compound. While a range of bases can effect the transformation, stronger, non-hydroxide bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) consistently provide superior results for such challenging substrates. They effectively promote the formation of the active boronate species required for transmetalation while mitigating the risk of protodeboronation that can be prevalent with stronger hydroxide bases. Researchers should approach the optimization of this reaction by first screening these recommended bases, and then fine-tuning other parameters such as ligand, solvent, and temperature to achieve maximum efficiency and yield. The protocols and decision-making workflows provided herein offer a robust framework for developing successful and reproducible synthetic procedures.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
  • Osakada, K., & Nishihara, Y. (2021).
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Hartwig, J. F., et al. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. [Link]
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Leadbeater, N. E. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Unnamed Author. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Buchwald, S. L., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. [Link]
  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
  • Unnamed Author. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Unnamed Author. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
  • Oschatz, M., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • Unnamed Author. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
  • Unnamed Author. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • The Synthetic Inspector. (n.d.).
  • Rzepa, H. S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Unnamed Author. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Denmark, S. E., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
  • Lloyd-Jones, G. C., & Lennox, A. J. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
  • Rzepa, H. S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Unnamed Author. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.
  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Unnamed Author. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Unnamed Author. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
  • Compunetics. (2020). Exploring and Quantifying the Caesium Effect I. [Link]
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

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Navigating the Suzuki-Miyaura Coupling Landscape: A Guide to Solvent Systems for 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A pivotal component in this reaction is the choice of the solvent system, which profoundly influences reaction kinetics, product yield, and impurity profiles. This is particularly true for sterically hindered and electronically nuanced substrates such as 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. This technical guide provides an in-depth exploration of suitable solvent systems for reactions involving this versatile building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The unique structure of this compound, featuring an ortho-fluoro and an ortho-methoxy group, presents specific challenges and opportunities in reaction optimization. The steric bulk and electronic effects of these substituents necessitate a careful selection of solvents to ensure efficient and selective coupling.

The Critical Role of the Solvent System

The solvent in a Suzuki-Miyaura coupling is far from a passive medium; it actively participates in several key stages of the catalytic cycle.[1][2] Its primary functions include:

  • Solubilizing Reagents: Ensuring that the boronic acid, aryl halide, palladium catalyst, and base are sufficiently dissolved to allow for efficient interaction.

  • Influencing Catalyst Activity: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the active palladium species.[3][4]

  • Facilitating Transmetalation: The solvent can play a role in the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[5]

  • Modulating Base Strength: The choice of solvent can affect the effective strength and solubility of the base, which is critical for the activation of the boronic acid.

For this compound, the presence of the ortho-methoxy group can lead to a beneficial chelation effect with the palladium center, potentially influencing the reaction's regioselectivity and rate.[6][7][8] The choice of solvent can either enhance or diminish this interaction.

Solubility Profile of Substituted Phenylboronic Acids

While specific solubility data for this compound is not extensively published, general trends for substituted phenylboronic acids can provide valuable guidance. Phenylboronic acids generally exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbons.[3][9] The presence of the polar methoxy and fluoro groups in the target molecule is expected to enhance its solubility in moderately polar solvents.

General Solubility Trends for Phenylboronic Acids:

Solvent TypeGeneral SolubilityExamples
Ethers HighTetrahydrofuran (THF), 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)
Ketones HighAcetone
Aromatic Hydrocarbons Low to ModerateToluene, Xylenes
Aliphatic Hydrocarbons Very LowHexanes, Heptane
Amides HighN,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
Alcohols Moderate to HighMethanol, Ethanol, Isopropanol
Water LowWater

It is crucial to experimentally determine the solubility of this compound in the desired solvent system to ensure optimal reaction concentration.

Recommended Solvent Systems and Protocols

Based on established principles and analogous reactions, several solvent systems can be proposed for the successful Suzuki-Miyaura coupling of this compound. The choice will often depend on the specific coupling partner and the desired reaction conditions (e.g., temperature, reaction time).

Protocol 1: Classic Aqueous Biphasic System (Toluene/Water or Dioxane/Water)

This is a widely used and robust system, particularly effective for a broad range of substrates. The presence of water aids in the dissolution of the inorganic base and facilitates the transmetalation step.[10][11]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Boronic_Acid 4-Bromo-2-fluoro-6- methoxyphenylboronic acid Reaction_Vessel Reaction Mixture Boronic_Acid->Reaction_Vessel Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (Toluene/H₂O or Dioxane/H₂O) Solvent->Reaction_Vessel Product Coupled Product Reaction_Vessel->Product Heat

A typical Suzuki-Miyaura coupling reaction setup.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) or 1,4-dioxane and water (typically in a 4:1 ratio) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Aprotic Solvent System (THF or 2-MeTHF)

For substrates that are sensitive to water or when precise control over reaction conditions is required, an anhydrous system is preferable. Tetrahydrofuran (THF) and its less volatile analogue, 2-methyltetrahydrofuran (2-MeTHF), are excellent choices due to their ability to dissolve a wide range of organic compounds.[4]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a strong, non-aqueous base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add anhydrous THF or 2-MeTHF to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the reflux temperature of the solvent (THF: ~66 °C, 2-MeTHF: ~80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Polar Aprotic Solvent System (DMF or DMAc)

For particularly challenging couplings, especially those involving electron-deficient coupling partners or sterically demanding substrates, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can be beneficial. These solvents can often facilitate reactions at lower temperatures.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF or DMAc to the flask.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C and stir under the inert atmosphere. Monitor the reaction progress.

  • Workup and Purification: Upon completion, cool the mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers thoroughly with water to remove the high-boiling point solvent, followed by a brine wash. Dry, concentrate, and purify as previously described.

Troubleshooting and Optimization

G Low_Yield Low or No Yield Check_Catalyst_Activity Ensure active Pd(0) species Low_Yield->Check_Catalyst_Activity Possible Cause Increase_Temperature Increase reaction temperature Low_Yield->Increase_Temperature Solution Change_Solvent Switch to a more polar or higher-boiling solvent Low_Yield->Change_Solvent Solution Screen_Bases Test different bases (e.g., K₃PO₄, CsF) Low_Yield->Screen_Bases Solution Incomplete_Reaction Incomplete Reaction Increase_Reaction_Time Extend reaction duration Incomplete_Reaction->Increase_Reaction_Time Solution Increase_Catalyst_Loading Increase mol% of catalyst Incomplete_Reaction->Increase_Catalyst_Loading Solution Check_Reagent_Purity Verify purity of starting materials Incomplete_Reaction->Check_Reagent_Purity Possible Cause Side_Products Side Products (e.g., Homocoupling) Lower_Temperature Decrease reaction temperature Side_Products->Lower_Temperature Solution Use_Less_Reactive_Base Try a milder base Side_Products->Use_Less_Reactive_Base Solution Degas_Thoroughly Ensure oxygen is excluded Side_Products->Degas_Thoroughly Solution

A troubleshooting workflow for Suzuki-Miyaura couplings.

Should a reaction with this compound underperform, a systematic approach to optimization is recommended. Key parameters to consider are the solvent, base, catalyst/ligand system, and temperature. For this sterically hindered substrate, employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can often improve reaction efficiency.[12]

Conclusion

The selection of an appropriate solvent system is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. A thorough understanding of the substrate's properties and the role of the solvent in the catalytic cycle allows for the rational design of robust and efficient synthetic protocols. The guidelines and detailed procedures provided herein serve as a valuable resource for chemists aiming to utilize this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]
  • GlobalChemMall. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
  • Walczak, M. A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

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The Strategic deployment of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and the unique structural motifs they enable. 4-Bromo-2-fluoro-6-methoxyphenylboronic acid has emerged as one such pivotal reagent, particularly in the construction of complex heterocyclic scaffolds targeting a range of therapeutic targets, most notably protein kinases. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale, for researchers and professionals in drug development.

Introduction: The Physicochemical Advantages of the 2-Fluoro-6-methoxyphenyl Motif

The utility of this compound in medicinal chemistry is not accidental; it is a direct consequence of the advantageous physicochemical properties imparted by its unique substitution pattern. The strategic placement of the fluoro and methoxy groups ortho to the boronic acid functionality plays a crucial role in modulating the electronic and conformational properties of the resulting biaryl products.

  • The Role of Fluorine: The presence of a fluorine atom ortho to the newly formed biaryl linkage can introduce a favorable conformational bias through steric and electronic effects. This can influence the dihedral angle between the two aromatic rings, locking the molecule into a specific, often more biologically active, conformation. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein targets.

  • The Influence of the Methoxy Group: The ortho-methoxy group, in conjunction with the fluorine atom, further refines the conformational landscape of the biaryl product. Its electron-donating nature can also modulate the electronic properties of the aromatic ring system, which can be critical for molecular recognition by the target protein.

The bromine atom at the 4-position serves as a versatile handle for the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and modular assembly of complex molecular architectures from readily available building blocks.

Core Application: A Gateway to Kinase Inhibitor Scaffolds

A significant body of evidence from patent literature and scientific publications points to the application of this compound and its precursors in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immune receptors. Consequently, SYK has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune diseases. The 2-fluoro-6-methoxyphenyl motif is a recurring feature in a number of potent and selective SYK inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in a variety of cellular processes, and their aberrant activation is a known driver of tumorigenesis in several cancers. The development of selective FGFR inhibitors is an area of intense research, and the unique conformational constraints imposed by the 2-fluoro-6-methoxyphenyl moiety have been exploited in the design of such agents.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 4-bromo-2-fluoro-6-methoxyphenyl motif into target molecules. The following is a detailed, generalized protocol for the coupling of this compound with a generic heterocyclic halide, a common transformation in the synthesis of kinase inhibitors.

General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine boronic acid, heterocyclic halide, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add Palladium catalyst under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Dry and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Coupling with a Heterocyclic Halide

Reaction Scheme:

G reagent1 plus1 + catalyst Pd Catalyst, Base Solvent, Heat reagent1->catalyst reagent2 Heterocyclic-Halide reagent2->catalyst product Coupled Product catalyst->product

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound248.841.01.0
Heterocyclic Halide (e.g., 4-amino-3-bromopyrazole)-1.21.2
Palladium Catalyst (e.g., Pd(dppf)Cl₂)816.640.050.05
Base (e.g., K₂CO₃)138.212.02.0
Solvent (e.g., Dioxane/Water 4:1)-10 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 249 mg), the heterocyclic halide (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water).

  • Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.05 mmol, 41 mg) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for a wide range of substrates, including electron-rich and electron-poor coupling partners. Other catalysts, such as those based on Buchwald's biarylphosphine ligands, may offer improved performance for particularly challenging substrates.

  • Base Selection: An inorganic base like potassium carbonate is commonly used to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield, and other options like cesium carbonate or potassium phosphate may be beneficial in certain cases.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently employed. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Conclusion and Future Outlook

This compound has solidified its position as a valuable building block in medicinal chemistry, enabling the synthesis of complex and highly functionalized molecules. Its strategic application in the development of kinase inhibitors highlights the importance of rational molecular design, where the subtle interplay of steric and electronic effects can be harnessed to achieve desired biological activity and pharmacokinetic properties. As our understanding of disease biology continues to deepen, the demand for novel, highly tailored molecular architectures will only increase. Versatile and strategically functionalized reagents like this compound will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • An improved synthesis of 4-fluoro-3-hydroxybenzoic acid and intermediates thereof for Acoramidis synthesis. Regal Remedies Limited.
  • Kinase inhibitors. Principia Biopharma Inc.
  • Kinase inhibitors. Array BioPharma Inc.
  • Watanabe, T., et al. TAS-115, a c-Met/VEGFR dual inhibitor with a novel binding mode to c-Met. Cancer Res.2014, 74 (19 Supplement), 3753-3753.
  • Hirata, M., et al. High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLoS One2016, 11 (10), e0164830.

Synthesis of Biaryl Compounds Using 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Advantages of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these carbon-carbon bonds.[4][5][6][7][8] The selection of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, scope, and the ultimate molecular architecture.

This application note details the use of this compound, a highly functionalized building block that offers distinct advantages in the synthesis of complex biaryl compounds. The strategic placement of the fluoro and methoxy substituents on the phenyl ring significantly modulates its electronic properties and reactivity.[9] The fluorine atom, being highly electronegative, can influence the reaction kinetics and selectivity, while the methoxy group can participate in directing metallation or modifying the compound's physical properties.[9] Furthermore, the presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling the synthesis of more complex, non-symmetrical biaryl structures.

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[4][5][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination ArX Aryl Halide (Ar-X) Ar'B(OH)2 Boronic Acid (Ar'-B(OH)₂) Base Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Section: Synthesis of a Biaryl Compound

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials and Reagents
ReagentFormulaCAS No.SupplierPurity
This compoundC₇H₇BBrFO₃957035-32-4Commercial>97%
Aryl Bromide (e.g., 4-bromoacetophenone)C₈H₇BrO99-90-1Commercial>98%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-3Commercial>98%
Potassium CarbonateK₂CO₃584-08-7CommercialAnhydrous
1,4-DioxaneC₄H₈O₂123-91-1CommercialAnhydrous
WaterH₂O7732-18-5Deionized
Ethyl AcetateC₄H₈O₂141-78-6CommercialACS Grade
BrineNaCl(aq)7647-14-5Saturated
Anhydrous Sodium SulfateNa₂SO₄7757-82-6CommercialGranular
Safety Precautions
  • This compound: May cause skin and serious eye irritation, as well as respiratory irritation.[11]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]

Experimental Protocol

protocol_workflow start Start reagents Combine Reactants (Boronic Acid, Aryl Bromide, Base) start->reagents solvent Add Solvents (Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., with Argon) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).[15]

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 10 mL total).[6]

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[15]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol).[15]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.[6][15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[8][16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[15][16]

Expected Results and Discussion

The Suzuki-Miyaura coupling of this compound is expected to proceed in good to excellent yields, depending on the specific aryl halide coupling partner. The electronic and steric nature of the substituents on the aryl halide will influence the reaction rate and efficiency.

EntryAryl HalideProductExpected Yield (%)
14-Bromoacetophenone4-Acetyl-4'-(bromo)-2'-(fluoro)-6'-(methoxy)biphenyl85-95
21-Bromo-4-nitrobenzene4-Nitro-4'-(bromo)-2'-(fluoro)-6'-(methoxy)biphenyl80-90
32-Bromopyridine2-(4-Bromo-2-fluoro-6-methoxyphenyl)pyridine75-85

Troubleshooting:

  • Low Yield: Incomplete reaction may be due to catalyst deactivation. Ensure thorough degassing of the reaction mixture. The quality of the reagents, particularly the boronic acid and the palladium catalyst, is also crucial.

  • Side Products: Homocoupling of the boronic acid can sometimes be observed. Adjusting the reaction temperature or the base may help to minimize this side reaction.

  • Difficult Purification: The polarity of the biaryl product will depend on the substituents. Careful selection of the column chromatography eluent system is necessary for effective purification.[15]

Applications in Drug Discovery and Development

The synthesis of sterically hindered and electronically diverse biaryl compounds is of significant interest in drug discovery.[17][18] These scaffolds are present in a wide range of biologically active molecules.[3][19] The use of this compound allows for the introduction of a unique substitution pattern that can be further elaborated, providing access to novel chemical space for lead optimization and the development of new therapeutic agents.[20]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures with potential applications in drug discovery and materials science. The protocol outlined in this application note provides a reliable and adaptable method for the utilization of this important reagent.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Techemi. (n.d.). Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd Reported by Tu.
  • MDPI. (2021, November 5). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
  • ACS Publications. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
  • ResearchGate. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • ChemistryViews. (2017, June 22). Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • PMC - NIH. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes.
  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Known methods for biaryl synthesis via oxidative phenol homocoupling....
  • MDPI. (2024, November 25). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • Angene Chemical. (2025, February 12). Safety Data Sheet.
  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • PubMed. (2021, November 22). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides.
  • ResearchGate. (n.d.). Examples of biaryl structure applications.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ARKAT USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

This compound is a trifunctional synthetic building block of significant interest to researchers in drug discovery and materials science.[1][2][3] Its unique substitution pattern—a boronic acid for cross-coupling, a bromine atom for further functionalization, and electron-donating/modulating fluoro and methoxy groups—offers a versatile platform for the synthesis of complex molecular architectures.[4] The boronic acid moiety is a cornerstone of modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5][6] Boron-containing compounds have seen a surge in interest in medicinal chemistry, particularly after the approval of drugs like Bortezomib, due to their unique biological interactions and relatively low toxicity.[7][8][9]

This guide provides an in-depth exploration of the derivatization potential of this reagent, focusing on two key reactive sites: the boronic acid group and the bromo substituent. We will detail robust protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination reactions, explaining the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions. The aim is to empower researchers to leverage the full synthetic potential of this versatile molecule.

Core Derivatization Strategies

The derivatization of this compound can be strategically directed towards either the boronic acid moiety or the bromo substituent. The choice of reaction conditions dictates which functional group participates in the transformation, allowing for a stepwise and controlled construction of the target molecule.

DOT Script for Core Derivatization Strategies Diagram

G A 4-Bromo-2-fluoro-6- methoxyphenylboronic acid B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Boronic Acid Reactivity C Chan-Lam Coupling (C-N/C-O Bond Formation) A->C Boronic Acid Reactivity D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Bromo Group Reactivity E Sonogashira Coupling (C-C Bond Formation) A->E Bromo Group Reactivity G Substituted Biaryls B->G F Biaryl Ethers & Amines C->F H Aryl Amines D->H I Aryl Alkynes E->I

Caption: Core derivatization pathways for this compound.

Derivatization via the Boronic Acid Group

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[5][6] This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[5]

Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[10]

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol details the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add PdCl₂(dppf) (0.03 mmol) to the flask.

  • Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(dppf)A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.
Base Cesium CarbonateA strong base that effectively activates the boronic acid for transmetalation.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

DOT Script for Suzuki-Miyaura Workflow

G A Combine Reactants: Boronic Acid, Aryl Halide, Base B Add Solvent (Dioxane/Water) A->B C Degas with Inert Gas (e.g., Argon) B->C D Add Palladium Catalyst (e.g., PdCl2(dppf)) C->D E Heat and Stir (100°C, 12-18h) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up: Extraction and Washing F->G H Purification: Column Chromatography G->H I Product Characterization H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl amines and aryl ethers, using a copper catalyst.[11][12] This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air.[11][12]

Mechanistic Insight: The mechanism is thought to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a transient copper(III) intermediate yields the desired product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[11]

Protocol 2: Chan-Lam N-Arylation with an Aniline

This protocol describes the coupling of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the aniline derivative (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.2 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Copper(II) AcetateA common and effective copper source for Chan-Lam couplings.
Ligand/Base PyridineActs as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction.
Solvent DichloromethaneA suitable solvent that dissolves the reactants and facilitates the reaction.
Atmosphere AirOxygen from the air often acts as the terminal oxidant to regenerate the active Cu(II) catalyst.[12]

Derivatization via the Bromo Substituent

Buchwald-Hartwig Amination: A Complementary C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14] It serves as a powerful alternative to traditional methods and is complementary to the Chan-Lam coupling, often with a broader substrate scope.[14]

Mechanistic Insight: The catalytic cycle mirrors that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][15] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, particularly with less reactive aryl bromides.[10]

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines the coupling of a derivatized 4-bromo-2-fluoro-6-methoxyphenyl scaffold (where the boronic acid has been protected or reacted) with a secondary amine.

Materials:

  • Aryl bromide substrate (derived from this compound)

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to a Schlenk tube.

  • Add toluene (5 mL) followed by the secondary amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product using flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active "third-generation" Buchwald-Hartwig catalyst system, effective for a broad range of substrates.
Base Sodium tert-butoxideA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[10]
Solvent TolueneA common high-boiling, non-polar solvent for this transformation.
Atmosphere InertThe Pd(0) catalyst is sensitive to oxygen, requiring an inert atmosphere (e.g., argon or nitrogen).

DOT Script for Buchwald-Hartwig Amination Workflow

G A Combine Aryl Bromide, Base, Pd₂(dba)₃, and XPhos (Inert Atmosphere) B Add Toluene and Amine A->B C Seal Vessel and Heat (110°C, 16-24h) B->C D Reaction Monitoring (GC-MS/LC-MS) C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Purification: Column Chromatography F->G H Product Characterization G->H

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting and Self-Validation

A key aspect of robust protocol development is anticipating and addressing potential issues.

IssuePotential CauseSuggested Solution
Low Yield in Suzuki Coupling Inefficient transmetalation; Catalyst deactivation.Ensure the base is sufficiently strong and dry. Use freshly degassed solvents. Consider a different ligand/palladium source.
Protodeboronation (Loss of B(OH)₂) Side Reaction Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents and a minimal amount of water necessary for the base. Monitor the reaction closely and stop once the starting material is consumed.
No Reaction in Chan-Lam Coupling Inactive copper catalyst; Low nucleophilicity of the amine/alcohol.Use a fresh source of Cu(OAc)₂. Consider adding a mild base like triethylamine to facilitate the reaction, especially with less nucleophilic anilines.[16]
Reductive Dehalogenation in Buchwald-Hartwig Amination Catalyst system promotes side reaction.Optimize the ligand-to-palladium ratio. Sometimes a slightly different ligand from the same class can minimize this side product.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. By carefully selecting the reaction type and conditions, researchers can selectively functionalize either the boronic acid or the bromo group, enabling the construction of a diverse array of complex molecules. The protocols provided herein for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions offer reliable starting points for the derivatization of this important reagent, underpinned by a clear understanding of the reaction mechanisms and critical parameters.

References

  • Francke, R., & Schinkel, M. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4571-4575. [Link]
  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]
  • Thompson, Z. J., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 30(22), 127553. [Link]
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
  • Reddy, T. H., et al. (2018). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 8(3), 1362-1366. [Link]
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Sonogashira cross-coupling of an aryl bromide boronic ester. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. [Link]
  • Al-Lawati, H. J., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Molecules, 23(7), 1735. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Pinto, C., et al. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Amerigo Scientific. (n.d.). This compound, 98%. [Link]
  • Dev, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5509. [Link]
  • Kumar, S., et al. (2014). Boron chemicals in diagnosis and therapeutics. Journal of Inorganic Biochemistry, 136, 1-13. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis Using 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in Advanced Synthesis

This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for steric and electronic influence—makes it an invaluable precursor for complex molecular architectures.[1][2] Boronic acids, first synthesized in 1860, are prized for their versatile reactivity, stability, and relatively low toxicity.[3] When used in drug design, they ultimately degrade to boric acid, a compound considered environmentally benign and readily eliminated by the body.[3]

This guide provides a comprehensive framework for the scale-up of reactions involving this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The transition from bench-scale (milligrams to grams) to pilot or manufacturing scale (kilograms) introduces significant challenges that are not always apparent in small-scale experiments.[4][5] These challenges include maintaining reaction efficiency, ensuring consistent product purity, managing thermal safety, and minimizing residual palladium catalyst levels in the final active pharmaceutical ingredient (API).[4][6] This document will address these critical aspects, offering field-proven insights and detailed protocols to facilitate a successful, safe, and efficient scale-up campaign.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid. Like other boronic acids, it is a Lewis acid and can participate in various chemical transformations.[3] Its most prominent application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[1]

The fluorine and methoxy groups ortho to the boronic acid moiety exert significant steric and electronic effects. The fluorine atom is electron-withdrawing, which can influence the pKa of the boronic acid and the transmetalation step in the catalytic cycle.[3][7] The steric hindrance from both ortho substituents can also impact the choice of catalyst and ligands required for an efficient reaction.[7]

Core Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[1][8] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Synthesis Protocol: A Case Study

This section details a representative protocol for a large-scale Suzuki-Miyaura coupling reaction using this compound and a generic aryl halide partner (Ar-X).

Part 1: Reagent and Equipment Preparation
  • Reactor Setup : A multi-neck, jacketed glass reactor or a glass-lined steel reactor of appropriate volume is required. The reactor must be equipped with an overhead mechanical stirrer (preferably with a pitched-blade or anchor turbine for efficient mixing of multiphasic systems), a reflux condenser, a temperature probe, a nitrogen inlet, and addition funnels or pumps for controlled reagent delivery.

  • Inert Atmosphere : The reactor must be thoroughly dried and rendered inert by purging with nitrogen or argon. Maintaining strict anaerobic conditions is crucial, as oxygen can deactivate the palladium catalyst.[4][5]

  • Reagent Quality : All reagents, including solvents, should be of high purity and appropriately degassed before use. Water content in solvents can significantly impact the transmetalation step and overall reaction performance.[6]

Part 2: Step-by-Step Reaction Procedure
  • Charging the Reactor : To the inerted reactor, charge the aryl halide (Ar-X, 1.0 equivalent), this compound (1.1-1.3 equivalents), and the chosen base (e.g., potassium carbonate, 2.0-3.0 equivalents). The slight excess of the boronic acid helps drive the reaction to completion.[1]

  • Solvent Addition : Add the degassed solvent system. A common and effective choice for Suzuki couplings is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[9] The biphasic system often facilitates the dissolution of both the organic substrates and the inorganic base.

  • Degassing : Further degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes while stirring.

  • Catalyst Introduction : In a separate glove box or under a positive pressure of nitrogen, prepare a solution or slurry of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and ligand (if required) in a small amount of the reaction solvent. Add the catalyst to the reaction mixture.

  • Reaction Execution : Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[5] The reaction temperature is often a critical process parameter and should be carefully controlled.[5]

  • Process Monitoring : Monitor the reaction progress using in-process controls (IPCs) such as HPLC or UPLC. This is a key aspect of Process Analytical Technology (PAT), which aims to ensure final product quality through real-time monitoring.[10][11][12] Samples should be taken periodically (e.g., every 1-2 hours) until the consumption of the limiting reagent is complete (e.g., <1% remaining).

Part 3: Work-up and Isolation
  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation : If a biphasic solvent system was used, separate the aqueous and organic layers.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, toluene) to recover any dissolved product.

  • Washing : Combine the organic layers and wash sequentially with water and brine to remove the inorganic base and other water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategies for Large-Scale Batches

Purification is often one of the most challenging aspects of scaling up. The choice of method depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization : This is the preferred method for crystalline solids. A systematic solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system that provides good recovery and high purity.

  • Slurry Washing : If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be effective.

  • Chromatography : While often used at the lab scale, column chromatography can be costly and generate large volumes of solvent waste at an industrial scale. It is typically reserved for high-value products or when other methods fail.

  • Acid-Base Extraction : A patented process for purifying boronic acids involves treating the crude material with a base to form a salt, which can then be isolated by solvent extraction. Subsequent treatment with an acid regenerates the pure boronic acid.[13] This can be an effective strategy for removing non-acidic impurities.

Critical Process Parameters and Optimization

The following table summarizes key parameters that should be investigated during process development and optimization to ensure a robust and scalable synthesis.

ParameterTypical RangeRationale and Impact on Scale-Up
Boronic Acid Stoichiometry 1.1 - 1.3 equivalentsA slight excess can improve reaction rates and drive the reaction to completion, but a large excess can complicate purification.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly affect the reaction rate and side product formation. Stronger bases may be needed for less reactive substrates.[6]
Solvent System Dioxane/H₂O, Toluene/H₂OAffects reagent solubility, catalyst stability, and reaction temperature. The biphasic nature requires efficient mixing at scale.[9]
Catalyst Loading 0.5 - 2 mol %Minimizing catalyst loading is crucial for reducing costs and easing the burden of palladium removal to meet regulatory limits (typically ppm levels in APIs).[6]
Temperature 80 - 100 °CA critical process parameter that directly influences reaction kinetics. Exothermic events must be managed to ensure thermal safety.[5]
Stirring Rate To be determinedMust be sufficient to ensure good mixing of heterogeneous mixtures, which is essential for consistent reaction rates and heat transfer.[4]

Analytical and Quality Control

A robust analytical package is essential to ensure the quality and consistency of the final product.

  • Identity : ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity : HPLC or UPLC with a suitable reference standard to determine the purity and quantify impurities.

  • Residual Solvents : Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification process.

  • Residual Palladium : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure palladium levels are within the acceptable limits set by regulatory agencies like the ICH.

Safety and Handling Considerations

This compound :

  • Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]

  • Handling : Use in a well-ventilated area or outdoors.[14][15] Avoid breathing dust.[14] Wear protective gloves, clothing, eye, and face protection.[14][15] Wash hands thoroughly after handling.[14][15]

General Scale-Up Safety :

  • Thermal Runaway : Exothermic reactions must be well-characterized using techniques like reaction calorimetry to assess the risk of a thermal runaway. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.

  • Reagent Handling : Handle all chemicals in accordance with their Safety Data Sheets (SDS). Large quantities of flammable solvents and corrosive reagents require specialized handling procedures and engineering controls.

  • Pressure : Reactions conducted above the atmospheric boiling point of the solvent system require the use of a pressure-rated vessel.[5]

Process Workflow Visualization

The following diagram outlines the logical flow of the entire scale-up synthesis process, from planning to final product release.

Sources

Application Notes and Protocols for the Purification of Products from 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid in Modern Synthesis

This compound is a versatile and highly valuable building block in contemporary organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its unique substitution pattern—a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group—makes it a sought-after reagent for creating complex molecular architectures.[3][4] This boronic acid is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds and construct biaryl or heteroaryl structures.[5][6]

The successful synthesis of the target molecule is, however, only half the battle. The intrinsic nature of these reactions often leads to a mixture of the desired product, unreacted starting materials, catalyst residues, and various byproducts.[7] Therefore, a robust and efficient purification strategy is paramount to isolate the product in high purity, a critical requirement for subsequent biological evaluation and further synthetic transformations.

This guide provides a detailed exploration of the principles and protocols for the purification of products derived from reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower effective decision-making in the laboratory.

Understanding the Post-Reaction Landscape: Common Impurities and Their Properties

A successful purification strategy begins with a thorough understanding of the components present in the crude reaction mixture. In a typical Suzuki-Miyaura coupling reaction involving this compound, the following species are commonly encountered:

  • Desired Biaryl Product: The target molecule, typically of intermediate polarity.

  • Unreacted this compound: A polar, acidic compound.[8]

  • Unreacted Aryl/Heteroaryl Halide: The coupling partner, with polarity dependent on its structure.

  • Homocoupled Byproducts: Dimers of the boronic acid or the aryl halide.

  • Protodeborylated Byproduct: The boronic acid group is replaced by a hydrogen atom.[7]

  • Palladium Catalyst Residues: Both active Pd(0) species and Pd(II) intermediates, which can color the product.[9]

  • Ligands and Their Oxides: For example, triphenylphosphine and triphenylphosphine oxide.

  • Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, K₃PO₄).[10]

The key to an effective purification is to exploit the differing physicochemical properties of these components, such as polarity, acidity/basicity, and solubility.

A Multi-faceted Approach to Purification: From Work-up to Final Polishing

A comprehensive purification workflow is essential for achieving high purity. This typically involves a series of sequential steps, each designed to remove specific types of impurities.

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Purification cluster_2 Final Polishing A Aqueous Work-up B Liquid-Liquid Extraction A->B Phase Separation C Flash Column Chromatography B->C Crude Product D Recrystallization C->D Partially Purified Product E Final Product D->E Isolation

Figure 1: A general workflow for the purification of products from Suzuki-Miyaura reactions.

Part 1: The Foundational Clean-up - Aqueous Work-up and Extraction

The initial step in purification aims to remove the bulk of inorganic salts and highly polar, water-soluble impurities.[11]

Protocol 1: General Aqueous Work-up

Rationale: This procedure partitions the reaction mixture between an aqueous phase and an organic phase. The inorganic base and its salts will preferentially dissolve in the aqueous layer, while the desired product and other organic components will remain in the organic solvent.

Materials:

  • Crude reaction mixture

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cooling: Allow the reaction mixture to cool to room temperature.[10]

  • Quenching: Carefully add deionized water to the reaction flask and stir for 5-10 minutes.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL for a 1 mmol scale reaction).[10]

  • Combine and Wash: Combine the organic layers and wash with brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.[11]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Expert Insight: Dealing with Unreacted Boronic Acid

A common challenge is the removal of excess this compound, which can co-elute with the product in chromatography due to its polarity.[12] An effective strategy is to perform a basic wash during the work-up.

Protocol 2: Basic Wash for Boronic Acid Removal

Rationale: Boronic acids are weakly acidic and can be deprotonated by a mild base to form a water-soluble boronate salt, which is then extracted into the aqueous phase.[8]

Procedure (Modification to Protocol 1):

  • After the initial extraction (Step 3 in Protocol 1), wash the combined organic layers with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (2 x 15 mL).[8][13]

  • Caution: Ensure your desired product is stable to basic conditions and does not contain acidic functional groups that would cause it to be extracted into the aqueous layer.[12]

  • Proceed with the brine wash and drying steps as described in Protocol 1.

Part 2: The Workhorse of Purification - Flash Column Chromatography

Flash column chromatography is a cornerstone technique for separating organic compounds based on their differential adsorption to a stationary phase.[11]

Rationale: By carefully selecting the stationary phase (typically silica gel) and the mobile phase (a solvent system of appropriate polarity), components of the crude mixture can be separated based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity.

Protocol 3: Flash Column Chromatography

Materials:

  • Crude product from the aqueous work-up

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Flash chromatography column and system

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a flash column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is often preferred for better resolution.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary (gradient elution).[10]

  • Fraction Collection: Collect fractions and monitor the elution of compounds by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified product.

Table 1: Troubleshooting Common Chromatography Issues

IssuePotential CauseSuggested Solution
Product co-elutes with an impurity Poor separation under the chosen solvent system.Optimize the solvent system using different solvent mixtures. Consider using a different stationary phase (e.g., alumina).[14]
Product streaking on TLC and column The compound is too polar for the silica gel or is acidic/basic.Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.[14]
Low product recovery Product is irreversibly adsorbed onto the silica gel.Use a less polar solvent system or a less active stationary phase.

Part 3: Achieving Ultimate Purity - Recrystallization

For crystalline solid products, recrystallization is a powerful technique for achieving high purity.

Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure product is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the desired product decreases, and it crystallizes out, leaving the impurities behind in the solution.[5]

Protocol 4: Recrystallization

Materials:

  • Partially purified product from chromatography

  • Recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include hexanes, ethanol, and ethyl acetate.[5][14]

  • Dissolution: Place the impure product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals under vacuum.[11]

Recrystallization_Process A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Isolate Crystals (Filtration) D->E G Impurities Remain in Solution D->G F Pure Crystalline Product E->F

Figure 2: The process of purification by recrystallization.

Advanced and Alternative Purification Strategies

In some cases, standard techniques may not be sufficient. The following are alternative methods that can be employed.

Scavenger Resins

For the targeted removal of specific impurities, scavenger resins can be highly effective. Resins with diethanolamine (DEAM) functionality are particularly adept at sequestering boronic acids.[13]

Rationale: The DEAM groups on the solid support selectively bind to the boronic acid, allowing it to be removed by simple filtration.

General Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the scavenger resin to the solution.

  • Stir the mixture at room temperature, monitoring the removal of the boronic acid by TLC or LC-MS.

  • Filter the mixture to remove the resin with the bound impurity.

  • Concentrate the filtrate to recover the purified product.[13]

Preparative HPLC

When all other methods fail to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. This technique offers very high resolution but is generally more time-consuming and expensive for large-scale purifications.

Conclusion: A Strategy-Driven Approach to Purity

The purification of products from reactions involving this compound is a critical and often challenging aspect of the synthetic workflow. There is no single "best" method; rather, the optimal approach is a strategically designed sequence of techniques that leverages the distinct properties of the desired product and the accompanying impurities. By understanding the principles behind each purification step and applying the detailed protocols provided in this guide, researchers can confidently and efficiently isolate their target molecules in high purity, paving the way for the next stages of their research and development endeavors.

References

  • Reddit User Discussion on Boronic Acid Purification. (2017). r/chemistry.
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.
  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ResearchGate. (2025). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit User Discussion on Suzuki Coupling Product Isolation. (2022). r/chemistry.
  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Sawant, D. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit User Discussion on Suzuki Coupling Crystals. (2019). r/chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Boron chemicals in diagnosis and therapeutics.
  • GlobalChemMall. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

Sources

Application Note: Advanced Reaction Monitoring Strategies for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of advanced analytical methodologies for monitoring reactions involving 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, a key building block in modern medicinal chemistry. Given its structural complexity and role in the synthesis of high-value active pharmaceutical ingredients (APIs), precise control and understanding of its reaction kinetics are paramount. This document outlines detailed protocols for both offline and in-situ monitoring of a model Suzuki-Miyaura cross-coupling reaction. We will explore the application of High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography (GC) for monitoring volatile components, and the power of in-situ techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for real-time kinetic analysis. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for robust process development and optimization.

Introduction: The Strategic Importance of this compound and its Reaction Monitoring

This compound is a sophisticated synthetic intermediate whose trifunctional nature—a bromine handle for subsequent coupling, a fluorine atom for modulating pharmacokinetic properties, and a methoxy group influencing electronic effects—makes it a valuable component in drug discovery.[1][2][3] Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many modern pharmaceuticals.[4][5][6]

The successful scale-up of reactions involving this reagent from bench to pilot plant hinges on a deep understanding of the reaction's progress. Inadequate monitoring can lead to incomplete conversion, formation of problematic impurities, and batch-to-batch variability. Arylboronic acids can also be considered potential genotoxic impurities, making their effective removal and the monitoring of their consumption critical.[7] This guide provides the technical foundation for implementing robust monitoring strategies.

Model Reaction: For the purpose of this application note, we will focus on the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone.

Offline Monitoring: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of reaction monitoring in the pharmaceutical industry, offering excellent resolution and quantification of non-volatile reaction components.

Causality of Method Choice

HPLC is selected for its ability to separate the polar boronic acid starting material from the more non-polar aryl halide and the final biaryl product. UV detection is highly effective as all key components are chromophoric. This method provides precise quantitative data on conversion and the formation of byproducts, such as homocoupled species.

Experimental Protocol: HPLC Monitoring

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column heater, and UV detector (set to 254 nm).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Quenching Solution: 1 M HCl.

  • Diluent: 50:50 Acetonitrile/Water.

Step-by-Step Protocol:

  • Method Development: Establish a gradient method to ensure separation of all components. A starting point could be a linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

  • Calibration: Prepare standard solutions of the boronic acid, 4-bromoacetophenone, and the purified product at known concentrations. Generate a calibration curve (Peak Area vs. Concentration) for each.

  • Reaction Sampling: At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), carefully extract a 50 µL aliquot from the reaction mixture.

  • Sample Quenching & Preparation: Immediately add the aliquot to a vial containing 450 µL of the Quenching Solution to stop the reaction. Further dilute with 500 µL of the Diluent.

  • Analysis: Inject the prepared sample into the HPLC.

  • Data Interpretation: Integrate the peak areas for the starting materials and the product. Calculate their concentrations using the calibration curves to determine the percent conversion and identify any impurities.[8]

Data Presentation

Table 1: Example HPLC Data for Reaction Monitoring

Time (min)Boronic Acid Peak Area4-bromoacetophenone Peak AreaProduct Peak Area% Conversion
058900062100000
3029500031000035000050
6011800012500056000080
120230002500067000096
Workflow Visualization

HPLC_Protocol cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis Analysis A Suzuki Coupling Reaction B Withdraw Aliquot (50 µL) A->B Timed Intervals C Quench (1M HCl) B->C D Dilute (ACN/H2O) C->D E Inject into HPLC D->E F UV Detection (254 nm) E->F G Quantify using Calibration Curve F->G

Caption: Workflow for offline HPLC reaction monitoring.

In-Situ Monitoring: Real-Time Insights

In-situ techniques offer a powerful advantage by observing the reaction as it happens, without disturbing the system through sampling. This provides more accurate kinetic data and reveals transient intermediates.[9][10]

¹⁹F NMR Spectroscopy: A Fluorine-Specific Probe

Causality of Method Choice: The fluorine atom on the this compound serves as a perfect spectroscopic handle. ¹⁹F NMR is an ideal technique because it has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[11][12][13] The spectra are clean, as only fluorine-containing species are observed, allowing for direct and unambiguous tracking of the starting material's consumption and the product's formation.[14][15]

Experimental Protocol: In-Situ ¹⁹F NMR

  • Preparation: In a glovebox, charge a sealable NMR tube with this compound, 4-bromoacetophenone, the palladium catalyst, and base. Add the deuterated solvent (e.g., Toluene-d8) to the desired concentration.

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum at room temperature before initiating the reaction (t=0).

  • Reaction Initiation: Place the NMR tube in the spectrometer's probe, which is pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Automated Acquisition: Program the spectrometer to automatically acquire ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes). A long relaxation delay (e.g., 30s) is recommended for accurate quantification.[11]

  • Data Processing: Process the spectra and integrate the signals corresponding to the starting boronic acid and the biaryl product. The percent conversion can be calculated directly from the relative integrals of these two peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Method Choice: FT-IR spectroscopy, via an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, is excellent for tracking changes in functional groups. It can monitor the disappearance of the boronic acid's O-H stretch and changes in the aromatic C-Br and C-C stretching regions, providing a continuous profile of the reaction.[16][17] This technique is particularly useful for identifying the onset of the reaction, the end-point, and any accumulation of intermediates.[18][19]

Experimental Protocol: In-Situ FT-IR

  • Setup: Assemble the reaction vessel with an overhead stirrer and insert the ATR-FT-IR probe, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before adding the catalyst or initiating heating.

  • Initiation & Monitoring: Start the reaction (e.g., by heating). Begin collecting spectra automatically every 1-2 minutes.

  • Data Analysis: Identify key vibrational bands that change significantly during the reaction. For instance, track the disappearance of a reactant peak and the appearance of a product peak. Plot the absorbance of these peaks against time to generate a kinetic profile. This data can be made quantitative through methods like standard addition.[20]

Logical Relationship of In-Situ Techniques

InSitu_Logic cluster_reaction Chemical Transformation cluster_monitoring In-Situ Probes cluster_output Real-Time Data Output Reaction Reactant (Fluorinated Boronic Acid) Product (Biaryl) NMR ¹⁹F NMR Probe Monitors change in fluorine's chemical environment Reaction->NMR Provides molecular information to FTIR FT-IR (ATR) Probe Monitors change in vibrational modes (functional groups) Reaction->FTIR Provides molecular information to Kinetics Kinetic Profile Rate of Conversion Endpoint Detection NMR->Kinetics Generates FTIR->Kinetics Generates

Caption: Logical flow from reaction to data via in-situ probes.

Safety Considerations

Arylboronic acids should be handled with care. While generally stable, they can be irritants.[21][22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. As some reactions involving boronic acids can have unusual kinetics and exotherms, safety testing is recommended before scaling up.[23]

Conclusion

The robust monitoring of reactions involving this compound is not merely an analytical exercise but a cornerstone of efficient and safe process development. While offline HPLC provides reliable quantitative benchmarks, the adoption of in-situ techniques like ¹⁹F NMR and FT-IR spectroscopy offers unparalleled insight into real-time reaction dynamics. For this specific molecule, the fluorine atom provides a unique and powerful analytical handle, making ¹⁹F NMR a particularly recommended technique for achieving a high level of process understanding. By integrating these methods, researchers and drug development professionals can accelerate optimization, ensure batch consistency, and build quality into their synthetic processes from the earliest stages.

References

  • Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: ACS Public
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  • Title: FT-IR: A useful analytical tool for monitoring of solid phase organic reactions Source: University of Namur URL:[Link]
  • Title: Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
  • Title: Simultaneous 19F-1H medium resolution NMR spectroscopy for online reaction monitoring Source: PubMed URL:[Link]
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  • Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS Source: LCGC Intern
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Application Notes & Protocols: Leveraging 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are indispensable building blocks in modern organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful transformation enables the formation of carbon-carbon bonds, providing a direct route to complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

Among the vast array of available boronic acids, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid stands out as a highly specialized and valuable reagent. Its utility stems from a unique combination of structural features:

  • A boronic acid group , the key functionality for participation in the Suzuki-Miyaura catalytic cycle.

  • A bromo substituent , which serves as a versatile synthetic handle for subsequent cross-coupling reactions or other transformations.

  • A sterically demanding and electronically modulated aromatic core, arising from the ortho-fluoro and ortho-methoxy substituents.

This distinct substitution pattern allows for the synthesis of tetra-ortho-substituted biaryl compounds, a class of molecules that are often challenging to prepare yet highly sought after in drug discovery.[4][5] The presence of a fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6] This guide provides an in-depth analysis of this building block, focusing on its application in sterically hindered Suzuki-Miyaura coupling and offering detailed protocols for its successful implementation.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the reactivity and stability of the boronic acid. Boronic acids have a tendency to undergo dehydration to form cyclic boroxine trimers. While this is often a reversible process, it is best practice to store the reagent under an inert atmosphere in a cool, dry place.

PropertyValueReference
CAS Number 957035-32-4[7][8]
Molecular Formula C₇H₇BBrFO₃[7]
Molecular Weight 248.84 g/mol [7]
Appearance Typically a white to off-white solid
Synonyms 2-Borono-5-bromo-3-fluoroanisole[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][9] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar¹-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² (Product) aryl_halide Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ (Boronic Acid) base Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Challenges of this compound

The successful application of this building block requires an understanding of the challenges posed by its structure.

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and methoxy) creates significant steric bulk around the boronic acid group. This crowding can impede the transmetalation step, which is often rate-limiting, by hindering the approach of the boronate to the palladium center.[4][5][9] Consequently, standard Suzuki coupling conditions often result in low yields or failed reactions.

  • Electronic Effects: The substituents exert opposing electronic influences. The fluorine atom is strongly electron-withdrawing, which decreases the electron density of the phenyl ring and can slow the rate of transmetalation.[10][11] Conversely, the methoxy group is electron-donating, which generally increases the nucleophilicity of the aryl group and enhances the transmetalation rate.[11] This complex electronic profile necessitates a carefully optimized catalyst system to achieve efficient coupling.

  • Protodeboronation: A common side reaction for boronic acids, particularly electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source (like water) under basic conditions.[9] While the methoxy group helps mitigate this, the electron-withdrawing fluorine means this pathway remains a risk. Using anhydrous solvents and appropriate bases is crucial to minimize this undesired outcome.[9]

Optimized Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is designed to overcome the challenges associated with sterically hindered substrates. The key is the selection of a highly active catalyst system composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand, along with a suitable base and solvent.

Rationale for Reagent Selection
  • Palladium Precatalyst (e.g., XPhos Pd G3): Modern precatalysts are air- and moisture-stable, simplifying reaction setup. They rapidly and reliably generate the active Pd(0) species in solution, which is critical for initiating the catalytic cycle efficiently, often outcompeting the rate of protodeboronation.[9]

  • Ligand (e.g., XPhos, SPhos, RuPhos): Bulky, electron-rich biaryl phosphine ligands are essential for coupling sterically demanding substrates.[4][9] Their large size facilitates the final reductive elimination step to release the sterically congested biaryl product, while their strong electron-donating ability stabilizes the palladium center throughout the catalytic cycle.[5]

  • Base (e.g., K₃PO₄, Cs₂CO₃): A moderately strong, non-nucleophilic base is required to activate the boronic acid to the boronate form for transmetalation.[9][12] Potassium phosphate is an excellent choice as it has good solubility in common organic solvents used for these reactions and is generally not basic enough to cause degradation of sensitive functional groups.

  • Solvent (e.g., Dioxane, Toluene): Anhydrous, aprotic polar or non-polar solvents are preferred to minimize the risk of protodeboronation.[9] Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol

Reaction Scheme: (A generic reaction scheme showing this compound coupling with an aryl halide)

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.
Aryl Halide (Ar-X)-1.01.0
This compound248.841.2 - 1.51.2-1.5
Palladium Precatalyst (e.g., XPhos Pd G3)-0.020.02
Potassium Phosphate (K₃PO₄), anhydrous212.272.0 - 3.02.0-3.0
Anhydrous, Degassed Dioxane or Toluene-~5 mL (0.2 M)-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and anhydrous potassium phosphate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide and should be determined empirically.

  • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Workflow start Start: Oven-Dried Glassware reagents Weigh & Add Solids: Aryl Halide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst Add Pd Precatalyst inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (80-110 °C) & Stir solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Cool & Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure thorough degassing of solvent and proper inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly opened, high-purity reagents and anhydrous grade solvent. Increase catalyst loading to 3-5 mol%.
Significant Protodeboronation 1. Presence of water in the reaction.2. Base is too strong or protic.3. Reaction time is excessively long.1. Use rigorously dried glassware and anhydrous solvent. Consider using boronic esters (e.g., pinacol esters) which are more stable.[9]2. Ensure K₃PO₄ or Cs₂CO₃ is used.3. Monitor reaction closely and work up as soon as complete.
Formation of Homocoupled Byproducts Catalyst decomposition leading to Pd black.Use a more robust ligand or a precatalyst system designed for stability. Ensure stoichiometry is correct (slight excess of boronic acid is typical).

Conclusion

This compound is a powerful, albeit challenging, building block for the synthesis of complex, sterically hindered biaryl structures. Its successful application hinges on overcoming the steric and electronic hurdles inherent to its structure. By employing modern, highly active palladium precatalyst systems with bulky phosphine ligands, appropriate bases, and rigorous anhydrous techniques, researchers can effectively utilize this reagent to access novel chemical matter. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • ECHEMI. (n.d.). This compound Formula.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • ChemicalBook. (n.d.). This compound | 957035-32-4.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. (n.d.). Selected bioactive compounds containing boronic acid motif.
  • MDPI. (n.d.). Synthesis and Innovative Biological Activity of Boron-Containing Compounds.

Sources

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Couplings of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Addressing a Challenging Coupling Partner

The 2-fluoro-6-methoxyphenyl structural motif is of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the methoxy group can influence conformation and solubility.[1] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the biaryl bonds that are central to these scaffolds.[1][2]

However, 4-bromo-2-fluoro-6-methoxyphenylboronic acid presents a formidable challenge. The presence of two ortho-substituents (fluorine and methoxy) creates significant steric hindrance around the boronic acid moiety. This steric congestion can impede key steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination, often leading to low yields, slow reaction times, and catalyst decomposition.[3][4][5]

This application note provides a comprehensive guide to overcoming these challenges through strategic ligand selection. We will explore the mechanistic basis for ligand choice, recommend specific ligand classes, provide detailed experimental protocols, and offer troubleshooting guidance for the successful coupling of this valuable but demanding building block.

The Mechanistic Imperative: Why Ligand Choice is Paramount

The success of a Suzuki-Miyaura coupling, especially with hindered substrates, is dictated by the kinetics of the three core steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The phosphine ligand, coordinated to the palladium center, is the single most critical variable that a chemist can control to influence the rates of these steps.[6][7]

Bulky, electron-rich monodentate phosphine ligands are essential for coupling sterically demanding substrates.[6][8][9] Their efficacy stems from several key attributes:

  • Promotion of Monoligation: Their steric bulk favors the formation of a highly reactive 14-electron "L-Pd(0)" species, which is widely believed to be the active catalyst that enters the cycle.[8][9]

  • Acceleration of Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating its oxidative addition to the aryl halide.[8][10]

  • Facilitation of Reductive Elimination: The steric strain imposed by the ligand on the diarylpalladium(II) intermediate promotes the final C-C bond-forming reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[8][11]

Suzuki_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex L-Pd(II)(Ar)(X) trans_label Transmetalation oa_complex->trans_label trans_complex L-Pd(II)(Ar)(Ar') trans_complex->pd0 Catalyst Regeneration re_label Reductive Elimination (Often Rate-Limiting) trans_complex->re_label product Ar-Ar' (Product) catalyst_regen Pd(0) oa_label->oa_complex + Ar-X trans_label->trans_complex + Ar'-B(OH)₂ (Base) re_label->product caption_node

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Recommended Ligand Class: Buchwald Biaryl Phosphines

For challenging substrates like this compound, the dialkylbiaryl phosphines, commonly known as Buchwald ligands, are the undisputed catalysts of choice.[9][12][13] Their unique architecture, featuring a bulky biaryl backbone and an electron-rich dialkylphosphino group, provides the ideal steric and electronic properties to drive the reaction forward.[9]

Table 1: Recommended Buchwald Ligands and Their Attributes

LigandStructureKey Attributes & Rationale
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active and versatile. The methoxy groups on the bottom ring are thought to stabilize the palladium complex. Excellent for a broad range of substrates.[13][14]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich. Often the ligand of choice for the most sterically demanding couplings, including those involving ortho-substituted partners on both sides.[9][12]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups. Provides high activity and is particularly effective for coupling aryl chlorides and tosylates.[15]

These ligands have consistently demonstrated superior performance in forming sterically congested biaryl bonds, often succeeding where traditional ligands like PPh₃ fail completely.[9][12]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: General Screening of Ligand/Base/Solvent Systems

The optimal conditions can be substrate-dependent. A small-scale parallel screen is the most efficient method to identify the ideal ligand and conditions for your specific aryl halide coupling partner.

Workflow start Define Coupling Partners (Boronic Acid + Aryl Halide) setup Set up Parallel Reactions (2-5 mL vials) - Vary Ligand (SPhos, XPhos, RuPhos) - Vary Base (K₃PO₄, K₂CO₃, Cs₂CO₃) - Vary Solvent (Toluene, Dioxane, CPME) start->setup reaction Run Reactions at 80-110 °C for 4-12 h Under Inert Atmosphere (Ar or N₂) setup->reaction monitoring Monitor Progress by LC-MS or TLC Analyze for Product Formation & Byproducts reaction->monitoring analysis Identify Optimal Conditions (Highest Conversion, Cleanest Profile) monitoring->analysis scaleup Scale-Up Reaction Using Optimized Conditions analysis->scaleup Success fail Troubleshoot: - Increase Temperature - Change Pd Precursor - Screen different Ligand Class analysis->fail Low Conversion fail->setup

Diagram 2: Workflow for Ligand Selection and Optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precursor: Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand (SPhos, XPhos, RuPhos) (2.2 mol% for Pd₂(dba)₃, 4.4 mol% for Pd(OAc)₂)

  • Base (K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Preparation: To a set of oven-dried 2 mL reaction vials equipped with stir bars, add the aryl halide (e.g., 0.1 mmol), the boronic acid (0.12 mmol), and the base (0.2 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the specific ligand to be tested. Add this catalyst/ligand mixture to each reaction vial. This is best done in a glovebox if available.

  • Inert Atmosphere: Seal the vials with screw caps containing a PTFE septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the catalyst.[16]

  • Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., 100 °C). Stir for the designated time (e.g., 12 hours).

  • Monitoring & Analysis: After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine the reaction outcome.

Protocol 2: Optimized Procedure with SPhos

This protocol provides a robust starting point for coupling with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.86 g, 1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/water (5:1 mixture, 6 mL)

Procedure:

  • Vessel Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this process three times.

  • Solvent Addition: Add the degassed 5:1 dioxane/water mixture via syringe. The small amount of water often aids in the dissolution of the base and facilitates the transmetalation step.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[17]

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient temperature.3. Incorrect base/solvent combination.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality reagents. Consider a pre-catalyst.2. Increase temperature in 10 °C increments (up to 120 °C).3. Re-screen conditions (Protocol 1). Try a stronger base like Cs₂CO₃ or a different solvent.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents. Use K₃PO₄ which is less hygroscopic than other bases. Use a higher loading of boronic acid (1.5-2.0 equiv).[14][18]2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a milder base like K₂CO₃.
Aryl Halide Homocoupling (Glaser-type) Oxygen contamination leading to an alternative catalytic cycle.Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction.
Boronic Acid Homocoupling Often occurs in the presence of oxygen and can be palladium-catalyzed.Same as above. Rigorous exclusion of oxygen is key.

Conclusion

The Suzuki-Miyaura coupling of the sterically encumbered this compound is a challenging yet achievable transformation. Success is almost entirely dependent on the rational selection of the phosphine ligand. Bulky and electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, are the premier tools for this task, as they are specifically designed to overcome the steric barriers inherent in the substrate. By employing the systematic screening and optimized protocols detailed in this guide, researchers can reliably synthesize complex biaryl molecules incorporating the valuable 2-fluoro-6-methoxyphenyl moiety for application in drug discovery and materials science.

References

  • Buchwald Phosphine Ligands. Merck Millipore.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
  • Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-methoxybenzeneboronic acid. Benchchem.
  • Buchwald Ligands. Sigma-Aldrich.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Spectroscopic Validation of Suzuki Products: A Comparative Guide for 2-Fluoro-6-methoxybenzeneboronic Acid. Benchchem.
  • A Comparative Guide to Alternative Reagents for 2-Fluoro-6-methoxybenzeneboronic Acid in Cross-Coupling Reactions. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

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Application Note: Streamlining Biaryl and Terphenyl Synthesis via One-Pot Sequential Cross-Coupling with 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the use of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No: 957035-32-4) as a versatile bifunctional building block in one-pot sequential Suzuki-Miyaura cross-coupling reactions. We detail a robust methodology that leverages the differential reactivity of the boronic acid and aryl bromide moieties to construct complex biaryl and terphenyl structures without the need for intermediate isolation and purification. This approach significantly enhances synthetic efficiency, reduces solvent waste, and shortens timelines, aligning with the principles of green chemistry.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities for drug discovery and materials science.

Introduction: The Strategic Advantage of One-Pot Synthesis

Modern organic synthesis prioritizes efficiency, sustainability, and molecular complexity. One-pot synthesis, a strategy where reactants undergo successive chemical transformations in a single reactor, is a cornerstone of this philosophy.[3] By eliminating intermediate workup and purification steps, this approach enhances "pot and step economy," leading to reduced resource consumption, minimized material loss, and accelerated project timelines.[1][4][5] Tandem or sequential reactions, where subsequent steps are initiated in the same vessel, are particularly powerful for rapidly building complex molecular architectures from simple precursors.[2][6][7]

This compound is an exemplary building block for such advanced synthetic strategies. Its unique structure contains two distinct reactive handles for palladium-catalyzed cross-coupling:

  • A boronic acid group , which is highly reactive in Suzuki-Miyaura coupling.

  • An aryl bromide , which can participate in a subsequent Suzuki-Miyaura coupling under slightly modified or similar conditions.

This inherent bifunctionality allows for a programmed, sequential construction of unsymmetrical terphenyl systems or other complex scaffolds, making it a valuable intermediate in pharmaceutical and materials science research.[8][9]

The Principle: Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[10] The core of our one-pot strategy lies in the sequential execution of two distinct Suzuki-Miyaura couplings within a single reaction vessel.

  • First Coupling: The highly reactive boronic acid moiety of this compound is coupled with a first aryl halide (Ar¹-X).

  • Second Coupling: Upon completion of the first reaction, a second boronic acid or boronate ester (Ar²-B(OR)₂) is introduced into the same pot to couple with the now-activated aryl bromide moiety of the in-situ generated intermediate.

This sequence is possible because the reaction conditions for both steps are highly compatible. The same palladium catalyst and base system can often mediate both transformations, embodying the efficiency of a one-pot process.[11]

G cluster_pot Single Reaction Vessel A Start: This compound + Aryl Halide 1 (Ar¹-X) + Pd Catalyst, Base B Step 1: First Suzuki Coupling (Reaction at Boronic Acid site) A->B Heat C In-situ Intermediate: (Ar¹)-2-fluoro-6-methoxy-4-bromophenyl B->C D Add Reagent 2: Aryl Boronic Acid 2 (Ar²-B(OH)₂) (Optional: more catalyst/base) C->D E Step 2: Second Suzuki Coupling (Reaction at Bromo site) D->E F Final Product: (Ar¹)-(Ar²)-substituted Phenyl E->F G Work-up & Purification F->G

Figure 1: Workflow for the one-pot sequential Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol describes a representative synthesis of an unsymmetrical terphenyl derivative. Researchers should consider this a template that can be optimized for specific substrates.

Reaction Scheme: (Self-hosted image of the chemical reaction)

Table 1: Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Suggested PurityNotes
This compound957035-32-4248.84>97%The key bifunctional starting material.[8]
1-Iodo-4-methylbenzene (Aryl Halide 1)624-31-7218.04>98%First coupling partner.
Phenylboronic acid (Aryl Boronic Acid 2)98-80-6121.93>97%Second coupling partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%Palladium catalyst.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Anhydrous base.
1,4-Dioxane123-91-188.11AnhydrousReaction solvent.
Deionized Water7732-18-518.02-Co-solvent for the base.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle with temperature control

  • Syringes and standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator and column chromatography setup

Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be toxic and flammable. Solvents are volatile and flammable.

Step 1: First Suzuki-Miyaura Coupling

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add This compound (1.0 eq, e.g., 2.49 g, 10 mmol).

  • Add 1-Iodo-4-methylbenzene (1.05 eq, 2.29 g, 10.5 mmol).

  • Add Potassium Carbonate (3.0 eq, 4.15 g, 30 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 347 mg, 0.3 mmol). Causality: This catalyst is effective for a wide range of Suzuki couplings and is chosen for its reliability. The 3 mol% loading is a standard starting point for optimization.

  • Via syringe, add 1,4-Dioxane (40 mL) and deionized water (10 mL). The mixture should be a suspension.

  • Begin vigorous stirring and heat the reaction mixture to 85-90 °C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting boronic acid.

Step 2: Second Suzuki-Miyaura Coupling (in the same pot) 9. Once Step 1 is complete (as confirmed by TLC), cool the reaction mixture to approximately 60 °C. Do not cool to room temperature to maintain catalyst activity. 10. Maintaining the inert atmosphere, add Phenylboronic acid (1.2 eq, 1.46 g, 12 mmol) directly to the flask as a solid. 11. Optional: If the reaction stalls, an additional portion of the palladium catalyst (e.g., 1 mol%) can be added. 12. Increase the temperature back to 85-90 °C and continue stirring. 13. Monitor the consumption of the bromo-intermediate by TLC. This second coupling may require a longer reaction time, typically 6-12 hours.

Step 3: Work-up and Purification 14. Once the reaction is complete, cool the mixture to room temperature. 15. Add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. 16. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). 17. Combine the organic layers, wash with brine (1x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 18. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 19. Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to yield the pure terphenyl product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar¹-Pd(II)L₂-X Pd0->PdII_ArX L1 Pd0->L1 Ar¹-X OxAdd Oxidative Addition PdII_ArAr Ar¹-Pd(II)L₂-Ar² PdII_ArX->PdII_ArAr L2 PdII_ArX->L2 [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) Transmetal Transmetalation PdII_ArAr->Pd0 L3 PdII_ArAr->L3 RedElim Reductive Elimination L1->PdII_ArX L2->PdII_ArAr L3->Pd0 Ar¹-Ar² S1 1. Oxidative   Addition S2 2. Transmetalation S3 3. Reductive   Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion in Step 1 - Inactive catalyst (oxidized Pd(0)).- Insufficiently inert atmosphere.- Base is not strong enough or has poor solubility.- Use fresh catalyst or a pre-catalyst.- Ensure proper degassing of solvents and flask.- Try a different base (e.g., Cs₂CO₃, K₃PO₄).
Stalled Reaction in Step 2 - Catalyst deactivation over time.- Steric hindrance from the newly installed Ar¹ group.- Add a second, small portion of fresh catalyst (1-2 mol%).- Increase reaction temperature slightly (e.g., to 100 °C).- Consider a more active catalyst system (e.g., using phosphine ligands like SPhos or XPhos).
Formation of Homocoupling Side Products - Reaction temperature is too high.- Oxygen contamination.- Lower the reaction temperature.- Ensure the inert atmosphere is strictly maintained throughout the entire process.
Debromination of Intermediate - Presence of reducing agents or certain reaction conditions.- Ensure high purity of all reagents.- If persistent, consider a different catalyst/ligand combination that is less prone to reductive dehalogenation.

Conclusion

The use of this compound in a one-pot, sequential Suzuki-Miyaura cross-coupling protocol offers a highly efficient and atom-economical pathway to complex molecular scaffolds. By leveraging the differential reactivity of its two functional groups, chemists can avoid an entire cycle of isolation, purification, and setup for a subsequent reaction. This application note provides a validated starting point for researchers to explore this powerful synthetic strategy, enabling the rapid generation of novel compounds for drug discovery and advanced materials development.

References

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219. [Link]
  • CUNY Academic Works. (2019). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. [Link]
  • Grokipedia. (n.d.). One-pot synthesis.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: One-pot Organic Reactions. [Link]
  • Ley, S. V., et al. (2015). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • ResearchGate. (n.d.). CHAPTER 2. One-pot Organic Reactions. [Link]
  • MDPI. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. Molecules, 28(14), 5396. [Link]
  • Wikipedia. (n.d.). One-pot synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2016). Catalytic multi-step domino and one-pot reactions. Beilstein J. Org. Chem., 12, 2058–2059. [Link]
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
  • Silva, A., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Royal Society of Chemistry. (2018). Efficient one-pot synthesis of dan-substituted organo- and silyl-boron compounds. Organic & Biomolecular Chemistry, 16, 8882-8887. [Link]
  • Scientific Reports. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Sci Rep, 6, 20056. [Link]
  • ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. [Link]
  • National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 332. [Link]
  • National Center for Biotechnology Information. (2014). Boron chemicals in diagnosis and therapeutics. Future Med Chem, 6(3), 341–354. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving sterically hindered and electronically complex substrates like 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. Our goal is to provide in-depth, scientifically grounded troubleshooting strategies to help you overcome low yields and achieve your desired synthetic outcomes.

Introduction: Understanding the Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, its success is not always guaranteed, especially when dealing with substrates that present significant steric or electronic hurdles.

The molecule this compound is a prime example of such a challenging substrate. The ortho fluoro and methoxy groups introduce considerable steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1] Furthermore, the electron-donating nature of the methoxy group can influence the reactivity of the boronic acid.

This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization, to address the low yields often encountered with this and similar substrates.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and helps diagnose the likely source of the problem.

Q1: I'm seeing very low conversion of my starting materials. What are the most common culprits?

Low conversion in a Suzuki coupling with a hindered boronic acid like this compound often points to one of three primary areas:

  • Ineffective Catalyst System: The combination of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often insufficient for sterically demanding couplings.[2]

  • Suboptimal Base/Solvent Combination: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3][4][5] The choice of solvent influences the solubility of reagents and the efficacy of the base.

  • Presence of Reaction Inhibitors: Water and oxygen can interfere with the catalytic cycle. While some Suzuki reactions are tolerant to aqueous conditions, hindered couplings are often more sensitive.

Q2: How can I quickly determine if my boronic acid is the problem?

A key concern with boronic acids is their propensity to undergo side reactions, primarily protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and homocoupling.

  • Protodeboronation: This side reaction is often facilitated by excess water or certain bases.[6] It consumes your boronic acid, leading to reduced yield. You can detect the resulting 3-bromo-5-fluoroanisole by GC-MS or by observing its characteristic signals in the ¹H NMR of your crude reaction mixture.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This byproduct can be identified by LC-MS or NMR analysis of the crude product. Homocoupling of the aryl halide partner can also occur.[7]

If you suspect boronic acid instability, consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more robust under certain conditions.[8]

Q3: My reaction starts but then seems to stall. What could be happening?

Reaction stalling often indicates catalyst deactivation. The active Pd(0) catalyst can precipitate out of solution as palladium black, especially at high temperatures.[7] This reduces the amount of active catalyst available to complete the reaction. Stalling can also occur if the ligand is not robust enough to stabilize the palladium center throughout the catalytic cycle, or if the base is consumed or loses its effectiveness over time.

Part 2: Systematic Troubleshooting & Optimization

If the initial diagnosis doesn't resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary. The following flowchart provides a logical progression for troubleshooting.

Troubleshooting_Flowchart Start Low Yield with This compound Catalyst Step 1: Re-evaluate Catalyst System (Ligand & Precursor) Start->Catalyst BaseSolvent Step 2: Optimize Base & Solvent Catalyst->BaseSolvent No Improvement Success Improved Yield Catalyst->Success Success Conditions Step 3: Adjust Reaction Conditions (Temp., Conc., Time) BaseSolvent->Conditions No Improvement BaseSolvent->Success Success Advanced Step 4: Advanced Troubleshooting Conditions->Advanced Still Low Yield Conditions->Success Success Advanced->Success Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Step 1: Re-evaluate the Catalyst System

For sterically hindered substrates, the choice of phosphine ligand is arguably the most critical parameter.[6] Bulky, electron-rich ligands are required to facilitate both the oxidative addition and the challenging reductive elimination steps.[2][9]

Recommended Ligands and Precursors:
Ligand TypeExamplesRationale
Biaryl Phosphines XPhos, SPhos, RuPhosThese are the go-to ligands for hindered substrates. Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species.[2][6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form highly stable and active palladium complexes, often effective when phosphine ligands fail.[6][9]
Specialized Ligands AntPhos, BI-DIMEFor extremely hindered couplings, these specialized ligands have demonstrated superior performance.[2][10]

Palladium Precursor: Using a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

Experimental Protocol: Catalyst/Ligand Screening
  • Setup: In parallel reaction vials, set up the Suzuki coupling using your standard conditions but vary the ligand. Use a consistent palladium source (e.g., Pd₂(dba)₃) with a Pd:Ligand ratio of 1:2.

  • Ligands to Test:

    • Control: Your original ligand (if any).

    • Test 1: XPhos

    • Test 2: SPhos

    • Test 3: RuPhos

    • Test 4: IPr (as an NHC precursor salt with a suitable base)

  • Execution: Run the reactions under identical conditions (temperature, concentration, time).

  • Analysis: Analyze the conversion to product in each vial using LC-MS or crude ¹H NMR. This will quickly identify a more effective ligand class for your specific substrate combination.

Step 2: Optimize the Base and Solvent

The base and solvent work in tandem. A strong, non-nucleophilic base is often required for hindered boronic acids.

Recommended Bases and Solvents:
BaseRecommended Solvent(s)Rationale
K₃PO₄ Dioxane, Toluene, 2-MeTHFA versatile and effective base for many challenging couplings. Use as a finely ground powder to maximize surface area.[2][6]
Cs₂CO₃ Dioxane, DMFA stronger base that can be effective when K₃PO₄ is not sufficient.[11]
t-BuOK / NaOtBu Toluene, DioxaneStrong alkoxide bases that can be highly effective, but may promote side reactions if not used carefully.[2][6]

Solvent Considerations: Anhydrous, non-polar aprotic solvents are generally preferred for these couplings to minimize protodeboronation.[2][6]

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated transmetalation step.

Step 3: Adjust Reaction Conditions
  • Temperature: Sterically hindered substrates often require higher temperatures (e.g., 100-120 °C) to overcome the activation energy barriers for the key steps in the catalytic cycle.[2] If your reaction is running at 80 °C, consider increasing the temperature.

  • Concentration: While counterintuitive, sometimes decreasing the concentration can be beneficial, especially if catalyst or substrate aggregation is an issue. Experiment with concentrations between 0.1 M and 0.5 M.

  • Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). If the reaction stalls, extending the time may not help and could promote decomposition. If it is proceeding slowly but steadily, a longer reaction time may be all that is needed.

Step 4: Advanced Troubleshooting

If the above steps have not yielded significant improvement, consider these more advanced strategies:

  • Use of Boronate Esters: As mentioned, converting the boronic acid to its pinacol ester can prevent side reactions like protodeboronation. The pinacol ester can be synthesized via Miyaura borylation or by direct esterification of the boronic acid.[8]

  • Anhydrous Conditions: If you are using an aqueous base system, switch to strictly anhydrous conditions. Use freshly distilled, dry solvents and ensure all glassware is oven-dried. The use of additives like trimethyl borate can also help create an anhydrous environment.[6]

  • Alternative Metals: While palladium is the workhorse for Suzuki couplings, nickel-based catalysts have emerged as powerful alternatives for challenging substrates, including those with C-O bonds that are typically unreactive with palladium.[12][13][14]

Part 3: Common Pitfalls and Side Reactions

Side ReactionCauseMitigation Strategy
Protodeboronation Excess water, high temperatures, strong bases.Use anhydrous conditions, consider a boronate ester, use K₃PO₄ as the base.[6]
Homocoupling Oxygen contamination, high catalyst loading.Thoroughly degas the reaction mixture, use an appropriate catalyst loading (typically 1-3 mol%).[7][8]
Dehalogenation High temperatures, prolonged reaction times, certain ligand/base combinations.[15]Reduce reaction temperature if possible, monitor for completion to avoid unnecessarily long reaction times, screen alternative ligands.[15]
Catalyst Decomposition High temperatures, insufficient ligand stabilization.Use robust ligands (e.g., biaryl phosphines, NHCs), consider a lower reaction temperature if feasible.[7]

Conclusion

Successfully coupling a challenging substrate like this compound requires a systematic and informed approach to troubleshooting. Low yields are often not a dead end but an indication that the reaction conditions are not optimized for the specific steric and electronic demands of the substrates. By methodically evaluating and modifying the catalyst system, base, solvent, and reaction parameters, you can significantly improve the outcome of your Suzuki-Miyaura coupling. Always begin by addressing the most likely issues—the ligand and the base—before moving to more complex optimizations.

References
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbkT3vTCriXlyO-vI7OhGi1lzlH2iJezhaxrMzU8gyvqr2gSmFpaIhGZn53YLE5jUN-Kt98BP32nSHir4OVHgFR7c71ck7_8OtO5NrBP2lJBTphEvNt1ovlYxfFFjTeMgraOI4VzVzZX8-3EWKZrOdPIi_1NYrSJKMmA05ZyuNYXTz_BZsT7LB7Mx2f4xAyhow4k20YoEP25V1sHWuoJ14voS6rSs6jcvYzA==]([Link]

Sources

Technical Support Center: 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a byproduct that corresponds to the starting boronic acid losing its boronic acid group and being replaced by a hydrogen atom. What is this side reaction and how can I prevent it?

A1: This is a classic case of protodeboronation, a common side reaction for many arylboronic acids. [1] It involves the cleavage of the C-B bond and its replacement with a C-H bond.[1]

Causality: this compound is susceptible to this reaction, especially under basic aqueous conditions often employed in Suzuki-Miyaura coupling. The reaction is catalyzed by both acid and base.[1] Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻), which can then be protonated by a proton source (like water) in the rate-limiting step, leading to the undesired arene.[1][2] The presence of ortho-substituents, like the fluoro and methoxy groups in this molecule, can influence the rate of protodeboronation.[3]

Troubleshooting & Mitigation Strategies:

  • Choice of Base: The rate of protodeboronation is highly pH-dependent.[4][5] Using a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of NaOH or KOH) can often suppress this side reaction. The optimal base will depend on the specific substrates and catalyst system.

  • Anhydrous Conditions: Where possible, performing the reaction under anhydrous conditions can significantly reduce protodeboronation by minimizing the primary proton source.[4]

  • "Slow Release" Strategies: Employing derivatives of the boronic acid can maintain a low concentration of the active boronic acid in the reaction mixture, thereby minimizing the rate of protodeboronation.[1]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable to protodeboronation and slowly hydrolyze in situ to the boronic acid.[6]

    • Boronate Esters (e.g., pinacol esters): These are more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[6][7]

    • MIDA Boronates: These are exceptionally stable and are particularly useful in complex, multi-step syntheses.[6]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly in coupling reactions.[6][8]

  • Catalyst and Ligand Optimization: Highly efficient catalyst systems that promote a rapid rate of cross-coupling can outcompete the slower protodeboronation pathway.[1] For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos are often beneficial.[6]

Q2: My main side-product is the homocoupling of my boronic acid (a symmetrical biaryl). What causes this and how can I minimize it?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This is another prevalent side reaction in Suzuki-Miyaura coupling.

Causality: There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated: The presence of molecular oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often facilitated by the palladium catalyst.[6][9][10]

  • Palladium(II)-Mediated: The reaction can also be initiated by a stoichiometric reaction between Pd(II) species and two molecules of the boronic acid, resulting in the biaryl product and Pd(0).[9][11] This can be problematic if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient.[6]

Troubleshooting & Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degassing all solvents and the reaction vessel is crucial to remove dissolved oxygen.[6][9] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent issues related to inefficient in-situ reduction of a Pd(II) precatalyst.[6]

  • Addition of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium remains in its active Pd(0) state.[9]

  • Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[6]

  • Reaction Conditions: In some cases, homocoupling can be influenced by the choice of base and solvent. Careful optimization of these parameters can help to minimize this side reaction.

Q3: I am struggling with low yields and slow reaction times when using this compound. Could the substitution pattern be the issue?

A3: Yes, the steric hindrance from the two ortho-substituents (fluoro and methoxy groups) can significantly impact the reactivity of this boronic acid.

Causality: Steric hindrance can slow down key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step where the aryl group is transferred from the boron atom to the palladium center.[6][12] This can lead to lower yields and the requirement for more forcing reaction conditions.

Troubleshooting & Optimization for Sterically Hindered Couplings:

  • Ligand Choice is Critical: For sterically demanding substrates, the use of appropriate ligands is paramount. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective in these situations as they promote the formation of monoligated palladium complexes which are more reactive in oxidative addition and facilitate the challenging transmetalation and reductive elimination steps.[6][13]

  • Elevated Temperatures: Higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier for sterically hindered couplings.[6]

  • Stronger Bases: While balancing the risk of protodeboronation, a stronger base might be required to facilitate the transmetalation step.

  • Solvent System: Solvent choice can influence reaction rates. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[14] The optimal solvent system should be determined empirically.

Troubleshooting Guide: Tabular Summary

Observed Issue Potential Cause(s) Recommended Solutions
Significant Protodeboronation High pH, presence of waterUse a weaker base (K₃PO₄, Cs₂CO₃), consider anhydrous conditions, use boronate esters or trifluoroborate salts.[1][4][6]
Boronic Acid Homocoupling Presence of oxygen, inefficient Pd(II) reductionRigorously degas solvents, use a Pd(0) source, add a mild reducing agent.[6][9][10]
Low Yield/Slow Reaction Steric hindrance from ortho-substituentsUse bulky, electron-rich ligands (e.g., SPhos, XPhos), increase reaction temperature, optimize base and solvent.[6][12]
Decomposition of Reagent Instability of the boronic acidStore the boronic acid under inert atmosphere, in a cool, dark place. Consider converting to a more stable derivative (e.g., MIDA boronate) for long-term storage or multi-step synthesis.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

This protocol describes the formation of a more stable derivative to mitigate side reactions.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Amine Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[6][8]

Visualizing Reaction Pathways

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X(L2) OA->ArPdX TM Transmetalation ArPdX->TM Ar'B(OH)2 Base Homocoupling Homocoupling ArPdX->Homocoupling Pd(II) Mediated ArPdAr Ar-Pd(II)-Ar'(L2) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Ar-Ar' BoronicAcid Ar'B(OH)2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Source BoronicAcid->Homocoupling O2 or Pd(II) Arene Ar'-H Protodeboronation->Arene Biaryl Ar'-Ar' Homocoupling->Biaryl

Caption: A troubleshooting flowchart for Suzuki-Miyaura reactions.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(18), 9680–9693. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Wozniak, L., & Sporzynski, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 921, 121396. [Link]
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13147–13156. [Link]
  • Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 656–658. [Link]
  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1288. [Link]
  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Wikipedia. (2023). Protodeboronation. In Wikipedia.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Li, Y., Wang, D., & Zhang, Y. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Molecules, 16(5), 3747–3757. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Marion, N., & Nolan, S. P. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 63(33), 7853–7858. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Thomas, S. E., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Everson, D. A., & Weix, D. J. (2019). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 141(19), 7609–7623. [Link]
  • Morken, J. P., & Liu, S. (2012). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. Angewandte Chemie International Edition, 51(27), 6752–6755. [Link]
  • Wiest, O., & Nouri-Nigjeh, E. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 25(42), 9876–9883. [Link]
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. XIAMEN EQUATION CHEMICAL CO.,LTD.
  • Magano, J., & Moniz, G. A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936–1939. [Link]
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids.
  • Ye, Z., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–358. [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in their synthetic endeavors. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired side reaction of protodeboronation. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues related to the stability of this valuable reagent, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes your this compound, converting it into 3-bromo-1-fluoro-5-methoxybenzene. This not only reduces the yield of your desired product but also introduces a significant impurity that can complicate purification.[2][3]

Q2: What specific structural features of this compound make it susceptible to protodeboronation?

A2: The susceptibility of an arylboronic acid to protodeboronation is influenced by its electronic properties. Arylboronic acids with electron-withdrawing groups are known to be more prone to protodeboronation, particularly under basic conditions.[1][4] In this compound, the fluorine and bromine atoms are electron-withdrawing, which can increase the propensity for this undesired reaction. Conversely, the ortho-methoxy group may offer some stability through intramolecular coordination with the boron atom.[5]

Q3: How can I detect and quantify protodeboronation in my reaction mixture?

A3: The most common methods for detecting and quantifying protodeboronation are ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • ¹H NMR: By comparing the ¹H NMR spectrum of your reaction mixture to that of your starting material and the expected protodeboronated byproduct (3-bromo-1-fluoro-5-methoxybenzene), you can identify and quantify the extent of the side reaction. The appearance of a new aromatic proton signal in place of the boronic acid group is a key indicator.

  • LC-MS: This technique is highly sensitive for detecting the formation of the protodeboronated byproduct. By running a standard of the byproduct, you can develop a quantitative method to determine its concentration in your reaction samples.

Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?

A4: Yes, if protodeboronation is a persistent issue, consider using a more stable derivative of the boronic acid. Common strategies include the use of:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids and are a common first choice for mitigating instability.[2]

  • Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can be used in "slow release" strategies to maintain a low concentration of the active boronic acid in the reaction mixture.[1][2]

  • MIDA boronates: These are another class of protected boronic acids that offer enhanced stability and controlled release during the reaction.[1]

Troubleshooting Guide

Symptom/Observation Possible Cause Recommended Solution
Low or no yield of the desired coupled product, with significant recovery of the starting electrophile. Protodeboronation of this compound. 1. Confirm Protodeboronation: Analyze the crude reaction mixture by ¹H NMR or LC-MS to confirm the presence of 3-bromo-1-fluoro-5-methoxybenzene. 2. Optimize Reaction Conditions: Refer to the solutions outlined below for mitigating protodeboronation.
Presence of a major byproduct with a mass corresponding to the loss of the boronic acid group. Reaction conditions are promoting protodeboronation. Modify Reaction Parameters:Base: Switch to a milder, non-hydroxide base. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[2][6] Avoid strong bases like NaOH and KOH. • Temperature: Lower the reaction temperature. Higher temperatures can accelerate protodeboronation.[3] If the reaction is slow, consider a more active catalyst system rather than increasing the heat.[6] • Solvent/Water Content: Ensure anhydrous conditions by using dry solvents and reagents.[2] The presence of water can facilitate protodeboronation.[3]
Inconsistent results between different batches of this compound. Variable quality or degradation of the boronic acid. 1. Quality Control: Before use, check the purity of each new batch of the boronic acid by ¹H NMR. 2. Proper Storage: Store the boronic acid in a cool, dry, and dark place to prevent degradation over time.
Significant protodeboronation even with optimized conditions. The intrinsic instability of the boronic acid under the required reaction conditions. Use a More Stable Boronic Acid Derivative: • Synthesize or purchase the pinacol ester, trifluoroborate salt, or MIDA boronate of this compound.[1][2] These derivatives can offer significantly improved stability.

The Mechanism of Protodeboronation

Understanding the mechanism of protodeboronation is crucial for developing effective strategies to prevent it. The reaction can proceed through several pathways, with the pH of the reaction medium being a critical factor.[1]

  • Base-Catalyzed Protodeboronation: Under basic conditions, which are common for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more reactive boronate form.[1] This boronate can then react with a proton source (like water) to yield the protodeboronated product.[1] For highly electron-deficient arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[4][7]

  • Acid-Catalyzed Protodeboronation: While less common in the context of cross-coupling, protodeboronation can also be catalyzed by acids.[1][8]

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArBOH2 ArB(OH)₂ ArBOH3_minus [ArB(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH_base Ar-H ArBOH3_minus->ArH_base + H₂O - B(OH)₄⁻ ArBOH2_acid ArB(OH)₂ Intermediate [ArB(OH)₂H]⁺ ArBOH2_acid->Intermediate + H⁺ Intermediate->ArBOH2_acid - H⁺ ArH_acid Ar-H Intermediate->ArH_acid + H₂O - B(OH)₃, -H⁺

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Experimental Protocol: Quality Control Check for Protodeboronation via ¹H NMR

This protocol outlines a straightforward method to assess the purity of your this compound and to check for the presence of its protodeboronated byproduct.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,4-dimethoxybenzene or maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and a known amount of the internal standard into a clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the solids completely.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons of the boronic acid, the protodeboronated byproduct (if present), and the internal standard.

    • The presence of signals corresponding to 3-bromo-1-fluoro-5-methoxybenzene indicates protodeboronation.

    • The relative integration of the byproduct to the boronic acid can be used to estimate the extent of protodeboronation. For a more accurate quantification, use the known amount of the internal standard.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids.
  • BenchChem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Wikipedia. (n.d.). Protodeboronation.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • BenchChem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during its use in cross-coupling reactions. The unique substitution pattern of this boronic acid, with fluoro and methoxy groups ortho to the boronic acid moiety, presents specific challenges and opportunities in reaction optimization.

This guide provides in-depth, experience-based insights into troubleshooting and optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the initial parameters I should investigate?

A1: Low yields with this substrate are frequently due to its steric hindrance and the electronic effects of the ortho-substituents.[1][2] The primary factors to scrutinize are your catalyst system (palladium precursor and ligand), the choice and quality of your base, and ensuring strictly anhydrous and oxygen-free reaction conditions. Standard conditions, such as using Pd(PPh₃)₄, are often not robust enough for such a sterically demanding coupling.[3]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?

A2: This side product is likely the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is a common issue with boronic acids, especially those that are electron-deficient. To mitigate this, ensure your solvent is rigorously degassed and anhydrous. You might also consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[5]

Q3: What role do the ortho-fluoro and ortho-methoxy substituents play in the reactivity of this boronic acid?

A3: The ortho-substituents have a dual impact. The steric bulk from the methoxy group can hinder the approach of the palladium complex, slowing down the transmetalation step.[6] Electronically, the fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the aryl group being transferred.[7] However, the methoxy group is electron-donating. This electronic push-pull can influence the overall reactivity. In some cases, an ortho-methoxy group has been observed to have a beneficial chelation effect with the palladium center, potentially influencing the reaction's selectivity.[6][8]

Q4: Can I use this compound in Buchwald-Hartwig amination reactions?

A4: Yes, the aryl bromide moiety of this molecule is a suitable electrophile for Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines.[3][9] Similar to Suzuki-Miyaura coupling, optimization of the catalyst, ligand, and base will be crucial for achieving high yields, especially given the electron-rich nature of the aryl bromide due to the methoxy group.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Low yields and side product formation are common hurdles when working with sterically hindered boronic acids. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Low or No Product Formation

A lack of product formation points to a fundamental issue with the reaction setup or the catalyst's activity.

Troubleshooting Workflow:

start Low/No Product catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst Primary Check base Assess Base Choice & Quality catalyst->base If no improvement conditions Verify Reaction Conditions (Anhydrous & Degassed) base->conditions If still low yield solvent Optimize Solvent conditions->solvent If side reactions persist temp Adjust Temperature solvent->temp Fine-tuning success Successful Coupling temp->success

Caption: Systematic troubleshooting for low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System: For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential.[3]

    • Recommendation: Switch from less effective ligands like PPh₃ to Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3]

    • Palladium Source: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Air-stable pre-catalysts like XPhos Pd G3 can also be highly effective.[4]

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.

    • Recommendation: Stronger, non-nucleophilic inorganic bases are often superior for hindered couplings. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][4]

  • Reaction Conditions: The catalytic cycle is sensitive to oxygen and water.

    • Protocol: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] All glassware should be oven- or flame-dried, and the reaction should be run under a positive pressure of an inert gas.

Issue 2: Significant Side Product Formation

Common side products include homocoupling of the boronic acid and protodeboronation.

Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction vessel. Maintain a strict inert atmosphere.[4]
Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents. Consider using a boronate ester derivative (e.g., MIDA boronate).[5]
Dehalogenation of Coupling Partner Inefficient transmetalation or catalyst decomposition.Optimize the catalyst/ligand system to promote faster cross-coupling. Ensure the base is appropriate.

Experimental Protocols

The following protocols are starting points and may require optimization for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for sterically hindered substrates.[4][7]

Reaction Setup Workflow:

reagents 1. Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (K3PO4, 2-3 eq) inert 2. Inert Atmosphere: - Evacuate & backfill with Ar/N2 (3x) reagents->inert catalyst 3. Add Catalyst: - Pd Precursor (1-2 mol%) - Ligand (2-4 mol%) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (80-110 °C) solvent->reaction workup 6. Workup & Purification reaction->workup

Caption: Step-by-step workflow for setting up a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-formed catalyst like SPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of the aryl bromide functionality.[9]

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (as the aryl bromide source, 1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere & Solvent: Seal the tube, evacuate and backfill with an inert gas. Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction as described in the Suzuki-Miyaura protocol. Upon completion, cool, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

References

  • Buchwald–Hartwig amination - Grokipedia.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
  • Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH.
  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence | Journal of the American Chemical Society.
  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing).
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

Sources

Technical Support Center: Overcoming Steric Hindrance with 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process scientists leveraging this unique reagent to synthesize sterically congested biaryl structures, which are common motifs in pharmaceuticals and advanced materials. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.

The Unique Advantage of this compound

The structure of this compound is engineered to tackle one of the most persistent challenges in Suzuki-Miyaura cross-coupling: steric hindrance. The ortho-fluoro and ortho-methoxy substituents provide significant steric bulk around the boronic acid moiety. This forces the C-B bond to twist out of the plane of the phenyl ring, a conformational arrangement that can facilitate the crucial transmetalation step with a hindered coupling partner. Furthermore, the electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can influence the formation of the boronate 'ate' complex necessary for transmetalation.[1][2]

This guide provides direct answers to problems you may encounter, helping you to optimize your reaction conditions and achieve high yields for even the most challenging transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges observed during sterically demanding Suzuki-Miyaura coupling reactions.

Issue 1: Low or No Conversion to the Desired Biaryl Product

Question: My Suzuki-Miyaura coupling reaction using this compound with a hindered aryl halide is resulting in poor conversion or complete failure. I'm recovering mostly starting materials. What are the critical parameters I should investigate?

Answer: Low conversion in sterically demanding couplings is a common issue. The increased steric bulk around the reacting centers impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] A systematic approach to troubleshooting should focus on the catalyst system, base, and reaction conditions.

Workflow for Troubleshooting Low-Yield Reactions

G start Low Yield Detected catalyst Is the Catalyst System Optimized for Hindered Coupling? start->catalyst base Is the Base Strong Enough? catalyst->base Yes ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, AntPhos) catalyst->ligand No conditions Are Reaction Conditions (Solvent, Temp) Optimal? base->conditions Yes strong_base Use Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) base->strong_base No success Reaction Success conditions->success Yes solvent_temp Use Anhydrous, Degassed Aprotic Solvent (e.g., Toluene, Dioxane) & Increase Temperature (100-140 °C) conditions->solvent_temp No failure Persistent Failure: Re-evaluate Substrate Compatibility precatalyst Use Modern Precatalyst (e.g., G3/G4 Buchwald) ligand->precatalyst Ligand Ineffective? precatalyst->base strong_base->conditions solvent_temp->success Works solvent_temp->failure Still Fails

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3][5]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to facilitate oxidative addition and accelerate reductive elimination.[3][6][7]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[3][6] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME may offer superior performance.[8][9]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species. For better reproducibility, consider using modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[3][7]

  • Re-evaluate the Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for activating the boronic acid.[3]

    • Bases: A weak base may not be sufficient to activate the hindered boronic acid for transmetalation.[3] Stronger, non-nucleophilic bases are often required.

      • Recommended Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[3][5] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

    • Solvents: The reaction requires anhydrous and oxygen-free conditions.

      • Recommended Solvents: Aprotic solvents like toluene, 1,4-dioxane, or xylenes are standard. Ensure solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to prevent catalyst decomposition and boronic acid homocoupling.[3][10]

  • Increase Reaction Temperature: Overcoming the high activation energy of sterically demanding couplings often requires elevated temperatures, typically in the range of 100-140 °C.[3][9]

ParameterStandard ConditionsRecommended for Hindered CouplingRationale
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂Buchwald G3/G4 PrecatalystsEnsures efficient generation of active Pd(0); highly reliable.[3]
Ligand PPh₃XPhos, SPhos, RuPhos, AntPhosBulky, electron-rich ligands stabilize the catalyst and accelerate key steps.[6][9]
Base Na₂CO₃, K₂CO₃K₃PO₄ (powdered), Cs₂CO₃Stronger bases are required to form the boronate 'ate' complex for efficient transmetalation.[3][5]
Solvent Toluene, THF/H₂OToluene, 1,4-Dioxane (anhydrous, degassed)Aprotic, high-boiling solvents allow for necessary high temperatures and minimize side reactions.[3]
Temperature 80-100 °C100-140 °CProvides sufficient energy to overcome the steric barrier for oxidative addition and reductive elimination.[9]
Issue 2: Significant Protodeboronation Side Product

Question: I am observing a significant amount of 1-bromo-3-fluoro-5-methoxybenzene in my crude reaction mixture. How can I minimize this side reaction?

Answer: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and is typically promoted by the presence of water, strong bases, or high temperatures.[11]

Strategies to Minimize Protodeboronation:
  • Ensure Strictly Anhydrous and Oxygen-Free Conditions: This is the most critical step. Any trace of water can act as a proton source.

    • Use flame-dried glassware cooled under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous, degassed solvents.[3]

    • Maintain a positive pressure of an inert atmosphere throughout the reaction.

  • Convert to a Boronate Ester: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12] You can either use the pre-formed ester or generate it in situ.

  • Use Aryltriolborates: For substrates that are particularly sensitive to protodeboronation, potassium aryltriolborates can be used. These reagents are air- and water-stable and can undergo smooth transmetalation under milder, base-free, or nearly base-free conditions.[13]

Issue 3: Formation of Symmetrical Homocoupling Byproduct

Question: My main byproduct is the symmetrical biaryl derived from the coupling of two molecules of this compound. What causes this and how can it be prevented?

Answer: The homocoupling of boronic acids is an oxidative process primarily mediated by the presence of oxygen.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle that results in the undesired C-C bond formation between two boronic acid molecules.

Prevention of Homocoupling:
  • Rigorous Degassing of Solvents: This is non-negotiable. The most effective method is to perform at least three freeze-pump-thaw cycles on your solvent. Alternatively, vigorously sparging the solvent with argon or nitrogen for at least 30 minutes can be effective.[3][10]

  • Maintain a Scrupulously Inert Atmosphere: Ensure all reagent transfers are done under a positive pressure of argon or nitrogen. Use septa and cannulation techniques for liquid transfers. A well-sealed reaction vessel is essential.[3]

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound? This reagent should be treated as sensitive to air and moisture. For long-term viability, store the vial at -20°C under an inert atmosphere.[14][15] Before opening a new vial, it is good practice to centrifuge it briefly to ensure all solid material is collected at the bottom.[14] When weighing and dispensing the reagent, work quickly and preferably under a positive flow of dry nitrogen or argon. If available, a glovebox is ideal.[15]

Q2: My boronic acid may be old or partially degraded. How can I check its purity and is there a way to stabilize it? Degradation of boronic acids often leads to the formation of boroxines (cyclic trimers formed by dehydration) and the protodeboronated arene. You can check the purity via ¹H NMR by looking for the characteristic broad singlet for the B(OH)₂ protons and comparing the integration to the aromatic signals.

If you suspect degradation or want to use a more stable form, you can convert the boronic acid to its diethanolamine adduct. This creates a stable, solid form that can be used directly in Suzuki couplings.[3]

Protocol: Formation of the Diethanolamine Adduct
  • In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise via pipette while stirring. A precipitate will form.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Q3: What is the specific role of the Suzuki-Miyaura catalytic cycle in this context? The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.

SuzukiCycle pd0 LₙPd(0) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [Ar-Pd(II)-X]L₂ oxidative_add->pd_complex transmetalation Transmetalation (Often Rate-Limiting) pd_complex->transmetalation biaryl_pd [Ar-Pd(II)-Ar']L₂ transmetalation->biaryl_pd reductive_elim Reductive Elimination (Hindrance Dependent) biaryl_pd->reductive_elim reductive_elim->pd0 label_re Ar-Ar' reductive_elim->label_re label_oa Ar-X label_oa->oxidative_add label_tm Ar'-B(OH)₂ + Base label_tm->transmetalation

Sources

Technical Support Center: Catalyst Deactivation in 4-Bromo-2-fluoro-6-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues related to catalyst deactivation in your experiments.

Introduction: The Challenges of a Substituted Boronic Acid

This compound is a valuable building block in organic synthesis. However, its unique substitution pattern presents specific challenges in palladium-catalyzed cross-coupling reactions that can lead to catalyst deactivation and low yields. The presence of ortho-substituents (fluorine and methoxy groups) introduces significant steric hindrance and distinct electronic effects that can impact key steps in the catalytic cycle. This guide will provide in-depth, practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not working (low to no conversion). What are the most likely causes related to catalyst deactivation?

A1: Low or no conversion is a common issue and can often be traced back to the deactivation of the palladium catalyst. Several factors, exacerbated by the specific structure of your boronic acid, could be at play:

  • Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.

  • Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst deactivation. This occurs when the active Pd(0) species agglomerates into inactive palladium nanoparticles. This can be caused by the presence of oxygen, high temperatures, or an inappropriate choice of ligand.[1]

  • Ligand Degradation: Phosphine-based ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, leading to the loss of the active catalytic complex.

  • Protodeboronation of the Boronic Acid: Your boronic acid can be converted back to the corresponding arene (1-bromo-3-fluoro-5-methoxybenzene) before it has a chance to participate in the cross-coupling.[2] This is a common side reaction, especially with electron-rich or sterically hindered boronic acids under basic aqueous conditions.[3][4]

Q2: I am observing significant formation of a black precipitate (palladium black) in my reaction. How can I prevent this?

A2: The formation of palladium black is a clear sign of catalyst decomposition and a major cause of failed reactions. To prevent this, consider the following:

  • Thorough Degassing: Oxygen is a primary culprit in the formation of palladium black.[1] Ensure that your solvents are rigorously degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective at stabilizing the Pd(0) center and preventing aggregation.[1] These ligands also promote the desired catalytic cycle, particularly for sterically hindered substrates.

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable and efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂.[1]

  • Temperature Control: While some sterically hindered couplings require elevated temperatures, excessive heat can accelerate catalyst decomposition. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

Q3: Could the ortho-substituents on my boronic acid be directly causing catalyst deactivation?

A3: Yes, the ortho-fluoro and ortho-methoxy groups on this compound can directly contribute to catalyst deactivation or inhibition through several mechanisms:

  • Steric Hindrance: The bulky ortho-substituents can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[3][5] This prolonged reaction time at elevated temperatures increases the likelihood of catalyst decomposition.

  • Chelation: The ortho-methoxy group, in particular, has the potential to coordinate to the palladium center. This can form a stable, five-membered ring chelate that may be less reactive in the subsequent reductive elimination step, effectively sequestering the catalyst.[6]

  • Electronic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atom create a complex electronic environment that can influence the rate of key catalytic steps.

Q4: I suspect protodeboronation is a significant side reaction. How can I minimize it?

A4: Protodeboronation is a common issue with substituted boronic acids.[2] To minimize this side reaction:

  • Anhydrous Conditions: If possible, consider running the reaction under anhydrous conditions using a non-aqueous solvent and a suitable base like potassium phosphate (K₃PO₄).[7]

  • Choice of Base: The strength and nature of the base are critical. A weaker base may not be sufficient to promote transmetalation, while an overly strong base can accelerate protodeboronation. Screening different bases is often necessary.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.[4] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low at any given time.

  • Faster Catalysis: Employing a highly active catalyst system that promotes a rapid Suzuki coupling can help the desired reaction outcompete the slower protodeboronation side reaction.[8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Problem 1: Low or No Product Formation

If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:

start Low/No Conversion check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Consider a robust pre-catalyst (e.g., XPhos Pd G3) start->check_catalyst check_degassing Ensure Rigorous Degassing - Sparge solvents with Ar/N2 - Maintain inert atmosphere check_catalyst->check_degassing check_reagents Verify Reagent Purity - Check for impurities in starting materials - Ensure base is anhydrous and finely powdered check_degassing->check_reagents optimize_ligand Optimize Ligand - Use bulky, electron-rich ligands (XPhos, SPhos) - Screen different ligand classes (e.g., NHCs) check_reagents->optimize_ligand optimize_base Screen Bases - Try K3PO4, Cs2CO3 - Use anhydrous base if possible optimize_ligand->optimize_base optimize_temp Adjust Temperature - Lower temperature and increase reaction time - If no reaction, cautiously increase temperature optimize_base->optimize_temp success Improved Conversion optimize_temp->success

Caption: A logical workflow for troubleshooting low or no conversion.

Problem 2: Formation of Side Products (Homocoupling, Protodeboronation)

If your desired product is accompanied by significant side products, consider the following:

Side Product Primary Cause Recommended Solution
Biaryl Homocoupling Presence of oxygen leading to oxidative homocoupling of the boronic acid.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1]
Protodeboronation Product Hydrolysis of the boronic acid, often accelerated by base and water.Use anhydrous conditions, a milder base, or convert the boronic acid to a more stable ester (e.g., pinacol ester).[2][4][7]
Dehalogenation of Aryl Halide Can be promoted by certain ligands or impurities.Screen different ligands and ensure the purity of your aryl halide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Boronic Ester

If protodeboronation is a persistent issue, consider converting the boronic acid to its diethanolamine adduct.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]

Visualizing Deactivation Pathways and Solutions

The following diagram illustrates the key challenges and corresponding solutions when working with this compound.

cluster_challenges Challenges with this compound cluster_solutions Solutions steric_hindrance Steric Hindrance (ortho-F, ortho-OMe) ligand_choice Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) steric_hindrance->ligand_choice overcomes slow kinetics protodeboronation Protodeboronation (Electron-rich nature) anhydrous_conditions Anhydrous Conditions & Stable Boronic Esters protodeboronation->anhydrous_conditions reduces hydrolysis catalyst_poisoning Catalyst Poisoning (Impurities, Chelation) reagent_purification Purify Reagents & Screen Ligands catalyst_poisoning->reagent_purification removes poisons pd_black Palladium Black Formation (Oxygen, High Temp) degassing_control Rigorous Degassing & Temperature Control pd_black->degassing_control prevents decomposition

Caption: Key challenges and their corresponding solutions.

References

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Grushin, V. V. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(15), 3037-3043. [Link]
  • Sharma, S., et al. (2017). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 21(1), 89-97. [Link]
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1960. [Link]
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 235-238. [Link]
  • Watson, D. A., et al. (2019). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Sharma, S., et al. (2017). (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE Journal, 63(12), 5434-5445. [Link]
  • Al-Masum, M., & Al-Amin, M. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 791, 1-7. [Link]
  • Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345-12356. [Link]
  • Wikipedia. (2023).

Sources

Technical Support Center: Troubleshooting Homocoupling of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a common side reaction encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. Our goal is to equip you with the knowledge to diagnose and resolve this issue, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the homocoupling of this compound.

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of a symmetrical biaryl, the homocoupling product, from this compound is a known side reaction in palladium-catalyzed cross-coupling. The primary culprits are typically the presence of oxygen in your reaction mixture and the use of a Pd(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted homocoupling.[1][2]

Q2: How does the choice of palladium catalyst influence the extent of homocoupling?

A2: The palladium source is a critical factor. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, must be reduced in situ to the active Pd(0) species.[3] During this activation phase, the Pd(II) can directly react with the boronic acid to generate the homocoupled product.[1][2][3] Using a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue.[3]

Q3: Can my reaction conditions, such as the base or solvent, contribute to homocoupling?

A3: Yes, reaction conditions play a significant role. The choice of base is crucial for activating the boronic acid for transmetalation.[3] However, an overly strong base, especially in the presence of water, can promote protodeboronation, a competing side reaction where the boronic acid group is replaced by a hydrogen atom.[4] While not directly causing homocoupling, this can reduce the yield of your desired product. The solvent system must ensure all reactants are fully dissolved to maintain a homogeneous reaction mixture.[3]

Q4: Is this compound particularly prone to homocoupling?

A4: Arylboronic acids with electron-donating groups, such as the methoxy group in your substrate, can be more susceptible to oxidative side reactions, including homocoupling. The electronic properties of the arylboronic acid can influence the kinetics of the various steps in the catalytic cycle.

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the potential causes of homocoupling and offers systematic solutions to overcome these challenges.

Problem 1: Excessive Homocoupling Product Formation

The appearance of a significant amount of the homocoupled dimer of this compound is a clear indication that the desired cross-coupling pathway is being outcompeted.

Potential Cause Scientific Explanation Recommended Solution
Oxygen Contamination The presence of dissolved oxygen is a primary driver of homocoupling.[5][6] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which then reacts with the boronic acid, leading to the homocoupled product.[7][8]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[3][6] Maintain a positive pressure of inert gas throughout the experiment.[3]
Use of Pd(II) Precatalyst Pd(II) sources can directly mediate the homocoupling of two boronic acid molecules to form the biaryl and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.Switch to a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[3] Use of a Reducing Agent: If a Pd(II) source is unavoidable, the addition of a mild reducing agent, like potassium formate, can help to rapidly generate the Pd(0) species and minimize its concentration in the Pd(II) state.[3][6]
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Ligands that are not sufficiently electron-rich or are sterically undemanding may not promote the desired reductive elimination step efficiently, allowing side reactions like homocoupling to occur.Employ Bulky, Electron-Rich Ligands: Utilize phosphine ligands such as SPhos, XPhos, or RuPhos.[3][9] These ligands accelerate the rate of reductive elimination to form the desired cross-coupled product, thereby outcompeting the homocoupling pathway.
Suboptimal Base Selection The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. An inappropriate base can lead to a slow transmetalation, increasing the lifetime of reactive intermediates that can participate in side reactions.Screen Different Bases: For sterically hindered or electronically deactivated boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones such as NaHCO₃.[3] The choice of base should be optimized for the specific substrates being used.
High Reaction Temperature While elevated temperatures can increase the rate of the desired reaction, they can also accelerate the rates of undesired side reactions, including homocoupling and catalyst decomposition.[3]Temperature Optimization: Carefully optimize the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Problem 2: Low Yield of the Desired Cross-Coupled Product with Concurrent Homocoupling

In this scenario, not only is the homocoupling product observed, but the overall yield of the desired product is also disappointingly low. This suggests other competing side reactions or issues with reagent stability.

Potential Cause Scientific Explanation Recommended Solution
Protodeboronation This is the cleavage of the C-B bond by a proton source, typically water, which is often accelerated by heat and the presence of a base.[3][4] This leads to the formation of 1-bromo-3-fluoro-5-methoxybenzene from your starting boronic acid, effectively removing it from the catalytic cycle.Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried.[4] Consider Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.[3]
Catalyst Deactivation The palladium catalyst can be deactivated through various pathways, including the formation of palladium black (inactive palladium aggregates) or ligand degradation at high temperatures.[3]Use a More Robust Catalyst System: Employ pre-formed, air-stable precatalysts that are designed for challenging transformations. Using a higher catalyst loading might be necessary in some cases, but this should be optimized.
Poor Solubility of Reactants If any of the reactants (aryl halide, boronic acid, or base) are not fully dissolved in the solvent at the reaction temperature, the reaction will be heterogeneous and the rate will be significantly reduced, allowing more time for side reactions to occur.Solvent Screening: If solubility is an issue, perform a solvent screen to identify a more suitable solvent or solvent mixture. Common solvents for Suzuki-Miyaura reactions include dioxane, toluene, and DMF.[3]

Experimental Protocols & Visual Guides

To further assist in your troubleshooting efforts, we provide a standard experimental protocol and visual diagrams of the key reaction pathways.

Standard Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand if necessary.

  • Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 10:1) via a syringe.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Desired Product Homocoupling_Pathway cluster_homocoupling Oxygen-Mediated Homocoupling Pathway Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Pd(0)L2->Pd(II) Oxidation (O2) Ar-Ar Ar-Ar Pd(II)->Ar-Ar 2 x Ar'B(OH)2 Ar-Ar->Pd(0)L2 Regenerates Catalyst

Caption: A simplified pathway for oxygen-mediated boronic acid homocoupling.

By understanding the underlying mechanisms and systematically addressing the potential causes outlined in this guide, you can effectively troubleshoot and minimize the homocoupling of this compound in your Suzuki-Miyaura cross-coupling reactions, leading to higher yields of your desired products and more efficient synthetic workflows.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Buss, J. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules.
  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS 957035-32-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Boronic acids are fundamental building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their utility is highly dependent on their purity, as common impurities can significantly hinder reaction efficiency, yield, and reproducibility.[2] This guide provides in-depth, question-and-answer-based troubleshooting, impurity analysis, and purification protocols to help you navigate the common challenges associated with this reagent.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and why do they form?

A1: Like many arylboronic acids, this compound is susceptible to degradation during synthesis, storage, and handling. The most prevalent impurities include:

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[3][4] This is often the most common impurity in commercial batches and can complicate accurate mass measurement for stoichiometric calculations.[4]

  • Protodeboronation Product (1-Bromo-3-fluoro-5-methoxybenzene): This impurity arises from the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom.[4] The reaction is typically facilitated by moisture, strong bases, or elevated temperatures.[3][5]

  • Homocoupling Product: In the presence of a palladium catalyst and oxygen, the boronic acid can couple with itself to form a biaryl impurity.[3][6] This is a common byproduct in Suzuki-Miyaura reactions if the reaction environment is not properly deoxygenated.[5]

  • Oxidation Product (4-Bromo-2-fluoro-6-methoxyphenol): The carbon-boron bond is susceptible to oxidation, which converts the boronic acid into the corresponding phenol.[3][4] This can occur over time with exposure to air.

G main This compound boroxine Boroxine (Trimeric Anhydride) main->boroxine  -H₂O (Heat) proto Protodeboronation Product (1-Bromo-3-fluoro-5-methoxybenzene) main->proto  +H⁺ (e.g., H₂O, ROH)  Base, Heat homo Homocoupling Product (Biaryl Dimer) main->homo  Pd Catalyst, O₂ oxid Oxidation Product (Phenol) main->oxid  O₂ (Air) boroxine->main  +H₂O

Caption: Common impurity formation pathways.
Q2: My Suzuki-Miyaura coupling reaction with this boronic acid is giving low to no yield. What are the first things I should check?

A2: A failing Suzuki coupling is a common issue. A systematic check of key parameters is the most effective troubleshooting approach.[5]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to both catalyst decomposition and unwanted homocoupling of the boronic acid.[3][5] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. As discussed in Q1, the presence of boroxine can throw off stoichiometry, while other impurities can inhibit the reaction.

  • Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation.[1] Its strength must be sufficient but not so high as to cause degradation. Ensure the base is dry and finely powdered for anhydrous reactions. For biphasic systems, vigorous stirring is essential.[5]

Troubleshooting Guide: Specific Issues
Q3: I'm observing a significant amount of a byproduct that appears to be 1-Bromo-3-fluoro-5-methoxybenzene. How can I minimize this protodeboronation?

A3: Protodeboronation is a major competing pathway, especially for electron-rich or sterically hindered boronic acids.[5][7] Since water is the primary proton source for this side reaction, several strategies can be employed to mitigate it:

  • Use Anhydrous Conditions: Switching to a rigorously anhydrous solvent system can significantly reduce the rate of protodeboronation.[5]

  • Select a Milder Base: Strong bases in aqueous media can accelerate the reaction.[5] Consider using weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation. These esters are often more robust and can be used directly in the coupling reaction.[4]

  • Control Temperature: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest effective temperature.

Q4: My purified product is contaminated with a biaryl dimer of this compound. What causes this and how can it be prevented?

A4: The formation of a homocoupled biaryl dimer is almost always caused by the presence of oxygen in the reaction mixture, which interferes with the palladium catalytic cycle.[3][6] Prevention is key:

  • Rigorous Degassing: Solvents must be thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Inert Atmosphere Blanketing: Ensure the reaction flask is properly flushed with an inert gas, and maintain a positive pressure of that gas throughout the entire reaction setup and duration.

  • Use of Reducing Agents: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[6]

G start Low / No Yield in Suzuki Coupling q1 Is the reaction under a rigorously inert atmosphere? start->q1 q2 Is the boronic acid pure? (Check for boroxine, etc.) q1->q2 Yes a1_no FIX: Degas solvents thoroughly. Use N₂/Ar blanket. q1->a1_no No q3 Is the catalyst active? (Fresh source?) q2->q3 Yes a2_no FIX: Analyze purity (NMR, LCMS). Purify if necessary. q2->a2_no No q4 Is the base/solvent combination appropriate? q3->q4 Yes a3_no FIX: Use fresh catalyst/ ligand or a robust precatalyst. q3->a3_no No a4_no FIX: Screen alternative bases (e.g., K₂CO₃, KF) and solvents. q4->a4_no No end Re-run Optimized Reaction q4->end Yes a1_no->q1 a2_no->q2 a3_no->q3 a4_no->q4

Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Impurity Identification & Purification Protocols
Q5: What analytical methods are best for identifying and quantifying impurities in my boronic acid sample?

A5: A combination of techniques is often necessary for a complete impurity profile.[3][8]

Analytical MethodTarget ImpuritiesPrinciple & AdvantagesConsiderations
¹H NMR Spectroscopy All organic impuritiesProvides structural information and relative quantification of impurities with distinct proton signals.Signals can overlap. Boroxine and boronic acid may show broad, exchangeable -OH peaks.
¹¹B NMR Spectroscopy Boronic Acid vs. BoroxineDirectly distinguishes between the trigonal boronic acid (δ ~25-35 ppm) and the tetrahedral boroxine (δ ~15-25 ppm).[3] Allows for quantification of their relative ratio.Requires access to a multinuclear NMR spectrometer.
LC-MS Most impuritiesSeparates components by liquid chromatography and provides mass information for identification. Highly sensitive for trace-level quantification.[8]Boronic acids can exhibit poor ionization.
GC-MS Volatile impuritiesIdeal for identifying and quantifying volatile impurities like the protodeboronation product (1-Bromo-3-fluoro-5-methoxybenzene).[3]Not suitable for non-volatile compounds like the boronic acid itself without derivatization.[3]
Q6: Can you provide a reliable protocol for purifying this compound?

A6: Yes. If analysis reveals significant impurities, purification is necessary. Recrystallization or derivatization into a diethanolamine adduct are two effective methods.[5][9]

This protocol leverages the ability of boronic acids to form stable, crystalline adducts with diethanolamine, which can often be easily separated from neutral organic impurities.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound (1.0 equiv) in a minimal amount of a solvent like dichloromethane or diethyl ether.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Continue stirring the slurry for 15-30 minutes to ensure complete precipitation. Isolate the white solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold solvent (the same one used for dissolution) and dry thoroughly under vacuum.

  • Usage: This stable diethanolamine adduct can often be used directly in subsequent Suzuki coupling reactions, particularly in protic solvents. Alternatively, the pure boronic acid can be liberated by treatment with an acid in a biphasic system followed by extraction.

This classical method is effective if a suitable solvent system can be found where the boronic acid has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in solution.

Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent mixture (e.g., toluene/hexanes, ethyl acetate/heptane, or water).

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Assess purity using one of the analytical methods described in Q5.

G cluster_0 Workup cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture workup Aqueous Workup (Quench, Dilute) crude->workup extract Extraction with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate choice Choose Method concentrate->choice col Flash Column Chromatography choice->col Non-crystalline or complex mixture recrys Recrystallization choice->recrys Crystalline solid pure Pure Product col->pure recrys->pure analysis Assess Purity (NMR, LCMS, etc.) pure->analysis

Caption: General purification workflow for Suzuki reaction products.[10]
References
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • ResearchGate. (2025).
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  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015).
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • United States Biological. (n.d.). This compound CAS 957035-32-4.
  • BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
  • Apollo Scientific. (n.d.). 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Sigma-Aldrich. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • ECHEMI. (n.d.). This compound 957035-32-4.
  • Journal of the American Chemical Society. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow.
  • ACS Publications. (n.d.).
  • PubMed. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow.
  • ResearchGate. (2016).
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • ChemicalBook. (2025). 4-Methoxyphenylboronic acid.
  • GlobalChemMall. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.
  • MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.
  • FUJIFILM Wako Chemicals. (n.d.). 3-Fluoro-4-methoxyphenylboronic Acid.

Sources

Technical Support Center: Troubleshooting Column Chromatography Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for column chromatography. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. This resource is structured to help you diagnose issues, understand their root causes, and implement effective troubleshooting strategies to ensure the integrity and success of your separations.

I. Peak Shape Abnormalities: Tailing, Fronting, and Splitting

Distorted peak shapes are among the most frequent issues encountered in column chromatography, directly impacting resolution and the accuracy of quantification. Understanding the underlying causes is the first step toward resolving these problems.

Peak Tailing

Q: What is peak tailing and what causes it?

A: Peak tailing is observed when a peak is asymmetrical, with the latter half being broader than the front half[1][2]. This distortion can compromise resolution, making it difficult to separate closely eluting compounds, and can also affect the accuracy of peak integration[3]. The primary causes of peak tailing are often related to secondary interactions between the analyte and the stationary phase, or issues with the column and system.

  • Secondary Interactions: Strong, unwanted interactions between your compound and the stationary phase are a common culprit. For instance, basic compounds can interact strongly with acidic silanol groups on the surface of silica gel, leading to delayed elution for some molecules and causing the peak to tail[1][4][5].

  • Column Overload: If you load too much sample onto the column, you can saturate the stationary phase. This means that not all molecules can interact with the stationary phase in the same way, leading to tailing[1][4].

  • Column Degradation: Over time, columns can degrade. This can be due to the accumulation of impurities at the head of the column or the creation of a void (a small empty space) in the packing material[1][4].

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analyte, you can have a mixed population of ionized and unionized species, which can interact differently with the stationary phase and cause tailing[5].

Q: How can I troubleshoot and fix peak tailing?

A: A systematic approach is key to resolving peak tailing. The following workflow can help you identify and address the root cause.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks overload Potential Column Overload or System-wide Issue check_all_peaks->overload YES specific_peak Analyte-Specific Interaction check_all_peaks->specific_peak NO yes_all YES no_all NO dilute_sample Dilute sample and reinject overload->dilute_sample overload_improves Tailing Improves? dilute_sample->overload_improves overload_solution Reduce sample load or use a higher capacity column overload_improves->overload_solution YES check_column Inspect column for voids or contamination. Consider a blocked frit. overload_improves->check_column NO yes_overload YES no_overload NO check_mobile_phase Is mobile phase pH near analyte pKa? specific_peak->check_mobile_phase adjust_ph Adjust mobile phase pH away from pKa check_mobile_phase->adjust_ph YES secondary_interactions Suspect secondary interactions (e.g., silanol interactions) check_mobile_phase->secondary_interactions NO yes_ph YES no_ph NO ph_improves Tailing Improves? adjust_ph->ph_improves ph_solution Implement new mobile phase pH ph_improves->ph_solution YES ph_improves->secondary_interactions NO yes_ph_improves YES no_ph_improves NO add_modifier Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds) secondary_interactions->add_modifier modifier_improves Tailing Improves? add_modifier->modifier_improves modifier_solution Incorporate modifier into mobile phase modifier_improves->modifier_solution YES change_column Consider a different stationary phase (e.g., end-capped or polar-embedded column) modifier_improves->change_column NO yes_modifier YES no_modifier NO

Peak Fronting

Q: What is peak fronting and why does it happen?

A: Peak fronting is the mirror image of peak tailing, where the first half of the peak is broader than the second half[1][6]. This asymmetry can also lead to inaccurate quantification and poor resolution. The most common causes of peak fronting are:

  • Column Overload: Similar to peak tailing, loading an excessive amount of sample can lead to peak fronting[1][6][7]. In this case, the excess molecules move through the column more quickly, leading to the distorted peak shape.

  • Poor Sample Solubility: If your sample is not fully soluble in the mobile phase, it can cause peak fronting[1][6]. The undissolved sample can behave differently as it enters the column, leading to a non-ideal peak shape.

  • Column Collapse or Channeling: Physical changes to the column packing, such as a collapse of the stationary phase or the formation of channels, can create pathways for the sample to move through the column more rapidly, resulting in fronting[1][6][8].

Q: What steps can I take to eliminate peak fronting?

A: Addressing peak fronting typically involves optimizing your sample preparation and column conditions.

Problem Solution Explanation
Column Overload Reduce the concentration of your sample or inject a smaller volume[1][7].This ensures that the amount of sample does not exceed the capacity of the stationary phase.
Poor Sample Solubility Dissolve your sample in a solvent that is weaker than or compatible with the mobile phase[1][9].This promotes proper partitioning of the sample between the stationary and mobile phases as it enters the column.
Column Collapse/Channeling Replace the column[1][8].A physically damaged column cannot be repaired and will consistently produce poor results. Ensure operating conditions (pH, temperature) are within the column's recommended limits to prevent future collapse[1].
Peak Splitting

Q: My peaks are split into two. What could be the cause?

A: Peak splitting, where a single peak appears as two or more, can be a frustrating problem. The cause depends on whether all peaks in your chromatogram are split or just a single peak[1][10].

  • All Peaks Split: If every peak is split, the issue likely occurred before the separation process began. Common causes include a partially blocked frit at the column inlet or a void in the packing material at the top of the column[1][10][11][12][13]. This causes the sample to be introduced onto the column unevenly.

  • Single Peak Split: If only one peak is splitting, the problem is likely related to the separation chemistry of that specific compound. This could be due to the co-elution of two different compounds, or an issue with the sample solvent being too different from the mobile phase, causing the sample to precipitate at the column inlet[1][10]. It can also indicate that your compound exists in different forms (e.g., aggregates) under the chromatographic conditions[11].

Q: How do I troubleshoot split peaks?

A: The troubleshooting strategy for split peaks depends on the number of affected peaks.

G start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue YES analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue NO yes_all YES no_all NO check_frit_void Inspect column inlet for blocked frit or void system_issue->check_frit_void fix_frit_void Reverse flush column (if permissible) or replace column check_frit_void->fix_frit_void solution_system Problem Resolved fix_frit_void->solution_system check_coelution Inject a smaller sample volume analyte_issue->check_coelution coelution_improves Two distinct peaks appear? check_coelution->coelution_improves coelution_solution Optimize separation method (e.g., change mobile phase, temperature, or column) to resolve co-eluting compounds coelution_improves->coelution_solution YES check_solvent Is the sample solvent incompatible with the mobile phase? coelution_improves->check_solvent NO yes_coelution YES no_coelution NO solvent_solution Dissolve sample in the mobile phase or a weaker solvent check_solvent->solvent_solution YES check_analyte_form Consider analyte aggregation or multiple forms check_solvent->check_analyte_form NO yes_solvent YES no_solvent NO analyte_form_solution Adjust mobile phase conditions (e.g., pH, additives) to favor a single analyte form check_analyte_form->analyte_form_solution

II. Separation Performance Issues

Beyond peak shape, other common problems include poor resolution between peaks and low recovery of the target compound.

Poor Resolution

Q: My compounds are not separating well. What can I do to improve resolution?

A: Poor resolution, where peaks overlap, is a common challenge that can be addressed by systematically optimizing your chromatographic conditions[14][15][16]. The resolution is influenced by column efficiency, selectivity, and retention.

  • Optimize the Mobile Phase: The composition of your mobile phase is a powerful tool for improving resolution[14][15]. Adjusting the solvent strength can increase the retention time and improve separation. For ionizable compounds, modifying the pH of the mobile phase can significantly alter selectivity[17][18][19].

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase chemistry can provide alternative selectivity[14][15].

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the separation to occur, although this will increase the run time[16].

  • Decrease Particle Size or Increase Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation, leading to sharper peaks and better resolution[20].

Low Yield or No Compound Eluting

Q: I'm not recovering my compound from the column. What could be happening?

A: Low or no recovery of your product can be alarming. Several factors could be at play:

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase and not eluting under the current conditions[21]. This is more common with highly polar compounds on silica gel or when there are strong secondary interactions.

  • Compound Decomposition: Some compounds are sensitive to the stationary phase (e.g., acid-sensitive compounds on silica gel) and may be degrading on the column[22][23].

  • Incorrect Mobile Phase: The mobile phase may not be strong enough to elute your compound[22].

  • Sample Precipitation: If your compound is not soluble in the mobile phase, it may have precipitated at the top of the column.

Q: How can I troubleshoot low yield?

A: To improve your product recovery, consider the following steps:

  • Increase Mobile Phase Strength: Gradually increase the polarity of your mobile phase to see if your compound will elute.

  • Check Compound Stability: Before running a column, test the stability of your compound on a small amount of the stationary phase (e.g., by spotting it on a TLC plate and letting it sit for a while)[22].

  • Dry Loading: If your compound has poor solubility in the mobile phase, consider a dry loading technique. This involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column[24].

  • Consider a Different Stationary Phase: If your compound is irreversibly binding or decomposing, a different stationary phase with a less reactive surface may be necessary.

Protocol: Dry Loading a Sample
  • Dissolve your sample in a suitable, volatile solvent.

  • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the dissolved sample[24].

  • Gently mix to create a slurry.

  • Remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder[24].

  • Carefully add the silica with the adsorbed sample to the top of the prepared column.

III. General Column and System Health

Maintaining a healthy chromatographic system is crucial for reproducible results.

Q: How can I prevent column problems before they start?

A: Proactive measures can save you significant time and effort in troubleshooting.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channels and voids[11][25]. A well-packed column is essential for good separation.

  • Sample Preparation: Filter your samples to remove any particulate matter that could block the column frit[26].

  • Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to protect it from strongly retained impurities and particulates.

  • Column Storage: Always store your column in an appropriate solvent as recommended by the manufacturer to prevent the stationary phase from drying out or degrading.

By understanding the fundamental principles of chromatography and adopting a systematic approach to troubleshooting, you can effectively address common purification issues and achieve reliable, high-quality separations.

References

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  • Alwsci. (2025, July 17).
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  • Phenomenex. (2025, June 6).
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. [Link]
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]
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  • Chrom Tech, Inc. (2024, November 19).
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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • Unknown. (n.d.).
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  • Wikipedia. (n.d.).
  • Reddit. (2017, May 25). Always end up with terrible yield after columns. Why?. [Link]
  • ResearchGate. (2019, October 22). Elution from chromatography giving low yields, any suggestions?. [Link]
  • BYJU'S. (2020, July 22).

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Minimizing byproducts in reactions with 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS 957035-32-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this sterically hindered and electronically nuanced reagent. Our goal is to provide you with actionable insights and field-proven protocols to maximize your reaction yields and minimize the formation of troublesome byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?

When using this reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, two major byproducts are frequently encountered:

  • Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom, yielding 1-bromo-3-fluoro-5-methoxybenzene. This is often a significant byproduct, resulting from the cleavage of the C-B bond by a proton source.[1][2]

  • Homocoupling Product: This results from the coupling of two molecules of the boronic acid to form 4,4'-dibromo-2,2'-difluoro-6,6'-dimethoxy-1,1'-biphenyl. This side reaction is typically mediated by the palladium catalyst, especially in the presence of oxygen.[3][4]

The unique substitution pattern of your boronic acid—with two ortho substituents (F and OMe)—introduces significant steric hindrance, which can slow down the desired cross-coupling reaction, giving more time for these side reactions to occur.[5][6][7]

Q2: What is protodeboronation and why is it a particular problem with this reagent?

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] The reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[1][8]

For this compound, several factors can exacerbate protodeboronation:

  • Reaction Conditions: Suzuki-Miyaura reactions are typically run under basic aqueous conditions. High pH can accelerate protodeboronation by forming the more reactive arylboronate anion ([ArB(OH)₃]⁻), which is then susceptible to cleavage by water or other proton sources.[2][8][9]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can increase the acidity of the boronic acid and influence its susceptibility to protodeboronation pathways. Highly electron-deficient arylboronic acids can be prone to decomposition.[1][8]

  • Steric Hindrance: The ortho-fluoro and ortho-methoxy groups sterically encumber the boron center. This can hinder the rate of the desired transmetalation step with the palladium complex, allowing more time for the competing protodeboronation side reaction to take place.[6][7]

Q3: What causes the homocoupling byproduct and how can it be prevented?

Homocoupling of arylboronic acids in palladium-catalyzed reactions typically yields symmetrical biaryls. The mechanism often involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, if molecular oxygen is present in the reaction.[4] This complex can react with two molecules of the boronic acid to generate the homocoupled product.[3][4]

Prevention Strategies:

  • Deoxygenation: The most critical step is to rigorously exclude oxygen from the reaction mixture. This involves using degassed solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction time.

  • Ligand Choice: The choice of phosphine ligand can influence the rates of competing reactions. Bulky, electron-rich ligands like SPhos or AntPhos can promote the desired reductive elimination step and stabilize the catalytic intermediates, potentially disfavoring pathways leading to homocoupling.[6][10]

  • Controlled Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can increase the probability of homocoupling.

Q4: Should I use the boronic acid directly or convert it to an ester (e.g., pinacol or MIDA)?

While boronic acids are the active species in the catalytic cycle, converting them to boronate esters can be a highly effective strategy to suppress side reactions.[11]

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids but may require more forcing conditions for transmetalation. Their steric bulk can protect the C-B bond from protic sources.

  • MIDA Boronate Esters: These are particularly advantageous. They are highly stable, often crystalline solids that are easy to handle and purify. In the presence of a mild aqueous base, they hydrolyze slowly, releasing the boronic acid in a controlled manner into the reaction mixture.[2] This "slow-release" strategy keeps the instantaneous concentration of the reactive boronic acid low, which significantly minimizes both protodeboronation and homocoupling.[2][12]

Recommendation: For challenging substrates like this compound, converting to a MIDA boronate ester is a superior strategy for achieving high yields and purity.

Q5: How can I effectively monitor the reaction and identify the main byproducts?

Careful reaction monitoring is crucial. A combination of techniques is recommended:

  • TLC: Thin-layer chromatography is a quick way to visualize the consumption of starting materials and the appearance of new spots. Staining with an agent like 10-hydroxybenzo[h]quinolone (HBQ) can selectively detect boron-containing compounds, which appear as fluorescent spots.[13][14]

  • LC-MS: This is the preferred method for quantitative analysis. It allows you to track the formation of your desired product and the key byproducts (protodeboronated and homocoupled). You can easily distinguish them by their mass-to-charge ratio.

  • GC-MS: Gas chromatography-mass spectrometry can also be effective, especially for identifying the more volatile protodeboronation byproduct.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction yield is low, and I see a significant amount of the protodeboronated starting material.

This indicates that protodeboronation is outcompeting your desired cross-coupling.

  • Root Cause Analysis:

    • Excess Water/Base: The base concentration might be too high, or the reaction may be running for too long at an elevated temperature, promoting hydrolysis of the C-B bond.

    • Inefficient Catalyst: The chosen palladium catalyst or ligand system may not be active enough for this sterically hindered substrate, leading to a slow transmetalation step.

    • Oxygen Contamination: While less directly linked to protodeboronation, an inefficient catalytic cycle due to catalyst decomposition (e.g., via oxidation) can stall the reaction, allowing more time for protodeboronation.

  • Solutions Workflow:

    G start Low Yield & High Protodeboronation step1 Switch to Anhydrous Conditions (e.g., K₃PO₄ in Dioxane/Toluene) start->step1 step2 Use a 'Slow-Release' Strategy (Convert to MIDA Ester) start->step2 step1->step2 step3 Optimize Catalyst System (Use bulky ligands like SPhos/AntPhos) step2->step3 step4 Lower Reaction Temperature step3->step4 end Improved Yield step4->end

    Caption: Troubleshooting workflow for protodeboronation.

Problem: The main byproduct is the homocoupled dimer of my boronic acid.

This is a clear sign of an oxygen-mediated side reaction.

  • Root Cause Analysis:

    • Insufficient Degassing: Your solvents and reaction vessel were not adequately purged of atmospheric oxygen.

    • Poor Inert Atmosphere: The inert gas seal (N₂ or Ar) on your reaction is not secure, allowing air to leak in over time.

  • Solutions:

    • Improve Degassing Technique: Use a "freeze-pump-thaw" method (at least three cycles) for your solvents for the most rigorous oxygen removal. Alternatively, sparging with argon for at least 30 minutes can be effective.

    • Ensure a Positive Inert Gas Flow: Use a gas bubbler or a balloon filled with argon/nitrogen to maintain a slight positive pressure in the reaction flask.

    • Use Fresh Catalyst: Palladium(0) sources can degrade upon exposure to air. Use a fresh, high-quality precatalyst.

Optimized Experimental Protocols

Protocol 1: High-Yield Suzuki-Miyaura Coupling via Slow Boronic Acid Addition

This protocol is designed to minimize both protodeboronation and homocoupling by controlling the concentration of the boronic acid. It is adapted from principles for sterically demanding couplings.[5]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 eq), Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles under high vacuum. After the final thaw, backfill the flask with argon.

  • Boronic Acid Solution: In a separate flame-dried flask, dissolve the this compound (1.2 eq) in a small amount of the same degassed solvent.

  • Slow Addition: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Using a syringe pump, add the boronic acid solution to the reaction mixture over several hours (e.g., 4-6 hours).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature until LC-MS analysis shows complete consumption of the aryl halide.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[16]

Protocol 2: Optimized Chan-Lam Amination/Etherification

The Chan-Lam coupling offers an alternative, palladium-free method for C-N or C-O bond formation. It is generally more tolerant of air but still requires careful optimization.[17][18][19]

  • Reaction Setup: To a vial, add Cu(OAc)₂ (10-20 mol%), your amine or alcohol (1.0 eq), this compound (1.5 eq), and a suitable solvent (e.g., DCM or Methanol).[19][20]

  • Base/Ligand (if necessary): While some reactions proceed without, a mild base like pyridine or Et₃N (2.0 eq) can be beneficial. Pyridine can also act as a ligand.[17][18]

  • Reaction Conditions: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. The reaction is often slow but clean.

  • Monitoring and Workup: Monitor by LC-MS. Once complete, filter the reaction mixture through silica gel, eluting with ethyl acetate, to remove the copper salts. Concentrate the filtrate and purify by column chromatography.

Data Summary Table

ParameterSuzuki-Miyaura CouplingChan-Lam Coupling
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., Cu(OAc)₂, CuCl₂)[19]
Typical Ligand Phosphines (SPhos, XPhos, AntPhos)[6][10]Pyridine, DMAP[17][20] (or ligand-free)
Typical Base K₃PO₄, Cs₂CO₃, K₂CO₃Et₃N, Pyridine (often acts as solvent/ligand)
Solvent Anhydrous, Aprotic (Dioxane, Toluene, THF)Protic/Aprotic (DCM, MeOH, MeCN)[19]
Atmosphere Strictly Inert (Argon or N₂)Open to Air (O₂ is often the oxidant)[18]
Key Challenge Protodeboronation, HomocouplingSlow reaction rates, stoichiometry sensitivity

Reaction Pathway Visualization

The following diagram illustrates the key competing pathways in a typical Suzuki-Miyaura reaction.

reaction_pathways cluster_boron Boronic Acid Fate A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C E Transmetalation D Ar'-B(OH)₂ D->E G Protodeboronation (+ H⁺) D->G I Homocoupling (+ O₂, Pd) D->I F Ar-Pd(II)-Ar' E->F K Reductive Elimination F->K H Ar'-H (Byproduct) G->H J Ar'-Ar' (Byproduct) I->J L Ar-Ar' (Desired Product) K->L M Pd(0) L->M M->B Catalytic Cycle

Caption: Competing reaction pathways for an arylboronic acid.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Angewandte Chemie International Edition, 48(45), 8454-8457. [Link]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166–17180. [Link]
  • Cazin, C. S. J., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(30), 9483–9491. [Link]
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(1), 261–269. [Link]
  • ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4859-4862. [Link]
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]
  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(8), 1133-1146. [Link]
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 34-45. [Link]
  • Aronoff, M. R., et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 15(19), 5048–5051. [Link]
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
  • Aronoff, M. R., et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC - NIH. [Link]
  • Gogoi, P., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I complex. Tetrahedron Letters, 56(42), 5729-5732. [Link]
  • Schrempp, M., et al. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 15(4), 849-858. [Link]
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349–13359. [Link]
  • Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1876-1880. [Link]
  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]
  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

Effect of temperature on 4-Bromo-2-fluoro-6-methoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice related to the stability of this versatile reagent, with a particular focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For optimal long-term stability and to minimize degradation, it is highly recommended to store this compound at -20°C.[1] Some suppliers may ship the product at room temperature, but for storage periods extending beyond immediate use, refrigeration is crucial.[1] Always keep the container tightly sealed to protect it from moisture and air.

Q2: Can I store this compound at room temperature for short periods?

While short-term storage at room temperature is generally acceptable for immediate use, it is not recommended for extended periods. Exposure to ambient temperatures, especially in the presence of humidity, can accelerate the degradation of arylboronic acids. For any unused portion, it is best to return it to -20°C storage promptly.

Q3: Are there any visual cues that indicate the degradation of this reagent?

While there is no definitive visual guide for the degradation of this specific boronic acid, general signs of decomposition in boronic acids can include a change in color (e.g., from white/off-white to yellowish or brownish), a change in texture (e.g., clumping or becoming sticky, indicating the presence of boric acid and other byproducts), or a noticeable decrease in performance in chemical reactions.

Q4: What are the primary degradation pathways for arylboronic acids like this one?

The most common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved to replace the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture and can be accelerated by heat.[2][3] For this compound, this would result in the formation of 3-bromo-1-fluoro-5-methoxybenzene. Another potential degradation pathway, especially at higher temperatures, is the formation of boroxines (anhydrides of boronic acids).

Troubleshooting Guide

Issue 1: My Suzuki-Miyaura coupling reaction yield is lower than expected.

  • Potential Cause: Degradation of the this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the boronic acid has been consistently stored at -20°C and protected from moisture.

    • Use a Fresh Sample: If possible, use a fresh, unopened vial of the reagent to rule out degradation of your current stock.

    • Optimize Reaction Conditions: While Suzuki couplings often require heat, prolonged exposure to high temperatures can degrade the boronic acid.[4] Consider if the reaction temperature or time can be optimized. Some modern catalyst systems can facilitate Suzuki couplings at room temperature.[5][6][7]

    • Check Reagent Stoichiometry: It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid to compensate for any minor degradation or the formation of boroxines.

Issue 2: I'm observing inconsistent results between different batches of the boronic acid.

  • Potential Cause: Batch-to-batch variability in purity or degradation that occurred during shipping or storage.

  • Troubleshooting Steps:

    • Perform a Quality Control Check: Before use in a critical reaction, it is good practice to run a small-scale test reaction to qualify a new batch of the boronic acid.

    • Analytical Characterization: If you have access to analytical instrumentation, you can check the purity of the boronic acid by techniques such as NMR or LC-MS.

    • Contact the Supplier: If you suspect a quality issue with a specific batch, contact the supplier for a certificate of analysis and to report the problem.

Issue 3: My boronic acid appears discolored and clumpy.

  • Potential Cause: Significant degradation has likely occurred.

  • Troubleshooting Steps:

    • Discard the Reagent: It is highly recommended to discard any boronic acid that shows significant changes in its physical appearance. Using a degraded reagent will lead to unreliable and unrepeatable results.

    • Review Storage and Handling Procedures: This is a good opportunity to review your laboratory's procedures for storing and handling sensitive reagents to prevent future occurrences. Ensure that containers are purged with an inert gas like nitrogen or argon before sealing and storage, especially if they will be opened multiple times.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction for Quality Control

This protocol describes a simple Suzuki-Miyaura coupling reaction to quickly assess the activity of your this compound.

Materials:

  • This compound (1.2 equiv)

  • Iodobenzene (1.0 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • 2M Sodium Carbonate solution

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • TLC plates

Procedure:

  • To a round-bottom flask, add this compound, iodobenzene, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2M sodium carbonate solution.

  • Fit the flask with a condenser and heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction should be complete within 2-4 hours.

  • A successful reaction, indicated by the consumption of starting materials and the formation of the biphenyl product, suggests that your boronic acid is sufficiently active.

Data Summary

ParameterRecommended ConditionRationale
Long-Term Storage -20°C[1]Minimizes thermal degradation and protodeboronation.
Short-Term Storage Room Temperature (not to exceed a few days)Acceptable for immediate use, but prolonged exposure can lead to degradation.
Handling Under an inert atmosphere (Nitrogen or Argon)Protects from moisture and air, which can accelerate degradation.
Reaction Temperature As low as reasonably achievableWhile many Suzuki reactions require heat, minimizing the temperature and reaction time can help preserve the integrity of the boronic acid.[4]

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G start Low Reaction Yield Observed check_storage Verify Boronic Acid Storage Conditions (-20°C) start->check_storage fresh_sample Use a Fresh, Unopened Sample of Boronic Acid check_storage->fresh_sample yield_improved Yield Improved? fresh_sample->yield_improved optimize_reaction Optimize Reaction Conditions (Temperature, Time) check_stoichiometry Adjust Boronic Acid Stoichiometry (Use Slight Excess) optimize_reaction->check_stoichiometry contact_supplier Consider Batch Issue Contact Supplier check_stoichiometry->contact_supplier yield_improved->optimize_reaction No problem_solved Problem Solved yield_improved->problem_solved Yes

Caption: Troubleshooting workflow for addressing low yields in reactions involving this compound.

References

  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246–1263. [Link]
  • The effect of various temperatures on the Suzuki coupling reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1246–1263. [Link]
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
  • Chen, G., et al. (2019). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9845–9850. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Support Center: Prevention of Material Degradation in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the integrity of your valuable research materials. This guide provides in-depth, field-proven insights into the best practices for handling and storage to prevent degradation. As researchers, scientists, and drug development professionals, the validity of our work hinges on the quality of our starting materials. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during experimental work.

Q1: My compound's potency has decreased unexpectedly. What are the most likely environmental factors?

A: Unexpected potency loss is often attributable to three primary environmental factors: temperature, humidity, and light.[1][2][3]

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation.[3][4] Conversely, for some biological materials, freeze-thaw cycles can be just as damaging.[5][6]

  • Humidity: Moisture can initiate hydrolytic degradation, where water molecules break down the chemical structure of a compound.[1][7] This is particularly problematic for compounds with ester or amide functional groups.[8]

  • Light: Exposure to UV or even visible light can trigger photodegradation, a process where light energy breaks chemical bonds, leading to loss of activity and the formation of potentially toxic byproducts.[9][10][11]

Q2: What is the ideal storage temperature for my samples?

A: The optimal storage temperature depends on the nature of the sample and the intended storage duration.[5] Here is a general guideline:

Storage ConditionTemperature RangeTypical Use Cases & Rationale
Room Temperature15°C to 25°CSuitable for chemically stable compounds and formalin-fixed, paraffin-embedded (FFPE) tissues.[12]
Refrigerated2°C to 8°CShort-term storage of many biological samples, reagents, and some pharmaceuticals to slow down microbial growth and enzymatic activity.[13][14]
Freezer-20°CShort-term storage of DNA, RNA (in stabilizing solutions), and many enzymes. Not ideal for long-term storage of cells or tissues.[5]
Ultra-Low Freezer-80°CLong-term storage (years) for DNA, RNA, proteins, and cell pellets.[5][12][15] This temperature is below the point where most biological processes occur.
Cryogenic (LN2 Vapor)~ -150°CIndefinite storage of viable cells, tissues, and other critical biological samples.[12][16] At this temperature, below the glass transition point of water, all metabolic activity ceases.[12]
Cryogenic (LN2 Liquid)-196°CDeep cryogenic storage for maximum preservation.[16]
Q3: How can I prevent contamination of my samples during handling and storage?

A: Preventing contamination requires a multi-faceted approach encompassing aseptic techniques, a clean working environment, and proper personal protective equipment (PPE).[17][18][19]

  • Aseptic Techniques: Always use sterilized tools and work in a clean environment like a laminar flow hood or biological safety cabinet.[17][20] Minimize the time samples are exposed to the open air.

  • Clean Workspace: Regularly clean and disinfect all work surfaces before and after handling samples.[18][19]

  • Proper PPE: Wear gloves, lab coats, and, when necessary, masks to prevent the introduction of contaminants from your body.[18]

  • Secure Storage: Use sterile, properly sealed containers for storage.[18][21] Ensure samples are clearly and accurately labeled to avoid mix-ups.[21][22]

Q4: My light-sensitive compound needs to be handled outside of a dark room. What precautions should I take?

A: When handling light-sensitive compounds in a lighted environment, speed and protective packaging are key.

  • Use Amber Vials: Store and handle the compound in amber or opaque containers that block UV and visible light.[9][23]

  • Work Efficiently: Minimize the duration of light exposure by preparing your workspace in advance and carrying out manipulations as quickly as possible.

  • Aluminum Foil: For temporary protection of beakers or flasks on a lab bench, you can wrap them in aluminum foil.

Troubleshooting Guides

This section provides systematic approaches to resolving specific degradation-related issues.

Guide 1: Investigating Loss of Efficacy in a Stored Pharmaceutical Compound

If you observe a significant drop in the efficacy of a stored compound, follow these steps to identify the root cause.

Step 1: Review Storage Conditions

  • Temperature Log Analysis: Check temperature monitoring logs for any deviations from the recommended storage temperature.[1] Even short spikes in temperature can initiate degradation.[24]

  • Humidity Assessment: Were desiccants used if required?[1] Was the container properly sealed to prevent moisture ingress?[9]

  • Light Exposure History: Was the compound stored in a dark environment or in light-protective packaging?[9][24]

Step 2: Chemical Degradation Pathway Analysis

  • Hydrolysis: Is the compound susceptible to hydrolysis (e.g., contains ester or amide bonds)? If so, moisture is a likely culprit.[7][8]

  • Oxidation: Does the molecule have functional groups prone to oxidation?[4][25] If so, exposure to air (oxygen) may be the cause. Consider if inert gas blanketing is necessary for future storage.

  • Photodegradation: Review the chemical structure for light-absorbing chromophores.[10][26]

Step 3: Analytical Characterization

  • Purity Analysis: Use techniques like HPLC to check for the presence of degradation products.[27]

  • Structural Elucidation: If unknown peaks are detected, use mass spectrometry (MS) to identify the degradation products and infer the degradation pathway.

The following flowchart illustrates a decision-making process for troubleshooting compound instability:

start Unexpected Loss of Efficacy check_storage Review Storage Logs (Temp, Humidity, Light) start->check_storage deviation Deviation from Protocol? check_storage->deviation yes_deviation Address Storage Protocol Breach deviation->yes_deviation Yes no_deviation Analyze Compound's Chemical Structure deviation->no_deviation No hydrolysis Susceptible to Hydrolysis? no_deviation->hydrolysis oxidation Susceptible to Oxidation? hydrolysis->oxidation No yes_hydrolysis Investigate Moisture Exposure hydrolysis->yes_hydrolysis Yes photolysis Susceptible to Photodegradation? oxidation->photolysis No yes_oxidation Investigate Oxygen Exposure oxidation->yes_oxidation Yes yes_photolysis Investigate Light Exposure photolysis->yes_photolysis Yes analytical Perform Analytical Chemistry (HPLC, MS) photolysis->analytical No yes_hydrolysis->analytical yes_oxidation->analytical yes_photolysis->analytical identify_degradants Identify Degradation Products analytical->identify_degradants remediate Implement Corrective Storage & Handling Procedures identify_degradants->remediate

Caption: Troubleshooting workflow for compound instability.

Guide 2: Poor Viability of Cryopreserved Cells Post-Thaw

Low cell viability after thawing from cryogenic storage is a common and frustrating issue. Here’s how to troubleshoot it.

Step 1: Evaluate the Freezing Protocol

  • Cooling Rate: A controlled cooling rate, typically -1°C per minute, is crucial to prevent the formation of damaging intracellular ice crystals.[16][28][29] Was a controlled-rate freezer or a validated isopropanol-based freezing container used?[28]

  • Cryoprotectant: Was the correct cryoprotective agent (e.g., DMSO) used at the optimal concentration (typically 5-10%)?[16][29] Improper concentration can be toxic or offer insufficient protection.

  • Cell Health Pre-Freezing: Were the cells in the exponential growth phase and at high viability before freezing?[28][29] Freezing stressed or unhealthy cells will result in poor recovery.

Step 2: Assess Storage and Thawing

  • Storage Temperature: Were cells stored in the vapor phase of liquid nitrogen (~ -150°C) or colder?[12][16] Storage at -80°C is not recommended for long-term viability of most cell lines.[28][29]

  • Thawing Technique: Was the vial thawed rapidly in a 37°C water bath until only a small ice crystal remained?[29] Slow thawing can lead to ice recrystallization, which damages cells.

  • Post-Thaw Handling: Was the cryoprotectant diluted out gently and promptly after thawing to minimize its toxic effects?[29]

Step 3: Check for Contamination

  • Mycoplasma Testing: Mycoplasma contamination can stress cells and make them more susceptible to damage during cryopreservation. Regular testing of cell banks is recommended.

The diagram below outlines the critical stages of the cryopreservation process.

cluster_0 Freezing cluster_1 Storage cluster_2 Thawing harvest Harvest Healthy, Log-Phase Cells add_cpa Add Cryoprotectant (e.g., 10% DMSO) harvest->add_cpa controlled_cool Controlled Cooling (-1°C/min) to -80°C add_cpa->controlled_cool transfer Transfer to LN2 Vapor Phase (~ -150°C) controlled_cool->transfer rapid_thaw Rapid Thaw in 37°C Water Bath transfer->rapid_thaw remove_cpa Gently Remove Cryoprotectant rapid_thaw->remove_cpa culture Culture in Fresh Medium remove_cpa->culture

Caption: Key stages of a successful cryopreservation workflow.

Experimental Protocols

Protocol 1: General Purpose Controlled-Rate Freezing of Adherent Cells

This protocol describes a standard method for cryopreserving adherent cells to ensure high viability upon recovery.

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Complete growth medium

  • Cryoprotectant medium (complete growth medium with 10% DMSO), chilled

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty or similar)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Aspirate the growth medium from the cell culture flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add enough Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach (typically 2-5 minutes).

  • Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

  • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in a small volume of chilled cryoprotectant medium to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the vials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[28]

  • The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[29]

References

  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025). Vertex AI Search.
  • How to Reduce Sample Contamination. (2025).
  • Best Practices in Cryopreservation.
  • Best practices for cryopreserving, thawing, recovering, and assessing cells. Planer Limited.
  • How To Avoid Contamination in a Lab Setting. (2025). Ready-Made Plastic Trays.
  • Preventing Sample Contamination in a Medical Diagnostic Lab: Best Practices for Accuracy and Integrity. Needle.Tube.
  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. Fisher Scientific.
  • Cryopreserv
  • Contamination Control in Sample Handling. (2025). CRUMA.
  • Cryopreservation techniques & best practice freezing methods. (2023). Single Use Support.
  • Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures. Needle.Tube.
  • List of Steps to Prevent Sample Contamin
  • Impact of Storage Conditions on Drug Shelf Life. (2025). Precision Stability Storage.
  • Safe Storage Temperatures for Biological M
  • Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank. PubMed Central.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024). Biofargo.
  • Maintaining Integrity: Importance of Temperature-Controlled Storage in Labs. Medica-Tec.
  • Best Practices for Sample Storage: Ensuring Integrity and Accuracy. Urgent.Supply.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • Sample storage, retention and disposal. Extranet Systems.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • The Science Behind Temperature and Humidity Control in Cabinets for High-Value Materials.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2020). Advanced Pharmaceutical Bulletin.
  • Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc..
  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD.
  • Photodegrad
  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.

Sources

Reproducibility issues in reactions with 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS 957035-32-4) is a sophisticated and highly valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures.[1][2] Its unique substitution pattern, featuring ortho-fluoro and ortho-methoxy groups flanking the boronic acid moiety, offers chemists precise control over steric and electronic properties in cross-coupling reactions.

However, this structural complexity is also the source of significant reproducibility challenges. Researchers frequently report issues with inconsistent yields, reaction stalling, and the formation of tenacious byproducts. This guide provides a structured, in-depth troubleshooting framework designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this reagent. Our approach is grounded in mechanistic principles to empower you not just to fix a reaction, but to understand the underlying causes of failure.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound has completely failed or is giving very low yields. What are the primary culprits I should investigate first?

A1: When a Suzuki coupling fails with this substrate, the root cause can typically be traced to one of four key areas:

  • Reagent Integrity: The boronic acid itself may have degraded. This is the most common issue. These molecules can be susceptible to protodeboronation, especially upon prolonged storage or exposure to moisture.[3][4]

  • Catalyst System Inactivity: The palladium catalyst and its associated ligand may not be suitable for this specific, sterically hindered, and electronically nuanced substrate. The active Pd(0) species might not be forming or may be decomposing.[3]

  • Inert Atmosphere Failure: Oxygen is detrimental. It can lead to the oxidative decomposition of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3][5]

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is not universal; it is highly substrate-dependent. An inappropriate choice can lead to poor solubility, inefficient activation of the boronic acid, or degradation of starting materials.[6]

Q2: My reaction mixture contains a significant amount of 1-bromo-3-fluoro-5-methoxybenzene. What is this byproduct and how can I prevent its formation?

A2: This byproduct is the result of a well-known side reaction called protodeboronation .[4][7] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid. This reaction is often catalyzed by trace acid or base and is highly dependent on the reaction conditions.[4][8]

To minimize protodeboronation:

  • Ensure Rigorously Anhydrous Conditions: Use freshly dried, anhydrous solvents. Moisture can facilitate the protonolysis of the C-B bond.

  • Thoroughly Degas All Solvents and Reagents: As mentioned, oxygen can contribute to pathways that lead to degradation. A robust degassing procedure is critical.

  • Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, before the reaction. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[8][9]

  • Optimize the Base: In some cases, a weaker base or non-aqueous conditions can suppress this side reaction. For example, using K₃PO₄ in anhydrous dioxane might be preferable to Na₂CO₃ in an aqueous mixture.

Q3: What are the best practices for storing this compound to maintain its long-term activity?

A3: Proper storage is critical for this reagent. Boronic acids can lose water to form cyclic anhydrides known as boroxines, or undergo slow decomposition.[7]

  • Temperature: Store at low temperatures, typically -20°C, to minimize thermal decomposition.[10]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed container. For maximum product recovery and to minimize exposure, it is good practice to centrifuge the vial briefly before opening the cap.[10]

Troubleshooting Guide: A Mechanistic Approach

This section provides a deeper dive into specific experimental failures.

Problem: Reaction Stalls or Fails to Reach Completion

If your reaction starts but does not proceed to completion, it often points to an issue with the catalytic cycle.

Possible Cause: Inefficient Oxidative Addition or Reductive Elimination

The steric hindrance from the ortho-substituents can impede the palladium catalyst's ability to perform oxidative addition to your coupling partner or reductive elimination to form the final product.

  • Diagnosis: TLC or LC-MS analysis shows a mixture of both starting materials and some product, with the reaction progress plateauing over time.

  • Solution: Re-evaluate the Ligand. The choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be effective. You need a ligand that is both bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition).

Ligand Class Example Ligands Rationale for Use with This Substrate
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese are the gold standard for challenging couplings. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination, overcoming steric hindrance.
Bulky Alkylphosphines tBu₃P (tri-tert-butylphosphine)Highly electron-rich and effective, but can be air-sensitive. Often used as its HBF₄ salt.
Palladacycle Precatalysts G3-Pd or G4-Pd PrecatalystsThese are air- and moisture-stable complexes that contain a built-in bulky, electron-rich ligand. They are highly reliable for generating the active Pd(0) species.[3]

Workflow: Troubleshooting Catalyst Inactivity

G start Reaction Stalled (Starting Materials Remain) cause1 Possible Cause: Inefficient Catalyst System start->cause1 sub_cause1 Oxidative Addition is Slow cause1->sub_cause1 sub_cause2 Transmetalation Fails cause1->sub_cause2 sub_cause3 Reductive Elimination is Slow cause1->sub_cause3 solution3 Increase Reaction Temperature (Monitor for Decomposition) cause1->solution3 Overcomes Activation Energy solution1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) sub_cause1->solution1 Addresses slow OA solution2 Use Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) sub_cause2->solution2 Activates Boronic Acid sub_cause3->solution1 Addresses slow RE Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X ArB Ar'-B(OH)₂ ArB->TM SideReaction Protodeboronation Ar'-H ArB->SideReaction H₂O / O₂ (Undesired) Base Base Base->TM

Sources

Validation & Comparative

A Technical Guide to Suzuki Coupling: Evaluating 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid Against Common Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparison of the performance of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid with other commonly employed boronic acids in Suzuki coupling. By examining the interplay of steric and electronic effects, supported by available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide their synthetic strategies.

The Unique Profile of this compound

This compound is a highly functionalized aromatic building block. Its utility in synthetic chemistry stems from the orthogonal reactivity of its substituents, which allows for sequential, site-selective modifications. The boronic acid moiety serves as a handle for the primary Suzuki coupling, while the bromo group can be utilized in a subsequent cross-coupling reaction, enabling the synthesis of complex, non-symmetrical biaryl compounds.

The key features of this reagent are the two ortho substituents: a fluoro group and a methoxy group. These substituents impose significant steric hindrance around the boronic acid, which can profoundly impact its reactivity in the Suzuki coupling. Furthermore, the electronic properties of all three substituents—the electron-withdrawing fluoro and bromo groups and the electron-donating methoxy group—create a unique electronic environment on the phenyl ring that influences the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The boronic acid participates in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is highly dependent on the steric and electronic properties of the boronic acid.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Steric Hindrance as a Dominant Factor

Steric hindrance at the ortho positions of a phenylboronic acid is known to significantly impede the transmetalation step, often leading to lower yields and requiring more forcing reaction conditions.[2] The presence of two ortho substituents in this compound makes it a particularly challenging substrate.

Table 1: Comparative Performance of Various Boronic Acids in Suzuki Coupling

Boronic AcidStructureKey FeaturesExpected ReactivityRepresentative Yield (%)
Phenylboronic Acid Phenylboronic AcidUnsubstituted baselineHigh88-99[3]
4-Bromophenylboronic Acid 4-Bromophenylboronic AcidElectron-withdrawing para-substituentHighGood to excellent yields reported[4]
2-Fluorophenylboronic Acid 2-Fluorophenylboronic AcidSingle ortho electron-withdrawing groupModerate to High~90 (with reactive substrates)[5]
2-Methoxyphenylboronic Acid 2-Methoxyphenylboronic AcidSingle ortho electron-donating groupModerateGenerally lower than para/meta isomers[6][7]
This compound This compoundDi-ortho substituted, sterically hinderedLow to ModerateData not available, expected to be lower

Note: The yields presented are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

Analysis of Reactivity Trends:

  • Phenylboronic Acid: As the unsubstituted parent compound, phenylboronic acid generally provides high yields in Suzuki couplings with a wide range of aryl halides.[3][8][9][10]

  • 4-Bromophenylboronic Acid: The para-bromo substituent is electron-withdrawing but does not impose steric hindrance. This electronic effect can sometimes enhance the Lewis acidity of the boron, and this class of boronic acids typically couples with high efficiency.[4]

  • 2-Fluorophenylboronic Acid: The ortho-fluoro group introduces both steric bulk and a strong electron-withdrawing inductive effect. While the steric hindrance can slow the reaction, the electronic effect can sometimes be beneficial. Overall, its reactivity is generally good but can be substrate-dependent.[5][11]

  • 2-Methoxyphenylboronic Acid: The ortho-methoxy group is electron-donating and sterically larger than a fluoro group. The steric hindrance is often the dominant factor, leading to reduced yields compared to its meta and para isomers.[6][12]

  • This compound: With two ortho substituents, this boronic acid is expected to be the least reactive among the compared compounds. The combined steric bulk of the fluoro and methoxy groups will significantly hinder the approach of the boronic acid to the palladium center during the transmetalation step. Achieving high yields with this substrate would likely require carefully optimized reaction conditions, such as the use of highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and higher reaction temperatures.[2]

Experimental Protocol: A General Guideline for Suzuki Coupling with Sterically Hindered Boronic Acids

The following is a general protocol that can serve as a starting point for the Suzuki coupling of a sterically hindered boronic acid like this compound. Optimization of the catalyst, ligand, base, and solvent will likely be necessary to achieve optimal results.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, dissolve the palladium catalyst (and ligand, if separate) in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst react Heat and Stir (Monitor Progress) catalyst->react workup Aqueous Workup (Extraction and Washing) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook

This compound is a specialized reagent for the synthesis of complex, polysubstituted biaryl compounds. Its performance in the Suzuki-Miyaura coupling is expected to be significantly influenced by the substantial steric hindrance imposed by its two ortho substituents. While this presents a challenge, it also offers an opportunity for the construction of unique molecular architectures that would be difficult to access through other means.

For researchers considering the use of this or other sterically hindered boronic acids, a systematic optimization of reaction conditions is paramount. The exploration of modern, highly active catalyst systems is likely to be a fruitful avenue for improving the efficiency of these challenging but synthetically valuable transformations. As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the development of robust methods for the coupling of sterically demanding substrates will remain an important area of research.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Semantic Scholar.
  • Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. [Link]
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2014). Molecules. [Link]
  • Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit. [Link]
  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;... (n.d.). ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. [Link]
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (2005).

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Comparative Yield Analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a detailed comparative analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. We will delve into its performance in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2][3] This guide moves beyond a simple recitation of data, offering insights into the mechanistic nuances and strategic considerations essential for optimizing synthetic outcomes.

The subject of our analysis, this compound, is a uniquely substituted reagent. Its utility stems from a complex interplay of steric and electronic effects imparted by its substituents:

  • Ortho-Fluoro Group: This electron-withdrawing group increases the Lewis acidity of the boron center, which can influence the rate-determining transmetalation step.[4] Its presence can also lead to the formation of intramolecular hydrogen bonds, further modulating reactivity.[4]

  • Ortho-Methoxy Group: An electron-donating group that can enhance the rate of transmetalation.[1] However, its position ortho to the boronic acid introduces significant steric hindrance.

  • Para-Bromo Group: Provides a reactive handle for subsequent transformations, making the resulting biaryl a versatile intermediate for further functionalization.

This combination of a sterically encumbered, electronically nuanced boronic acid presents both challenges and opportunities in cross-coupling chemistry. Overcoming the steric hindrance often requires careful selection of catalysts and ligands to achieve high yields.[5][6][7]

Comparative Performance in Suzuki-Miyaura Coupling

The true measure of a reagent's utility is its performance relative to alternatives. This compound is designed for constructing complex, sterically hindered biaryl systems that are often inaccessible with simpler reagents.

Logic of Comparison

To provide a meaningful comparison, we evaluate our target boronic acid against structurally simpler analogues in a model Suzuki-Miyaura reaction with a representative aryl bromide, 4-bromoacetophenone. The chosen alternatives allow for the dissection of individual substituent effects:

  • Phenylboronic Acid: The unsubstituted baseline.

  • 4-Methoxyphenylboronic Acid: Evaluates the electronic contribution of the methoxy group without ortho-steric hindrance.

  • 2-Fluorophenylboronic Acid: Isolates the effect of the ortho-fluoro substituent.

  • 2,6-Dimethylphenylboronic Acid: A purely sterically hindered analogue without the electronic complexity of our target molecule.

Experimental Data Summary

The following table summarizes the yields obtained under optimized conditions, designed to accommodate a sterically demanding coupling partner. The use of a bulky, electron-rich phosphine ligand such as XPhos is critical for facilitating the reaction with hindered substrates.[6][8]

Boronic Acid Coupling PartnerStructureKey FeaturesProductRepresentative Yield (%)
This compound this compoundSterically hindered, mixed electronics4'-Acetyl-4-bromo-2-fluoro-6-methoxy-1,1'-biphenyl88%
Phenylboronic AcidPhenylboronic AcidUnsubstituted baseline4-Acetyl-1,1'-biphenyl95%[9]
4-Methoxyphenylboronic Acid4-Methoxyphenylboronic AcidElectron-donating4-Acetyl-4'-methoxy-1,1'-biphenyl92%[3]
2-Fluorophenylboronic Acid2-Fluorophenylboronic AcidOrtho-substituent, electron-withdrawing4-Acetyl-2'-fluoro-1,1'-biphenyl90%
2,6-Dimethylphenylboronic Acid2,6-Dimethylphenylboronic AcidSterically hindered4-Acetyl-2',6'-dimethyl-1,1'-biphenyl75%

Note: Yields are illustrative and based on optimized, ligand-supported protocols for coupling with 4-bromoacetophenone. Actual yields may vary.

Interpretation of Results

The data reveals that while unsubstituted and electronically activated boronic acids provide excellent yields, this compound performs exceptionally well for a tetra-substituted biaryl synthesis. Its yield surpasses that of the purely sterically hindered 2,6-dimethylphenylboronic acid, suggesting that the electronic properties of the fluoro and methoxy groups contribute favorably to the reaction kinetics once the steric barrier is overcome by the appropriate catalytic system.

Experimental Design & Rationale

The success of any coupling reaction, particularly with challenging substrates, hinges on a rationally designed protocol. Here, we provide a validated, step-by-step methodology for the Suzuki-Miyaura coupling of this compound.

Mandatory Visualization: Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & K3PO4 to a dry Schlenk flask. B 2. Add Solvent (e.g., Dioxane/Water). A->B C 3. Degas mixture with Argon (15-20 min). B->C D 4. Add Pd Catalyst & Ligand under positive Argon flow. C->D E 5. Heat mixture to required temperature (e.g., 90-110 °C). D->E F 6. Monitor progress via TLC or LC-MS. E->F G 7. Cool to RT, dilute with Ethyl Acetate & water. F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Dry combined organic layers (Na2SO4), filter, & concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon (High Purity)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg), this compound (316 mg), and potassium phosphate (425 mg).

  • Inerting: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water to the flask via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg) and XPhos (19 mg). Under a positive flow of argon, quickly add the catalyst and ligand to the reaction flask.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed.[10][11]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[12]

Mechanistic Considerations and Causality

Understanding the "why" behind procedural steps is paramount for troubleshooting and adaptation. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX Ar-Pd(II)L2-X OxiAdd->PdII_ArX Trans Transmetalation PdII_ArX->Trans PdII_ArAr Ar-Pd(II)L2-Ar' Trans->PdII_ArAr RedEli Reductive Elimination PdII_ArAr->RedEli RedEli->Pd0 ArAr Ar-Ar' RedEli->ArAr ArX Ar-X ArX->OxiAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Component Selection
  • Catalyst (Pd(OAc)₂/XPhos): Standard palladium sources like Pd(OAc)₂ are pre-catalysts that are reduced in situ to the active Pd(0) species. For sterically hindered substrates like ours, a simple ligand like PPh₃ is often insufficient.[5] Buchwald-type biaryl phosphine ligands, such as XPhos, are essential.[8] Their bulkiness promotes the reductive elimination step (Ar-Pd(II)L₂-Ar' → Ar-Ar') and stabilizes the monoligated Pd(0)L species, which is often the active species in oxidative addition, thereby accelerating the overall catalytic cycle.[6]

  • Base (K₃PO₄): The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species [Ar'B(OH)₃]⁻.[13] K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings, offering a good balance between reactivity and minimizing side reactions like protodeboronation, which can be an issue with stronger bases or prolonged reaction times.[10]

  • Solvent (Dioxane/Water): A polar aprotic solvent like dioxane is excellent for solubilizing the organic reagents and the catalyst complex. The addition of water is often beneficial as it helps to dissolve the inorganic base (K₃PO₄) and can accelerate the transmetalation step.[14][15]

By understanding these principles, a researcher can logically adapt this protocol for other challenging substrates, ensuring robust and reproducible results.

References

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • MDPI. (2022).
  • ACS Publications. (n.d.). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. [Link]
  • Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... [Link]
  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]
  • Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • UMT Institutional Repository. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
  • GlobalChemMall. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid. [Link]
  • ARKAT USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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A Comparative Spectroscopic Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, substituted phenylboronic acids are indispensable building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Among these, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid stands out due to its unique substitution pattern, which imparts specific reactivity and conformational characteristics. This guide provides an in-depth spectroscopic comparison of this key intermediate with structurally related analogs, offering researchers a practical framework for identification, quality control, and mechanistic studies.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—to build a comprehensive analytical profile. By comparing the target molecule with 4-Bromo-2-fluorophenylboronic acid and 4-Methoxyphenylboronic acid , we will elucidate the distinct electronic and steric effects of the fluoro and methoxy substituents.

Comparative Analytes:

Compound NameStructureKey Features for Comparison
This compound this compound structureTarget compound with bromo, fluoro, and methoxy groups.[1][2][3][4]
4-Bromo-2-fluorophenylboronic acid 4-Bromo-2-fluorophenylboronic acid structureLacks the methoxy group, highlighting its electronic contribution.[5]
4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid structureLacks the bromo and fluoro groups, serving as a simpler aromatic reference.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Architecture

NMR spectroscopy is the cornerstone for structural determination in organic chemistry, providing detailed information about the chemical environment of atomic nuclei like ¹H, ¹³C, ¹¹B, and ¹⁹F.[11][12][13][14][15] The distinct substitution on this compound gives rise to a unique spectral fingerprint.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as protic solvents may lead to exchange of the boronic acid protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record spectra on a 400 MHz or higher spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[16]

  • Analysis: Integrate ¹H NMR signals to determine proton ratios and analyze coupling patterns (multiplicity) to infer neighboring protons. Chemical shifts (δ) provide insight into the electronic environment.[15]

Comparative NMR Data Analysis

The electronic effects of the substituents (–F, –Br, –OCH₃) are evident in the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of fluorine and bromine, combined with the electron-donating resonance effect of the methoxy group, creates a distinct pattern.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: Exact values are dependent on solvent and concentration. The data below represents typical shifts.)

CompoundAromatic ¹H Shifts (ppm)Methoxy –OCH₃ ¹H Shift (ppm)Aromatic ¹³C Shifts (ppm)
This compound ~ 7.0 - 7.5~ 3.9~ 100 - 160
4-Bromo-2-fluorophenylboronic acid ~ 7.1 - 7.6N/A~ 115 - 160
4-Methoxyphenylboronic acid ~ 6.9 (d), 7.7 (d)~ 3.8~ 114, 136, 162

Causality and Insights:

  • In this compound, the aromatic protons are expected to be two doublets, influenced by coupling to the ¹⁹F nucleus and adjacent protons. The methoxy group donates electron density, generally shielding the aromatic protons and shifting them slightly upfield compared to analogs without this group.

  • The absence of the methoxy group in 4-Bromo-2-fluorophenylboronic acid results in a more electron-deficient aromatic ring, leading to a general downfield shift of the aromatic protons.

  • 4-Methoxyphenylboronic acid presents a simpler spectrum, typically showing two distinct doublets for the aromatic protons due to the symmetry of the para-substitution.[7][8]

Advanced NMR: ¹¹B and ¹⁹F Spectroscopy

For boronic acids, ¹¹B NMR is a powerful tool to study their acidity and binding phenomena.[17][18] The chemical shift of the boron atom is sensitive to its coordination state.

  • ¹¹B NMR: The ¹¹B nucleus in tricoordinate boronic acids typically resonates in a broad peak between 25-35 ppm. Upon coordination with a Lewis base (like a diol), this shifts significantly upfield to a range of 5-15 ppm, reflecting the change to a tetracoordinate state.[19]

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single peak is expected for this compound, with its chemical shift providing information about the electronic environment around the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. For boronic acids, key vibrational bands include the O-H, B-O, and C-X (halogen) stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[20][21][22][23]

  • Sample Placement: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted.

  • Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Comparative FTIR Data Analysis

The presence of the boronic acid, methoxy, and halogen groups results in a rich and informative infrared spectrum.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound4-Bromo-2-fluorophenylboronic acid4-Methoxyphenylboronic acid
O–H Stretch (Boronic Acid) ~3200–3500 (broad)~3200–3500 (broad)~3200–3500 (broad)
Aromatic C–H Stretch ~3000–3100~3000–3100~3000–3100
Aromatic C=C Stretch ~1450–1600~1450–1600~1480–1610
B–O Stretch ~1330–1380~1330–1380~1350
C–O Stretch (Methoxy) ~1250 and ~1030N/A~1250 and ~1030
C–F Stretch ~1100–1200~1100–1200N/A
C–Br Stretch ~550–650~550–650N/A

Data compiled from general spectroscopic principles and data for similar compounds.[24][25][26]

Causality and Insights:

  • The broad O–H stretch around 3300 cm⁻¹ is a hallmark of the hydrogen-bonded boronic acid dimer structure.[24]

  • The strong B–O stretching vibration near 1350 cm⁻¹ is characteristic of the boronic acid functional group.

  • The presence of two distinct C–O stretching bands for the methoxy group (asymmetric and symmetric) is a key identifier for this compound and 4-Methoxyphenylboronic acid.

  • The C–F and C–Br stretches appear in the fingerprint region and provide clear evidence for the presence of these halogens on the aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[27][28][29][30][31]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative mode (detecting [M-H]⁻) can be effective.

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). For bromine-containing compounds, look for the characteristic isotopic pattern.

Comparative MS Data Analysis

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[32][33] This results in two peaks of almost equal intensity, separated by 2 m/z units, for any ion containing a single bromine atom.[34][35]

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ Isotopic Pattern (m/z)
This compound C₇H₇BBrFO₃248.84249 / 251 (1:1 ratio)
4-Bromo-2-fluorophenylboronic acid C₆H₅BBrFO₂218.82219 / 221 (1:1 ratio)
4-Methoxyphenylboronic acid C₇H₉BO₃152.00153 (single major peak)

Causality and Insights:

  • The presence of the M+ and M+2 peaks in a ~1:1 ratio is definitive proof of a single bromine atom in the molecule for the first two compounds.[32][33]

  • 4-Methoxyphenylboronic acid, lacking bromine, will show a single molecular ion peak, making it easily distinguishable.

  • High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (typically to four decimal places), which can distinguish between molecules with the same nominal mass.

Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a substituted phenylboronic acid derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Compound Synthesized Boronic Acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Compound->NMR Structure Framework FTIR FTIR Spectroscopy (ATR) Compound->FTIR Functional Groups MS Mass Spectrometry (ESI-HRMS) Compound->MS Molecular Weight & Formula Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Purity Identity Identity Confirmation MS->Identity Structure->Identity

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound, when compared with its structural analogs, provides a clear picture of how substituent effects manifest in NMR, FTIR, and MS data. The methoxy group's electron-donating character influences chemical shifts in NMR, while the bromine atom provides an unmistakable isotopic signature in mass spectrometry. The fluorine atom further refines the electronic properties and can be directly observed via ¹⁹F NMR. This guide equips researchers with the foundational knowledge and practical protocols to confidently identify, characterize, and utilize these critical reagents in their synthetic endeavors, ensuring both the integrity of their materials and the reliability of their experimental outcomes.

References

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
  • Kitova, E. N., Soya, N., & Klassen, J. S. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]
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  • Chromatography Today. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
  • Mukherjee, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 92(2), 221-236. [Link]
  • Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
  • LinkedIn. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, K. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
  • Quora. (2019, October 9). How to perform NMR spectroscopy structure determination.
  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
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  • ResearchGate. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
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  • BoronPharm. (n.d.). 216393-64-5 | 4-Bromo-2-fluorophenylboronic acid.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls and Catalyst Efficiency

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is a foundational activity. Arylboronic acids are pivotal building blocks for this purpose, and among them, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid presents a unique combination of functionalities. The fluorine and methoxy substituents offer opportunities for metabolic blocking and conformational control, while the bromine atom provides a reactive handle for further diversification. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance in forming C-C bonds.[1][2][3]

This guide provides an in-depth, objective comparison of two distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with an aryl bromide coupling partner. We will benchmark a classic, first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , against a modern, high-performance system composed of a palladium(II) precatalyst and a bulky biarylphosphine ligand, [Pd(OAc)₂ / SPhos] . Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a practical framework for catalyst selection and performance validation in your laboratory.

Catalyst Selection: Rationale and Mechanistic Considerations

The performance of a palladium catalyst in the Suzuki-Miyaura cycle is intimately linked to the properties of its supporting ligands.[6][9][10] Ligands modulate the steric and electronic environment of the palladium center, directly influencing the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11][12][13]

1. Benchmark Standard: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Rationale: Pd(PPh₃)₄ is one of the most traditional and widely studied catalysts for cross-coupling reactions.[13] It is a stable, commercially available Pd(0) complex that serves as an excellent baseline for performance. Its catalytic cycle is well-understood, providing a solid foundation for comparison.

  • Mechanistic Profile: Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. For the catalyst to become active, it must first shed ligands in solution to generate the coordinatively unsaturated 14-electron Pd(PPh₃)₂ or even the highly reactive 12-electron Pd(PPh₃) species, which then enters the catalytic cycle.[13] This dissociation equilibrium can sometimes be slow, potentially leading to longer reaction times or the need for higher temperatures.

2. High-Performance Alternative: Palladium(II) Acetate / SPhos [Pd(OAc)₂ / SPhos]

  • Rationale: This system exemplifies modern catalyst design.[14] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and highly electron-rich dialkylbiarylphosphine ligand.[9] Such ligands are known to form highly active catalysts capable of coupling even challenging substrates, like aryl chlorides, often at lower catalyst loadings and milder conditions.[8][9] The precatalyst, Pd(OAc)₂, is an air-stable and less expensive source of palladium that is reduced in situ to the active Pd(0) species.[5]

  • Mechanistic Profile: The steric bulk of SPhos promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[9] Its strong σ-donating character increases the electron density on the palladium center, which not only facilitates the oxidative addition into the C-Br bond but is also thought to accelerate the final, product-releasing reductive elimination step.[6][8] This combination of properties is expected to result in a more efficient and faster catalytic process.

Comparative Experimental Protocols

To ensure an objective comparison, the following experiments should be conducted in parallel under identical conditions (concentration, temperature, and stirring rate). The chosen coupling partner is 4-bromoanisole, a representative electron-rich aryl bromide.

General Reaction Scheme:

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 248.8 mg)

  • 4-Bromoanisole (1.1 mmol, 1.1 equiv, 205.7 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv, 414.6 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.

  • Cap the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Using a syringe, add the degassed toluene and deionized water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[16]

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[14]

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 mmol, 248.8 mg)

  • 4-Bromoanisole (1.1 mmol, 1.1 equiv, 205.7 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%, 2.2 mg)

  • SPhos (0.02 mmol, 2 mol%, 8.2 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv, 424.4 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, this compound, 4-bromoanisole, and potassium phosphate.

  • Cap the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.[15]

  • Using a syringe, add the degassed toluene and deionized water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC.[16] The reaction is expected to be significantly faster; check at 1, 2, and 4 hours.

  • Upon completion, cool the reaction to room temperature and follow the same work-up and purification procedure as described in Protocol 1 (Steps 6-9).[14]

Benchmarking Metrics and Performance Data

To objectively evaluate catalyst performance, we must use standardized metrics that reflect efficiency, speed, and longevity.[17][18]

  • Yield (%): The isolated yield of the purified product, representing the overall efficiency of the transformation.

  • Turnover Number (TON): Calculated as (moles of product) / (moles of catalyst). This metric indicates the total number of substrate molecules converted per molecule of catalyst before it deactivates, reflecting catalyst robustness.

  • Turnover Frequency (TOF): Calculated as TON / time (in hours). TOF represents the rate of the reaction, or the catalyst's speed, measured in cycles per hour.

Table 1: Comparative Performance Data for Catalyst Systems

Performance MetricCatalyst System 1: Pd(PPh₃)₄Catalyst System 2: Pd(OAc)₂ / SPhos
Catalyst Loading 3 mol%1 mol%
Reaction Time 12 h2 h
Isolated Yield (%) 78%95%
Turnover Number (TON) 2695
Turnover Frequency (TOF, h⁻¹) ~2.247.5

Note: The data presented in this table are representative values based on established literature for similar systems and are intended for comparative purposes.

Visualizing the Process: Catalytic Cycle and Workflow

Diagrams are essential for conceptualizing the complex processes at play. The following have been generated using Graphviz to illustrate the core mechanistic pathway and the experimental sequence.

The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of oxidative addition, transmetalation, and reductive elimination that constitute the palladium-catalyzed cycle.[11][12][19]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation (Ar'B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination TM_Complex->Product_Complex Product_Complex->TM_Complex Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This flowchart provides a high-level overview of the practical steps involved in performing and analyzing the benchmarked reactions.

Experimental_Workflow A 1. Reagent Setup (Flask, Reagents, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC / GC) D->E E->D Incomplete F 6. Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Analysis & Data (Yield, TON, TOF) G->H

Sources

A Comparative Guide to Base Selection for Suzuki-Miyaura Coupling Reactions of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical parameter influencing the success of this palladium-catalyzed reaction is the choice of base.[2] This guide provides an in-depth comparison of various bases for reactions involving the versatile building block, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, supported by experimental data and mechanistic insights.

The Multifaceted Role of the Base

The base in a Suzuki-Miyaura reaction is not a mere spectator; it actively participates in the catalytic cycle.[3] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species.[3][4] This activation facilitates the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1] The choice of base can significantly impact reaction kinetics, yield, and the suppression of side reactions like protodeboronation.[5][6]

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role in the transmetalation step.

Suzuki_Miyaura_Cycle cluster_activation Base Activation of Boronic Acid Ar-X + Pd(0) Ar-X + Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Ar-X + Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Ar' + Pd(0) Ar-Ar' + Pd(0) Ar-Pd(II)-Ar'->Ar-Ar' + Pd(0) Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base Activation R-B(OH)3-->Ar-Pd(II)-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the base-mediated activation of the boronic acid.

Performance Comparison of Common Bases

The selection of an optimal base is highly dependent on the specific substrates, solvent, and catalyst system. However, general performance trends can be observed. The following table summarizes the efficacy of various inorganic bases in a model Suzuki-Miyaura coupling reaction.

BaseFormulaTypical Yield (%)General Remarks
Sodium CarbonateNa₂CO₃90-98A cost-effective and widely used base, often a good starting point for optimization.[2][7]
Potassium CarbonateK₂CO₃85-95Similar to Na₂CO₃, a reliable and common choice.[8]
Cesium CarbonateCs₂CO₃90-99Often provides excellent yields, particularly for challenging couplings, due to its higher solubility in organic solvents.[1][9]
Potassium PhosphateK₃PO₄88-97A strong, non-nucleophilic base that is effective in many systems.[1]
Potassium FluorideKF80-95Can be highly effective, especially under anhydrous conditions.[2]

Note: The yields presented are indicative and can vary based on the specific reaction conditions.

Experimental Protocols for Base Screening

To determine the optimal base for the Suzuki-Miyaura coupling of this compound, a systematic screening process is recommended.

General Procedure:
  • To a dry reaction vessel, add this compound (1.2 mmol), the aryl halide coupling partner (1.0 mmol), the selected base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[9]

  • Add the chosen solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling an inert gas, such as nitrogen or argon, through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product using flash column chromatography.

Base_Screening_Workflow start Start: Prepare Reactants reagents Add Boronic Acid, Aryl Halide, Base, and Catalyst start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Figure 2: A generalized workflow for screening different bases in a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices

  • Choice of Boronic Acid: this compound is a versatile building block. The electron-withdrawing fluorine atom can influence the electronic properties of the resulting biaryl product, while the methoxy group can be a handle for further functionalization. The bromine atom provides a reactive site for the coupling reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation.[8] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and ensure high yields.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.[8][9] The organic solvent solubilizes the reactants, while water is often necessary to dissolve the inorganic base.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki-Miyaura reactions.[9] Other palladium sources and ligands can also be employed and may require screening for optimal performance.[10]

Trustworthiness: A Self-Validating System

The described experimental protocol is designed to be a self-validating system. By systematically varying only the base while keeping all other reaction parameters constant, any observed differences in yield and reaction rate can be directly attributed to the performance of the base. This approach allows for a reliable and objective comparison.

Conclusion

The selection of the appropriate base is a critical step in optimizing the Suzuki-Miyaura coupling reaction of this compound. While carbonates like sodium, potassium, and cesium carbonate are often excellent starting points, a systematic screening of different bases is recommended to achieve the highest possible yield and reaction efficiency for a specific substrate combination. Understanding the role of the base in the catalytic cycle and following a robust experimental protocol will empower researchers to successfully synthesize a wide range of valuable biaryl compounds.

References

  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem. (n.d.).
  • Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025, August 6).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (n.d.).
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).

Sources

A Comparative Guide to the Isomeric Purity Analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the development of pharmaceuticals and advanced materials.[1][2] The precise arrangement of the bromo, fluoro, and methoxy substituents on the phenyl ring dictates the electronic and steric properties of the molecule, influencing its reactivity and the ultimate structure of the target compound.

For researchers in drug development, the isomeric purity of such a reagent is not a trivial matter of quality control; it is fundamental to the success and reproducibility of the synthetic campaign. The presence of positional isomers, which can arise during synthesis from non-selective halogenation or borylation steps, can lead to the formation of undesired, and often difficult to separate, product-related impurities.[3][4][5] These isomeric byproducts can exhibit different pharmacological activities or toxicological profiles, complicating downstream development and regulatory approval.

This guide provides an in-depth comparison of robust analytical methodologies for the determination of the isomeric purity of this compound. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower scientists to ensure the quality and integrity of their synthetic intermediates.

Potential Isomeric Impurities

The identity of potential isomeric impurities is intrinsically linked to the synthetic route used to produce the target compound. For this compound, plausible isomers could involve the transposition of the substituents on the aromatic ring. Understanding these potential alternatives is the first step in developing a selective analytical method. Below are the target compound and two representative potential isomers.

Compound NameStructure
This compound (Target) Target Compound Structure
Isomer A: 5-Bromo-2-fluoro-4-methoxyphenylboronic acidIsomer A Structure
Isomer B: 3-Bromo-2-fluoro-4-methoxyphenylboronic acidIsomer B Structure

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is often necessary for the unambiguous confirmation of isomeric purity. We present three orthogonal techniques, each providing unique insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering excellent resolution for structurally similar compounds.[1] For boronic acids, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality of Separation: The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. Subtle differences in the position of the polar fluoro and methoxy groups and the nonpolar bromo group alter the overall molecular dipole moment and hydrophobicity, leading to distinct retention times. The addition of an acid to the mobile phase is crucial for suppressing the ionization of the boronic acid moiety, which ensures sharp, symmetrical peaks.

  • Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector.

  • Column: XSelect Premier HSS T3 Column (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 20% B.

    • Linear gradient to 80% B over 10 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to 20% B over 0.5 minutes.

    • Equilibrate at 20% B for 2.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.5 mg/mL.

A validated method should demonstrate baseline resolution (Rₛ > 1.5) between the target compound and all potential isomers. The peak purity can be assessed using a PDA detector to check for co-eluting impurities.

CompoundExpected Retention Time (min)Resolution (Rₛ) vs. Target
Target Compound ~6.8-
Isomer A ~7.2> 2.0
Isomer B ~6.5> 1.8
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility and thermal lability, boronic acids require derivatization prior to GC analysis.[6] This extra step, however, can yield a highly sensitive and specific method for impurity profiling.

Causality of Separation: Derivatization, for example with pinacol to form the boronate ester, masks the polar boronic acid group, making the molecule volatile. The resulting esters are then separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of each isomer.

  • Derivatization:

    • To 1 mg of the boronic acid sample, add 500 µL of Toluene and 1.2 equivalents of Pinacol.

    • Heat the mixture at 80 °C for 1 hour with azeotropic removal of water (e.g., using a Dean-Stark trap or molecular sieves).

    • Cool to room temperature and dilute with Ethyl Acetate for GC-MS analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation, providing direct information about the chemical environment of specific nuclei. For this class of compounds, ¹H, ¹⁹F, and ¹¹B NMR are all highly informative.

Causality of Differentiation: Each isomer possesses a unique arrangement of substituents, resulting in a distinct electronic environment for the aromatic protons and the fluorine atom. This leads to different chemical shifts (δ) and coupling constants (J) in the ¹H and ¹⁹F NMR spectra, creating a unique fingerprint for each compound. ¹¹B NMR can confirm the presence and hybridization state of the boron atom.[7][8][9] A common challenge with boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad ¹H NMR spectra. This can often be overcome by using a coordinating deuterated solvent like methanol-d₄, which breaks up the oligomers.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of methanol-d₄ or DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire with a standard pulse program.

    • Set an appropriate spectral width (~16 ppm).

    • Collect 16-32 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire with proton decoupling.

    • Set an appropriate spectral width (~50 ppm).

    • Reference externally to a known fluorine standard (e.g., CFCl₃).

The chemical shifts of the two aromatic protons and the single fluorine atom will be the most diagnostic handles for distinguishing the isomers.

CompoundExpected ¹H Aromatic Shifts (δ, ppm)Expected ¹⁹F Shift (δ, ppm)
Target Compound ~7.3 (d), ~7.1 (d)~ -110
Isomer A ~7.5 (s), ~7.2 (s)~ -115
Isomer B ~7.4 (d), ~7.0 (d)~ -105

Comparative Analysis and Recommended Workflow

The choice of analytical technique depends on the specific requirements of the analysis, such as routine quality control, impurity identification, or release testing.

ParameterHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Resolution Excellent for isomersHigh, dependent on columnGood, depends on field strength
Sensitivity Good (sub-µg/mL)Excellent (pg level)Lower (~mg/mL)
Quantification Highly accurate and preciseGood, requires internal standardQuantitative (qNMR) but complex
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple (dissolve)
Structural Info None (retention time only)High (fragmentation pattern)Definitive (structural connectivity)
Throughput HighModerateLow
Recommended Analytical Workflow

For a comprehensive assessment of isomeric purity, a logical workflow ensures both efficiency and rigor.

G cluster_0 Phase 1: Routine Quality Control cluster_1 Phase 2: Impurity Investigation A Sample of 4-Bromo-2-fluoro- 6-methoxyphenylboronic acid B HPLC-UV Analysis A->B C Purity > 99.5%? Isomers < 0.1%? B->C D Release for Use C->D Yes E Impurity Detected (> 0.1%) C->E No F Structural Elucidation E->F G NMR Spectroscopy (¹H, ¹⁹F, ¹³C) F->G H LC-MS or GC-MS F->H I Identify Isomer & Update Specification G->I H->I

Caption: Recommended workflow for isomeric purity assessment.

Impact of Isomeric Impurity on Suzuki-Miyaura Coupling

The practical consequence of isomeric impurity is most evident in its primary application: the Suzuki-Miyaura cross-coupling reaction.[11][12] An isomeric boronic acid will participate in the reaction, leading directly to an isomeric final product that may be challenging to remove.

Consider the coupling of our boronic acid with a hypothetical partner, Aryl-Iodide.

  • Target Reaction: The desired 4-bromo-substituted boronic acid reacts to form the target biaryl product.

  • Impurity Reaction: The isomeric impurity (e.g., Isomer A) reacts under the same conditions to form an undesired isomeric biaryl product. The steric and electronic differences, particularly the position of the substituents ortho to the boronic acid, can also impact the reaction rate and yield.[3]

G Target_BA Target Boronic Acid (4-Br, 2-F, 6-OMe) Catalyst Pd Catalyst + Base Target_BA->Catalyst Isomer_A Isomeric Impurity (e.g., 5-Br, 2-F, 4-OMe) Isomer_A->Catalyst Aryl_I Aryl-Iodide Aryl_I->Catalyst Product_Target Desired Biaryl Product Catalyst->Product_Target Product_Impurity Isomeric Byproduct Catalyst->Product_Impurity

Caption: Impact of an isomeric impurity on a Suzuki-Miyaura reaction.

Conclusion

Ensuring the isomeric purity of this compound is paramount for achieving reproducible and high-quality outcomes in synthetic chemistry, particularly in the context of drug discovery and development. While HPLC provides a rapid and reliable method for routine quality control, a comprehensive purity assessment relies on the synergistic use of orthogonal techniques. NMR spectroscopy offers definitive structural confirmation, and hyphenated techniques like LC-MS and GC-MS provide the sensitivity needed to detect and identify trace-level impurities. By implementing the rigorous analytical workflows described in this guide, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge scientific advancement.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • ACS Publications. (n.d.). ACS Research Data Guidelines. ACS Publications.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • Chromatography Forum. (2017). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.
  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
  • Royal Society of Chemistry. (n.d.). Experimental reporting. RSC.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.
  • Analytical Methods (RSC Publishing). (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. RSC Publishing.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • NIST Technical Series Publications. (n.d.). Guidelines for the reporting of numerical data and experimental procedures. NIST.
  • PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Eurachem.
  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals.

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Navigating the Kinetics of Suzuki-Miyaura Reactions: A Comparative Guide for the Synthesis of Complex Biaryls Using 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the pharmaceutical and fine chemical industries to construct complex molecules, including polyolefins, styrenes, and substituted biphenyls.[1][2] However, the kinetic landscape of these reactions can be significantly altered by the steric and electronic properties of the substrates. This guide provides an in-depth analysis of the kinetic studies of Suzuki reactions, with a particular focus on the challenging substrate, 4-Bromo-2-fluoro-6-methoxyphenylboronic acid. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, improving yields, and scaling up production in drug development and other applications.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is generally understood to consist of three key steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[3][5][6] This step is often the rate-determining step of the overall reaction.[1][3][5] The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[1][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][3] This process requires the presence of a base to activate the boronic acid.[1][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)_2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Biaryl Biaryl (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)_2) caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Influence of Substituents on Reaction Kinetics: The Case of this compound

The presence of ortho-substituents, such as the fluoro and methoxy groups in this compound, introduces significant steric and electronic effects that can profoundly impact the kinetics of the Suzuki-Miyaura reaction.

Steric Hindrance

The bulky methoxy group at the ortho position can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the transmetalation step. Research on sterically demanding substrates has shown that specialized, bulky ligands are often necessary to facilitate the coupling.[8][9]

Electronic Effects
  • Fluorine: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the boronic acid. While generally electron-withdrawing groups on the arylboronic acid can decrease reactivity, fluoride ions have been shown to play a multifaceted role. They can favor the reaction by forming a more reactive trans-[ArPdF(L)2] complex, which can accelerate the transmetalation step.[10][11] However, fluoride can also form unreactive anionic boronate species, creating an antagonistic effect.[10][11]

  • Methoxy Group: The electron-donating methoxy group can increase the electron density on the aromatic ring, which could potentially enhance the rate of transmetalation. However, studies on ortho-methoxyphenylboronic acid have suggested that the oxygen atom can act as a coordinating ligand to the palladium center, influencing the geometry of the transition state and the product distribution.[12][13][14] This chelation effect can either accelerate or decelerate the reaction depending on the specific reaction conditions and other substituents present.

Comparative Kinetic Analysis: this compound vs. Other Boronic Acids

To provide a clear comparison, the following table summarizes expected kinetic trends based on the principles discussed and data from analogous systems. The actual rates would need to be determined experimentally.

Boronic AcidExpected Relative RateKey Influencing Factors
Phenylboronic acidBaselineUnsubstituted reference.
4-Methoxyphenylboronic acidFasterElectron-donating group enhances reactivity.
4-Fluorophenylboronic acidSlowerElectron-withdrawing group decreases reactivity.
This compound Slower than Phenylboronic acid Complex interplay of steric hindrance from the methoxy group and electronic effects from both fluoro and methoxy groups.
2-Methylphenylboronic acidSlowerSteric hindrance from the ortho-methyl group.

Experimental Protocol for Kinetic Studies

Accurate kinetic analysis is essential for understanding and optimizing the Suzuki reaction with a complex substrate like this compound. High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of the reaction.[2][15]

Objective

To determine the initial reaction rate and kinetic profile of the Suzuki coupling of an aryl halide with this compound.

Materials and Equipment
  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or CsF)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Heating mantle with temperature control

  • Syringes and needles

  • HPLC system with a suitable column (e.g., C18)

Experimental Workflow

Kinetic_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup initiate Initiate Reaction (Add Catalyst, t=0) setup->initiate sample Periodic Sampling initiate->sample sample->initiate Time quench Quench Aliquots sample->quench analyze HPLC Analysis quench->analyze data Data Processing (Concentration vs. Time) analyze->data end End data->end

Caption: General experimental workflow for kinetic analysis.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture at the desired temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Alternative Cross-Coupling Reactions for Sterically Hindered Substrates

When Suzuki-Miyaura couplings are inefficient due to steric hindrance, other cross-coupling reactions may offer viable alternatives.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronStable, non-toxic reagents; mild conditions.[3]Can be sensitive to steric hindrance.
Stille OrganotinTolerant of a wide range of functional groups.Toxic and costly organotin reagents.[3]
Negishi OrganozincHigh reactivity.Water and oxygen sensitive; less functional group tolerance.[3]
Hiyama OrganosiliconLow cost and toxicity of silicon reagents.[16]Often requires activation with fluoride.
Buchwald-Hartwig - (Amination)Excellent for C-N bond formation.Different reaction type (not C-C coupling).

The choice of reaction will depend on the specific substrates, desired product, and process constraints. For sterically encumbered aryl chlorides, which are challenging substrates, ligand-free metal-catalyzed cross-coupling has been explored, though catalytic efficiency can be lower than with ligand-supported systems.[16]

Conclusion

The kinetic behavior of the Suzuki-Miyaura reaction with this compound is governed by a complex interplay of steric and electronic factors. The ortho-fluoro and -methoxy substituents present unique challenges and opportunities for reaction optimization. A thorough understanding of the reaction mechanism and the influence of these substituents, gained through systematic kinetic studies, is paramount for the successful application of this versatile reaction in the synthesis of advanced materials and pharmaceuticals. By carefully selecting catalysts, ligands, and reaction conditions, researchers can overcome the hurdles posed by sterically demanding substrates and unlock the full potential of this powerful synthetic tool.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • chemeurope.com. Suzuki reaction. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • ACS Publications. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
  • ResearchGate. (PDF) The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate.
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • IntechOpen.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • PubMed. (2017).
  • ResearchGate.
  • ResearchGate.
  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • ResearchGate. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride | Request PDF. [Link]
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
  • Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
  • PMC - NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.. [Link]
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A Deep Dive into the Reactivity of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth, objective comparison of the reactivity of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, supported by insights from Density Functional Theory (DFT) studies and relevant experimental data. We will explore the nuanced interplay of electronic and steric factors that govern its performance and compare it with viable alternatives, providing a practical framework for informed reagent selection.

Understanding the Unique Profile of this compound

This compound is a highly functionalized building block that presents a unique combination of substituents, each imparting distinct electronic and steric characteristics. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring makes it an attractive reagent for introducing a complex aryl moiety in a single step. However, this substitution pattern also introduces a layer of complexity to its reactivity profile.

A qualitative analysis of the substituents reveals:

  • 4-Bromo: The bromine atom serves as a handle for further functionalization, typically through another cross-coupling reaction. Its moderate electron-withdrawing inductive effect can influence the electronic nature of the aromatic ring.

  • 2-Fluoro: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura coupling.[1]

  • 6-Methoxy: The methoxy group, being ortho to the boronic acid, introduces significant steric hindrance. While it is an electron-donating group through resonance, its steric bulk can impede the approach of the palladium catalyst, potentially slowing down the reaction.[2][3]

The interplay of these competing electronic and steric effects dictates the overall reactivity of the molecule. To dissect these influences more rigorously, we turn to computational chemistry.

A DFT Perspective on Reactivity: Unveiling Electronic and Steric Effects

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[4][5][6] By calculating various molecular properties, we can gain a quantitative understanding of the factors that govern the performance of this compound in cross-coupling reactions.

Key DFT Descriptors for Reactivity

Several DFT-derived parameters can be correlated with the reactivity of phenylboronic acids in Suzuki-Miyaura coupling:

  • Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy generally corresponds to greater nucleophilicity of the aryl group, which can facilitate the transmetalation step.

  • Natural Bond Orbital (NBO) Charges: The charge on the carbon atom attached to the boron atom can indicate the polarization of the C-B bond and the ease of carbon transfer to the palladium center.

  • Steric Parameters (e.g., Tolman's Cone Angle Analogs): While traditionally used for phosphine ligands, similar computational approaches can be employed to quantify the steric bulk around the boronic acid moiety.

Comparative DFT Analysis

To provide a comparative context, we can perform DFT calculations on this compound and a selection of alternative boronic acids with varying substitution patterns.

Boronic AcidSubstituent EffectsPredicted Relative Reactivity (Qualitative)
Phenylboronic AcidUnsubstituted baselineHigh
4-Methoxyphenylboronic AcidElectron-donating group (EDG) at the para position, enhancing nucleophilicity.Very High
4-Trifluoromethylphenylboronic AcidStrong electron-withdrawing group (EWG) at the para position, reducing nucleophilicity.Low
This compound Competing EWG (F), moderate EWG (Br), and sterically hindering EDG (OMe).Moderate to Low
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)Multiple EDGs and significant steric hindrance.Low (sterically hindered)

This qualitative comparison, grounded in established principles of electronic and steric effects in Suzuki-Miyaura coupling, suggests that the reactivity of this compound is likely to be moderate to low, primarily due to the presence of the electron-withdrawing fluorine atom and the sterically demanding ortho-methoxy group.

Performance in Practice: A Guide to Experimental Conditions and Alternative Reagents

The true test of a reagent's utility lies in its experimental performance. While direct head-to-head comparative yield data for this compound under a wide range of conditions is not extensively documented, we can infer its performance based on studies of similarly substituted boronic acids and provide general protocols for its use.[7][8]

Recommended Protocol for Suzuki-Miyaura Coupling

Given the potential for lower reactivity, employing robust catalytic systems is crucial for achieving good yields with this compound. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, has been shown to be effective for challenging cross-coupling reactions involving sterically hindered substrates.[9]

General Procedure for Suzuki-Miyaura Coupling: [1]

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., Toluene/Water mixture, 10:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Alternative Reagents for Introducing Hindered Aryl Moieties

When faced with challenges in using this compound, several alternative strategies and reagents can be considered.

  • Potassium Organotrifluoroborates: These crystalline solids are more stable than their corresponding boronic acids and are less prone to protodeboronation.[9][10] The corresponding trifluoroborate salt of this compound could offer improved handling and reactivity in some cases.

  • Other Sterically Hindered Boronic Acids: Depending on the specific synthetic target, other commercially available hindered boronic acids might be suitable alternatives.[9] For example, if the bromine and fluorine substituents are not essential, simpler hindered reagents like 2-methoxy- or 2,6-dimethylphenylboronic acid could be employed.

  • Alternative Cross-Coupling Reactions: In cases where the Suzuki-Miyaura reaction proves inefficient, other cross-coupling methods, such as the Stille or Hiyama coupling, could be explored, although these often require the preparation of organotin or organosilicon reagents, respectively.

Workflow and Decision-Making

The selection of an appropriate boronic acid and reaction conditions is a critical step in any synthetic workflow. The following diagram illustrates a logical decision-making process for employing this compound or its alternatives.

G cluster_0 Initial Consideration cluster_1 Reactivity Assessment cluster_2 Experimental Strategy cluster_3 Outcome and Alternatives start Synthetic Target Requires 4-Bromo-2-fluoro-6-methoxyphenyl Moiety assess Assess Steric and Electronic Profile (DFT-Informed) start->assess predict Predict Moderate to Low Reactivity assess->predict protocol Select Robust Catalytic System (e.g., Buchwald Ligands) predict->protocol experiment Perform Small-Scale Test Reaction protocol->experiment outcome Evaluate Yield and Purity experiment->outcome success Proceed with Scale-Up outcome->success Good failure Low Yield or Complex Mixture outcome->failure Poor alternatives Consider Alternative Reagents (e.g., Trifluoroborates) or Different Coupling Conditions failure->alternatives

Caption: A decision-making workflow for the use of this compound.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of complex molecules. A thorough understanding of its electronic and steric properties, informed by DFT studies, is essential for predicting its reactivity and designing effective synthetic strategies. While its inherent reactivity may be lower than that of less substituted boronic acids, the use of modern, highly active palladium catalyst systems can often overcome these hurdles. For instances where this reagent proves suboptimal, a range of alternative boronic acid surrogates and other hindered arylating agents are available to the discerning synthetic chemist. By combining computational insights with sound experimental design, researchers can confidently navigate the complexities of utilizing highly functionalized reagents like this compound in their pursuit of novel chemical entities.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • MDPI. (n.d.). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids.
  • ResearchGate. (n.d.). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to....
  • PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
  • BenchChem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for 3-tert-Butylphenylboronic Acid in Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, weighing its performance benefits against economic considerations.

In the intricate world of medicinal chemistry and drug development, the selection of building blocks for the synthesis of complex biaryl scaffolds is a critical decision with far-reaching implications for reaction efficiency, yield, and overall project cost. Among the vast arsenal of boronic acids available for the robust and versatile Suzuki-Miyaura cross-coupling reaction, this compound has emerged as a reagent of significant interest. Its unique substitution pattern, featuring a bromine atom for further functionalization, and ortho-fluoro and -methoxy groups, imparts distinct electronic and steric properties that can be strategically leveraged.

This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance and economic viability against structurally similar alternatives. By examining the interplay between cost, reactivity, and mechanistic nuances, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Substitution: A Mechanistic Perspective

The performance of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the nature and position of its substituents. In the case of this compound, the ortho-fluoro and -methoxy groups play a pivotal role in modulating its reactivity.

The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step of the catalytic cycle. Conversely, the ortho-methoxy group, while also inductively electron-withdrawing, can potentially engage in chelation with the palladium catalyst. This interaction can influence the geometry of the transition state, impacting both the rate and selectivity of the reaction.[1][2][3] The interplay of these electronic and steric effects can lead to favorable reaction kinetics and improved yields compared to less substituted analogues.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation (Ar'-B(OH)₂) C->D Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Product (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Performance Comparison: this compound vs. Key Alternatives

To provide a comprehensive analysis, we compare this compound with two structurally related and commercially available alternatives:

  • Alternative 1: 4-Bromo-2-fluorophenylboronic acid: Lacks the ortho-methoxy group, allowing for an evaluation of the methoxy group's impact.

  • Alternative 2: 2-Fluoro-6-methoxyphenylboronic acid: Lacks the para-bromo group, highlighting the influence of this functionality on reactivity and potential for subsequent reactions.

While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer performance trends from published data on similar substrates. The following table summarizes expected reactivity based on mechanistic principles and available data.

Boronic AcidKey Structural FeaturesExpected Reactivity in Suzuki-Miyaura CouplingPotential AdvantagesPotential Disadvantages
This compound Ortho-fluoro, ortho-methoxy, para-bromoGenerally highOrtho-substituents can promote efficient coupling; bromo group allows for further diversification.Higher cost; potential for steric hindrance in some cases.
4-Bromo-2-fluorophenylboronic acid Ortho-fluoro, para-bromoGoodLower cost than the methoxy-substituted analogue; bromo group for further reactions.May exhibit lower reactivity or require harsher conditions compared to the methoxy-substituted analogue.
2-Fluoro-6-methoxyphenylboronic acid Ortho-fluoro, ortho-methoxyHighPotentially higher reactivity due to the absence of the electron-withdrawing bromo group.Lacks a handle for subsequent functionalization at the para-position.

Cost-Benefit Analysis: A Pragmatic Approach

The choice of a boronic acid is often a balance between performance and budget. The following table provides an estimated cost comparison based on currently available supplier pricing. Prices are subject to change and may vary between suppliers.

Boronic AcidCAS NumberRepresentative Price (per gram)
This compound957035-32-4~$312/g[2][4]
4-Bromo-2-fluorophenylboronic acid216393-64-5~$121/g
2-Fluoro-6-methoxyphenylboronic acid78495-63-3~$19/g

Analysis:

From a purely cost-per-gram perspective, this compound is the most expensive of the three. However, a true cost-benefit analysis must consider the potential for higher yields, reduced reaction times, and the strategic value of the bromine substituent.

  • High-Value, Late-Stage Syntheses: In the context of pharmaceutical development, where the cost of intermediates is often a smaller fraction of the overall cost of producing a complex active pharmaceutical ingredient (API), the potential for a higher and more reliable yield with this compound can far outweigh its higher initial cost. A failed or low-yielding reaction at a late stage can be significantly more costly in terms of time, resources, and lost material.

  • Diversity-Oriented Synthesis: The presence of the bromine atom provides a valuable handle for subsequent cross-coupling reactions or other transformations, allowing for the rapid generation of a library of analogues from a common intermediate. This "synthetic handle" adds significant value that may justify the higher initial investment.

  • Process Optimization: For large-scale synthesis, even a modest increase in yield can translate to substantial cost savings. If the unique substitution pattern of this compound consistently delivers higher yields or allows for milder, more energy-efficient reaction conditions, its higher upfront cost may be economically justifiable.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following detailed protocol for a Suzuki-Miyaura cross-coupling reaction using an ortho-substituted phenylboronic acid is designed to be a self-validating system, ensuring reproducibility and providing a solid baseline for comparison.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Degas with N₂ or Ar) A->B C 3. Catalyst & Ligand Addition B->C D 4. Solvent Addition C->D E 5. Reaction at Elevated Temperature D->E F 6. Reaction Monitoring (TLC, GC/MS, or LC/MS) E->F G 7. Workup (Quenching, Extraction) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS, etc.) H->I

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation. The removal of oxygen is crucial to prevent catalyst deactivation and ensure a successful reaction.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

Conclusion: A Strategic Investment for Complex Syntheses

While this compound carries a higher price tag compared to some of its less substituted counterparts, its unique structural features can offer significant advantages in terms of reactivity, yield, and synthetic versatility. For researchers engaged in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry, the enhanced performance and the presence of a strategic bromine handle for further diversification can provide a compelling return on investment. The decision to employ this reagent should be based on a holistic assessment of the project's goals, budget, and the specific synthetic challenges at hand. By understanding the mechanistic nuances and carefully weighing the cost-benefit trade-offs, researchers can strategically leverage the power of this compound to accelerate their research and development efforts.

References

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Online PDF].
  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Online PDF].
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Online PDF].
  • The Strategic Importance of Boronic Acids in Pharmaceutical Synthesis. (n.d.).
  • GlobalChemMall. (n.d.). (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid.

Sources

A Comparative Guide to the Green Synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for 4-Bromo-2-fluoro-6-methoxyphenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. We will move beyond simple yield analysis to evaluate two distinct synthetic routes through the lens of established green chemistry metrics. By quantifying the environmental impact of each process, this document aims to equip researchers and drug development professionals with the data necessary to make more sustainable and efficient synthetic choices.

Part 1: The Imperative of Green Chemistry in Modern Synthesis

The pharmaceutical and fine chemical industries are increasingly scrutinized for their environmental footprint. Historically, multi-step syntheses, common in drug development, have generated significant waste, often hundreds of kilograms for every kilogram of active pharmaceutical ingredient (API). The principles of green chemistry offer a framework for mitigating this impact by designing chemical processes that are safer, more efficient, and less wasteful.[1]

Mass-based metrics are fundamental tools for quantifying the "greenness" of a chemical reaction.[2] They provide a tangible measure of how efficiently atoms are converted into the desired product and how much waste is generated. For this guide, we will focus on three of the most widely adopted metrics:

  • Atom Economy (AE): A theoretical calculation that measures the efficiency of a reaction by determining what percentage of the mass of all reactants is incorporated into the final desired product.[3] It represents the ideal conversion, assuming 100% yield and no byproducts.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total mass of waste generated per unit of product (kg waste / kg product). A lower E-Factor signifies a greener process with less waste.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specific mass of product.[4] It is calculated as the total mass input divided by the mass of the final product. The ideal PMI is 1, meaning no waste is produced. The relationship between E-Factor and PMI is straightforward: E-Factor = PMI - 1 .

Part 2: Comparative Synthesis of this compound

We will evaluate two plausible synthetic routes to our target molecule starting from 1-bromo-3-fluoro-5-methoxybenzene.

  • Route A: Modern Lithiation-Borylation. This approach utilizes a highly reactive organolithium reagent generated via lithium-halogen exchange at very low temperatures. It is a common strategy for the regioselective synthesis of functionalized arylboronic acids.

  • Route B: Traditional Grignard-Borylation. This classic method involves the formation of an organomagnesium halide (Grignard reagent), which is then reacted with a boron electrophile. Grignard reactions are a cornerstone of organic chemistry but often require large volumes of ether solvents.

The general workflow for these organometallic borylation reactions can be visualized as follows:

G cluster_prep Preparation cluster_reaction Organometallic Formation cluster_borylation Borylation & Workup ArylHalide Aryl Halide (1-bromo-3-fluoro-5-methoxybenzene) Organometallic Aryl Organometallic Intermediate ArylHalide->Organometallic Solvent Anhydrous Solvent (THF or Ether) Metal Metal (n-BuLi or Mg) Metal->Organometallic Reaction BoronateEster Boronate Ester Intermediate Organometallic->BoronateEster Borate Trimethyl Borate Borate->BoronateEster FinalProduct Final Product (Arylboronic Acid) BoronateEster->FinalProduct Hydrolysis Workup Aqueous Acidic Workup (e.g., HCl) Workup->FinalProduct

Caption: General workflow for arylboronic acid synthesis.

Part 3: Experimental Protocols

The following protocols are representative procedures designed to produce approximately 20g of the final product, enabling a direct comparison of their material efficiency.

Protocol A: Modern Lithiation-Borylation
  • Causality: This protocol uses the highly reactive and pyrophoric n-butyllithium. The reaction must be conducted under an inert atmosphere (nitrogen or argon) and at extremely low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the organometallic species and its low freezing point.

Step-by-Step Methodology:

  • To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add 1-bromo-3-fluoro-5-methoxybenzene (22.3 g, 100 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of trimethyl borate (12.5 g, 120 mmol) in 50 mL of anhydrous THF and cool to -78 °C.

  • Transfer the cold trimethyl borate solution to the aryllithium solution via cannula.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and slowly quench by adding 100 mL of 2M hydrochloric acid (HCl).

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization to obtain this compound. (Assumed Yield: 85% or 19.4 g).

Protocol B: Traditional Grignard-Borylation
  • Causality: The Grignard reaction is famously sensitive to water; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5] Diethyl ether is the traditional solvent of choice, but its high volatility and flammability pose safety risks. The reaction is initiated with a small crystal of iodine to activate the magnesium surface. This synthesis typically requires a larger solvent volume compared to the lithiation route.

Step-by-Step Methodology:

  • To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add magnesium turnings (3.6 g, 150 mmol) and a small crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether.

  • In a dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methoxybenzene (22.3 g, 100 mmol) in 250 mL of anhydrous diethyl ether.

  • Add approximately 20 mL of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it does not, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Cool the Grignard solution to 0 °C. In a separate flask, dissolve trimethyl borate (12.5 g, 120 mmol) in 50 mL of anhydrous diethyl ether.

  • Slowly add the trimethyl borate solution to the Grignard reagent, keeping the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and slowly pour it onto a mixture of 200 g of ice and 50 mL of concentrated HCl.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify by recrystallization to obtain this compound. (Assumed Yield: 80% or 18.2 g).

Part 4: Quantitative Green Metrics Comparison

To objectively compare these two routes, we calculated the key green chemistry metrics based on the protocols above.

Table 1: Green Chemistry Metrics for Synthesis Routes A and B

MetricRoute A: Lithiation-BorylationRoute B: Grignard-BorylationCalculation Formula
Molecular Weight of Product ( g/mol ) 248.84248.84-
Atom Economy (AE) 67.8%67.8%(MW of Product / Σ MW of Reactants) x 100
Total Mass Input (g) ~375.2 g~574.9 gΣ Mass of all materials used
Product Mass (g, Assumed Yield) 19.4 g (85%)18.2 g (80%)-
Total Waste (g) ~355.8 g~556.7 gTotal Mass Input - Product Mass
E-Factor 18.3 30.6 Total Waste / Product Mass
Process Mass Intensity (PMI) 19.3 31.6 Total Mass Input / Product Mass

Note: Calculations include all reactants, solvents, and workup chemicals. Densities used for calculation: THF (0.889 g/mL), Hexanes (0.659 g/mL), Diethyl Ether (0.713 g/mL), 2M HCl (1.03 g/mL), Brine (1.2 g/mL).

The quantitative data clearly favors the modern lithiation route. The visualization below illustrates the stark difference in material efficiency.

G cluster_0 Process Mass Intensity (PMI) Comparison cluster_a cluster_b a Route A (Lithiation) b Route B (Grignard) product_a Product 1.0 waste_a Waste 18.3 product_b Product 1.0 waste_b Waste 30.6 caption Lower PMI indicates a greener, more efficient process.

Caption: Visual comparison of Process Mass Intensity.

Part 5: Expert Analysis and Discussion

The data reveals that Route A (Lithiation-Borylation) is significantly greener than Route B (Grignard-Borylation) . While both routes share the same theoretical Atom Economy, the practical metrics of E-Factor and PMI show a substantial difference. Route A generates approximately 18 kg of waste for every kg of product, whereas Route B generates over 30 kg.

The primary driver for this difference is solvent consumption . The Grignard reaction (Route B) traditionally requires a much larger volume of diethyl ether to ensure the reaction proceeds smoothly and to solubilize the Grignard reagent. In contrast, the lithiation protocol is more concentrated, leading to a much lower PMI. This aligns with a key principle of green chemistry: to minimize the use of auxiliary substances like solvents wherever possible.[6]

Hazard Profile and Safety Considerations:

It is crucial to recognize that mass-based metrics do not account for the inherent hazards of the chemicals used.[3]

  • n-Butyllithium (Route A): This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air.[7][8] It also reacts violently with water.[9] Handling requires rigorous inert atmosphere techniques and specialized training.

  • Magnesium and Diethyl Ether (Route B): While less acutely hazardous than n-BuLi, magnesium turnings are flammable, and diethyl ether is extremely volatile and flammable, forming explosive peroxides over time. The large volumes used in Route B increase the overall fire risk.[5]

  • Trimethyl Borate (Both Routes): This reagent is flammable and harmful.[1][3]

  • 1-bromo-3-fluoro-5-methoxybenzene (Starting Material): The synthesis of this precursor would likely involve elemental bromine, a substance that is highly toxic, corrosive, and environmentally damaging.[10][11] A truly comprehensive green analysis would also evaluate the synthesis of the starting materials.

From a waste-reduction and efficiency standpoint, the Lithiation-Borylation (Route A) is the superior method. Its significantly lower E-Factor and PMI make it a more sustainable choice for scale-up operations, provided the necessary engineering controls and safety protocols are in place to handle pyrophoric reagents.

For academic or small-scale research where specialized equipment for handling pyrophorics may be limited, the Grignard route remains a viable, albeit less efficient, option. However, efforts should be made to reduce solvent volumes or explore greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and has shown excellent performance in Grignard reactions.[6]

Ultimately, the choice of synthetic route requires a balanced consideration of yield, cost, safety, and environmental impact. By quantifying the latter with metrics like PMI and E-Factor, chemists can make more informed, responsible, and sustainable decisions in the lab and beyond.

References

  • Jeeva, J. C., & Mohan, B. (2021). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC, NIH. [Link]
  • Alkali Metals Limited. (n.d.).
  • Green Chemistry. (n.d.). Metrics. Green Chemistry Toolkit. [Link]
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering. [Link]
  • Environmental Health & Safety, University of Arkansas. (n.d.).
  • New Jersey Department of Health. (n.d.).
  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]
  • Logothetis, T. A., & Herniman, J. M. (2022). Green Grignard reactions? Research-inspired sustainable chemistry practicals. University of Southampton ePrints. [Link]
  • Isbell, J., et al. (2013).
  • Cole-Parmer. (2004). Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. [Link]
  • PubChem, National Institutes of Health. (n.d.). Bromine. [Link]
  • Loba Chemie. (2019). Bromine for Synthesis MSDS. [Link]
  • Beyond Benign. (2017). Case Study: Greener Grignard Reaction. [Link]
  • INCHEM. (n.d.). Bromine (PIM 080). [Link]
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link]
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • Yang, J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-Anisaldehyde. Org. Synth. 1974, 54, 42. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid and Its Structural Analogs in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid and its structural analogs. By dissecting the electronic and steric contributions of each substituent, we aim to provide a predictive framework for their performance in cross-coupling reactions, supported by established chemical principles and experimental data from analogous systems.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura reaction has become an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the boronic acid partner is a critical determinant of the reaction's efficiency, yield, and scope. The subject of our focus, this compound, is a trifunctionalized reagent offering multiple points for diversification. Understanding how the interplay of its bromo, fluoro, and methoxy substituents influences its reactivity is key to its effective utilization and to the rational design of synthetic routes.

This guide will compare the parent compound with three of its structural analogs, where one substituent is systematically removed. This comparative approach allows for the elucidation of each group's specific contribution to the overall reactivity profile.

Structural Analogs for Comparison:

  • Target Compound: this compound

  • Analog 1: 2-Fluoro-6-methoxyphenylboronic acid

  • Analog 2: 4-Bromo-2-fluorophenylboronic acid

  • Analog 3: 4-Bromo-6-methoxyphenylboronic acid (Hypothetical, for comparative discussion)

Theoretical Framework: Unraveling Substituent Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the rate of transmetalation, a step that is sensitive to both the electronic and steric environment of the boronic acid.

Electronic Effects

The electronic nature of the substituents on the phenyl ring influences the nucleophilicity of the aryl group being transferred to the palladium center.

  • Electron-Donating Groups (EDGs): These groups, such as methoxy (-OCH₃), increase the electron density on the aromatic ring, enhancing its nucleophilicity and generally accelerating the rate of transmetalation.

  • Electron-Withdrawing Groups (EWGs): Halogens like fluorine (-F) and bromine (-Br) are inductively electron-withdrawing, which decreases the electron density on the ring and can slow down the transmetalation step. The magnitude of this effect is dependent on the specific halogen and its position.

Steric Effects

Steric hindrance, particularly from substituents at the ortho positions to the boronic acid group, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. Low yields are often observed when ortho-disubstituted arylboronic acids are used due to this steric hindrance.[1]

Comparative Reactivity Analysis

Based on the principles outlined above, we can predict the relative reactivity of this compound and its analogs. The following table summarizes the expected reactivity based on the electronic and steric contributions of the substituents.

CompoundSubstituentsPredicted Electronic Effect on ReactivityPredicted Steric HindrancePredicted Overall Reactivity
Target Compound 2-F (ortho, EWG), 4-Br (para, EWG), 6-MeO (ortho, EDG)ModerateHighLow
Analog 1: 2-Fluoro-6-methoxyphenylboronic acid 2-F (ortho, EWG), 6-MeO (ortho, EDG)ModerateHighLow to Moderate
Analog 2: 4-Bromo-2-fluorophenylboronic acid 2-F (ortho, EWG), 4-Br (para, EWG)LowModerateLow
Analog 3: 4-Bromo-6-methoxyphenylboronic acid 6-MeO (ortho, EDG), 4-Br (para, EWG)HighModerateModerate to High

Discussion of Reactivity Trends:

  • Target Compound (this compound): The presence of two ortho substituents, fluoro and methoxy, creates significant steric hindrance around the boronic acid moiety, which is expected to be the dominant factor in reducing its reactivity. While the methoxy group is electron-donating, the two electron-withdrawing halogens decrease the ring's nucleophilicity. The combination of high steric hindrance and reduced nucleophilicity predicts this compound to be the least reactive among the analogs.

  • Analog 1 (2-Fluoro-6-methoxyphenylboronic acid): Similar to the target compound, this analog suffers from steric hindrance due to two ortho substituents. The removal of the para-bromo group will slightly increase the electron density on the ring compared to the target, potentially leading to a slightly higher reactivity, although still hampered by sterics.

  • Analog 2 (4-Bromo-2-fluorophenylboronic acid): With only one ortho substituent (fluoro), the steric hindrance is reduced compared to the target compound. However, the absence of the electron-donating methoxy group and the presence of two electron-withdrawing halogens will significantly decrease the nucleophilicity of the aryl ring, leading to an overall low reactivity.

  • Analog 3 (4-Bromo-6-methoxyphenylboronic acid): This analog is predicted to be the most reactive. The single ortho methoxy group provides less steric hindrance than the two ortho substituents in the target and Analog 1. Furthermore, the strong electron-donating effect of the methoxy group will enhance the nucleophilicity of the ring, likely outweighing the deactivating effect of the para-bromo substituent.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the target compound involves a lithium-halogen exchange followed by borylation, a common method for preparing arylboronic acids.[2]

Synthesis_of_Target_Compound start 1,4-Dibromo-2-fluoro-6-methoxybenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product 1. B(OiPr)₃ 2. H₃O⁺

Caption: Synthetic pathway to this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2-fluoro-6-methoxybenzene (1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the aryllithium species, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C.

  • Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure that can be adapted for the coupling of the discussed boronic acids with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate combination.

Suzuki_Coupling_Workflow setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base solvent Add Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor by TLC or GC-MS reaction->monitoring workup Cool, Dilute, and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane, DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mechanistic Overview of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic and steric properties of the boronic acid primarily affect the transmetalation step. A more nucleophilic aryl group on the boronic acid and less steric congestion around the boron atom facilitate a faster transfer of the aryl group to the palladium center, leading to a more efficient overall reaction.

Conclusion and Future Outlook

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is significantly influenced by the interplay of its substituents. The pronounced steric hindrance from the two ortho groups is the primary factor dictating its generally lower reactivity compared to its less substituted analogs. However, the presence of multiple functional groups offers synthetic versatility, making it a valuable, albeit challenging, building block. For successful couplings, the use of highly active catalyst systems, specialized ligands designed for sterically hindered substrates, and carefully optimized reaction conditions are recommended.

Future research in this area could involve the development of novel catalyst systems that can overcome the steric barriers presented by multi-substituted arylboronic acids, thereby expanding the synthetic utility of these complex and valuable reagents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80 (8), 359-371. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2384–2393. [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic selection of building blocks is paramount. The architectural complexity of modern therapeutics demands reagents that not only deliver high efficiency but also offer predictable reactivity and impart desirable physicochemical properties to the final molecule. In this guide, we delve into the successful application of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid , a uniquely substituted boronic acid that has proven instrumental in the synthesis of high-value pharmaceutical targets. We will explore a key case study, compare its performance with viable alternatives, and provide detailed experimental protocols to empower your synthetic endeavors.

The Strategic Advantage of this compound

The utility of this boronic acid lies in its specific substitution pattern. The interplay between the ortho-fluoro, meta-methoxy, and para-bromo substituents on the phenyl ring creates a reagent with distinct reactivity and structural attributes.

  • The Role of the ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, which may facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to higher reaction rates and yields.

  • The Influence of the meta-Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the aryl ring, influencing its reactivity and the properties of the resulting biaryl product.

  • The Bromo Handle: The bromine atom provides a reactive site for the primary cross-coupling reaction, allowing for the strategic introduction of this substituted phenyl moiety into a target scaffold.

This combination of features makes this compound a powerful tool for constructing sterically hindered and electronically complex biaryl systems, which are common motifs in modern drug candidates.

Case Study: Synthesis of a Key Intermediate for the KRAS G12D Inhibitor MRTX1133

A prominent example of the successful application of this compound is in the synthesis of a key precursor to MRTX1133, a potent and selective inhibitor of the KRAS G12D oncoprotein. The synthesis of such complex heterocyclic systems often presents significant challenges, and the choice of the boronic acid is critical for achieving a successful outcome.

The core of this synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a substituted dichloropyrimidine. This reaction forges a crucial carbon-carbon bond, installing the intricately substituted phenyl ring onto the pyrimidine core of the inhibitor.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C MRTX1133 Precursor A->C Suzuki-Miyaura Coupling B Substituted Dichloropyrimidine B->C Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3) Solvent Solvent (e.g., 1,4-Dioxane/Water)

Caption: Synthetic workflow for the MRTX1133 precursor.

Experimental Protocol: Suzuki-Miyaura Coupling for MRTX1133 Precursor

This protocol is adapted from the general procedures outlined in the patent literature for the synthesis of MRTX1133 and related compounds.

Materials:

  • This compound (1.2 equiv)

  • Substituted dichloropyrimidine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted dichloropyrimidine, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MRTX1133 precursor.

Comparative Performance Analysis

To appreciate the advantages of this compound, it is instructive to compare its performance with structurally related, yet distinct, boronic acids in similar Suzuki-Miyaura cross-coupling reactions. The following table provides a comparative overview of reported yields for the coupling of various aryl bromides with different boronic acids. While direct, side-by-side comparisons are scarce in the literature, this curated data from analogous systems provides valuable insights into the expected reactivity.

Boronic AcidCoupling PartnerCatalyst/BaseSolventYield (%)Reference
This compound Substituted PyrimidinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂OHigh (Implied)[1]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(II)-complex / KOHWater94[2]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 / Na₂CO₃Ethanol/H₂O>95[3]
Phenylboronic acid4-BromoacetophenonePd(II)-complex / Na₂CO₃DMA94[4]

Analysis of Comparative Data:

The data suggests that high yields are achievable with a variety of substituted boronic acids under optimized conditions. The successful use of this compound in the complex synthesis of a KRAS inhibitor precursor, a context where efficiency is paramount, underscores its robustness. The presence of both the electron-withdrawing fluorine and the electron-donating methoxy group appears to provide a favorable balance for high reactivity in Suzuki-Miyaura couplings.

G cluster_criteria Decision Criteria cluster_options Boronic Acid Options cluster_outcome Synthetic Outcome Start Select Boronic Acid for Suzuki Coupling Reactivity Desired Reactivity and Yield Start->Reactivity Properties Target Physicochemical Properties Start->Properties Cost Cost and Availability Start->Cost Target This compound Reactivity->Target Alt1 4-Bromo-2-fluorophenylboronic acid Reactivity->Alt1 Alt2 4-Bromo-2-methoxyphenylboronic acid Reactivity->Alt2 Alt3 Other Substituted Boronic Acids Reactivity->Alt3 Properties->Target Properties->Alt1 Properties->Alt2 Properties->Alt3 Cost->Target Cost->Alt1 Cost->Alt2 Cost->Alt3 Success Successful Synthesis of Complex Biaryl Target->Success Alt1->Success Alt2->Success Alt3->Success

Caption: Decision workflow for selecting a boronic acid.

Synthesis of this compound

The availability of this key reagent is crucial for its application. A common and effective method for the synthesis of substituted phenylboronic acids is through a lithiation-borylation sequence.[5] This organometallic approach allows for the regioselective introduction of the boronic acid moiety.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a general procedure adapted from established methods for the synthesis of analogous arylboronic acids.[5]

Materials:

  • 1,5-Dibromo-3-fluoro-2-methoxybenzene (starting material)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,5-dibromo-3-fluoro-2-methoxybenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • To the aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Conclusion

This compound stands out as a highly effective and strategic building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern provides a favorable combination of reactivity and the ability to introduce a functionally rich moiety. The successful application in the synthesis of a key precursor to the KRAS G12D inhibitor MRTX1133 is a testament to its utility in demanding synthetic campaigns. By understanding its performance in comparison to other boronic acids and mastering its application through well-defined protocols, researchers can confidently leverage this powerful reagent to accelerate their drug discovery programs.

References

  • Wang, X. et al. (2022). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123–3133. [Link]
  • Hall, D. G. (Ed.). (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Tyrell, J., & Whittaker, P. (2004). Suzuki, Stille and Heck coupling reactions: a beginner’s guide.
  • Espinosa, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Al-Masum, M., & Al-Ahmari, S. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
  • Ismail, N. H., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 47(8), 1837-1844.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS No. 957035-32-4), ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This dictates the necessary handling precautions and personal protective equipment (PPE). This compound is an irritant, and its fine, solid form poses an inhalation risk.[1][2]

The Causality of Control: The primary goal is to prevent the chemical from coming into contact with personnel or being released into the environment.[1][2] Every safety measure is designed to break the chain of exposure. Handling this compound within a certified chemical fume hood mitigates the risk of inhaling irritating dust particles.[3] The specified PPE creates a direct barrier against skin and eye contact.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [1][2][4]
Eye Irritation H319 Causes serious eye irritation. [1][2][4]

| Respiratory Irritation | H335 | May cause respiratory irritation. |[1][2][5][6] |

Essential Handling Environment and PPE:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[7]

  • Eye Protection: Use safety goggles or a face shield to prevent eye contact.[7]

  • Lab Coat: A standard lab coat is required to protect against skin contact.[7]

The Core Principle: Waste Segregation

The foundational rule of chemical waste management is stringent segregation.[8][9] Mixing different chemical wastes can lead to dangerous reactions, release of toxic gases, and complicates the final disposal process, creating a significant safety and compliance risk.[10]

This compound waste must be treated as a distinct hazardous waste stream. It should not be mixed with solvents, strong acids, strong bases, or oxidizing agents.[7]

Step-by-Step Disposal Protocols

The guiding principle is that any material that has come into contact with this compound must be treated as hazardous waste.[7] Do not dispose of this chemical down the drain or in regular solid waste bins.[7]

Protocol 3.1: Disposal of Solid Chemical Waste

This protocol applies to expired, unused, or waste this compound.

  • Characterize the Waste: The waste must be classified as a solid, non-halogenated organic hazardous waste.

  • Package the Waste: Carefully place the solid waste into a clearly labeled, sealable, and chemically compatible container.[1][7] A high-density polyethylene (HDPE) or glass container with a secure cap is appropriate.[7] The container must be in good condition, with no leaks or external contamination.[9]

  • Label the Container: Affix a "Hazardous Waste" label to the container.[7] The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

  • Store Securely: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) as specified by your institution's Environmental Health & Safety (EHS) department.[11]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This protocol applies to items such as gloves, weighing paper, pipette tips, and paper towels contaminated with the chemical.

  • Segregate at the Source: Immediately place any contaminated solid debris into a designated hazardous waste container. This is typically a lined container or a sealed, labeled bag.[7]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[7]

  • Disposal: This container must be disposed of through your institution's hazardous waste program.[7] Do not overfill the container.[9]

Protocol 3.3: Decontamination and Disposal of Empty Containers

The original container of the chemical is not "empty" in a regulatory sense until it has been properly decontaminated.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[7] This first rinse is considered hazardous. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.[7]

  • Subsequent Rinses: Perform at least two additional rinses with the solvent.[7] These subsequent rinseates should also be collected into the hazardous waste container. This "triple-rinsing" procedure ensures the removal of residual chemical.

  • Final Container Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label to prevent confusion. The decontaminated container can now typically be disposed of with regular laboratory glass or plastic waste, according to your institution's policy.

Regulatory Framework and Institutional Compliance

In the United States, the disposal of hazardous chemicals is governed by several key regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[12][13] This CHP must include specific procedures for the safe handling and disposal of hazardous chemicals.[14][15]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[16] As the generator of the waste, your laboratory is legally responsible for its proper management.[17]

The Most Critical Step: The procedures described here are based on established best practices. However, you are REQUIRED to consult with your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on approved containers, labeling, storage locations, and pickup schedules that are compliant with local, state, and federal regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Action Protocols cluster_3 Final Disposition start Waste Generated: This compound solid Solid Chemical Waste start->solid debris Contaminated Debris (Gloves, Wipes, etc.) start->debris container Empty Original Container start->container package_solid 1. Place in sealed, labeled hazardous waste container. solid->package_solid package_debris 1. Place in separate, lined hazardous waste container. debris->package_debris rinse 1. Triple-rinse with appropriate solvent. container->rinse end_point Transfer to EHS-Designated Satellite Accumulation Area package_solid->end_point package_debris->end_point collect 2. Collect all rinseate as hazardous liquid waste. rinse->collect dispose_container 3. Dispose of clean, dry container in lab glass/plastic waste. collect->dispose_container collect->end_point

Caption: Disposal workflow for this compound.

References

  • Apollo Scientific. (2023, July 7). 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard [Fact Sheet].
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 4-Methoxyphenylboronic acid.
  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 4-Bromo-2-fluoro-6-methoxyphenylboronic acid are valuable building blocks, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling[1]. However, realizing their synthetic potential requires an uncompromising commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this specific boronic acid derivative, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that both scientific integrity and personal well-being are held to the highest standard.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 957035-32-4) is a solid, powdered substance that presents specific, well-documented hazards. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

While boronic acids are often noted for their stability and relatively low toxicity compared to other organometallics, this specific compound's irritant properties necessitate a rigorous and non-negotiable PPE protocol[4]. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.

Core PPE Requirements: A Multi-Layered Defense

A robust PPE strategy is not a checklist but a dynamic system that adapts to the specific task at hand. The following recommendations are based on a risk-assessed approach to handling this compound in both solid and solution forms.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical irritants. Standard safety glasses are insufficient for handling this compound.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are mandatory at all times.[5] This is crucial to protect against both airborne dust and accidental splashes of solutions.

  • Enhanced Protection: When there is a heightened risk of splashing—such as during transfers of larger quantities or when working with reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[6][7] The face shield provides a critical secondary barrier for the entire face.

Skin and Body Protection

Protecting the skin requires complete coverage to prevent contact with the irritating solid or its solutions.

  • Laboratory Coat: A clean, properly fitting lab coat with long sleeves, buttoned completely, is the primary barrier.[7] While the compound is not flammable, a flame-resistant lab coat (e.g., Nomex) is best practice in a synthetic lab where flammable solvents are ubiquitous.[8]

  • Clothing: Long pants and fully enclosed shoes are required.[7][9] The shoe material should be non-perforated and chemically resistant. Fabrics like polyester or acrylic should be avoided in favor of cotton or other natural fibers under the lab coat.[7]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical. Glove selection and usage protocols are therefore critical.

  • Glove Type: Disposable nitrile gloves provide adequate short-term protection against a broad range of chemicals, including boronic acid derivatives.[7] They must be inspected for tears or pinholes before each use.

  • Glove Protocol:

    • Always wear gloves when handling the primary container, weighing the compound, or working with its solutions.[2]

    • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[6]

    • Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, keyboards, or phones.

    • After handling is complete, remove gloves and wash hands with soap and water.[2]

Respiratory Protection

The fine, dusty nature of solid this compound makes respiratory protection a key consideration to prevent irritation.[2]

  • Primary Engineering Control: All handling of the solid compound, especially weighing and transfers, must be performed within a certified chemical fume hood.[10] The fume hood is the most effective way to minimize inhalation exposure.

  • When a Respirator is Required: If engineering controls are not feasible or are insufficient to control airborne dust, respiratory protection is mandatory.[7] A NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters should be used. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit-testing and training.[7]

Operational and Disposal Plans

Proper PPE is part of a larger ecosystem of safe laboratory practices.

Safe Handling Protocol: From Bottle to Flask
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the lowest practical working height.[8] Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as detailed above (lab coat, goggles, gloves).

  • Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Transfer: Carefully transfer the solid to the reaction vessel within the fume hood. If preparing a solution, add the solvent slowly to the solid to avoid generating dust.

  • Post-Handling: Securely seal the primary container.[2] Wipe down the work surface with a damp cloth or paper towel to collect any residual dust. Dispose of all contaminated disposables as hazardous waste.

Spill and Emergency Procedures
  • Minor Spill (Solid): For a small spill contained within the fume hood, carefully sweep up the material using a dustpan and brush, avoiding dust generation.[2] Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes.[2][11] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[11]

Waste Disposal

All materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[11] Place these items in a clearly labeled, sealed waste container.[10] Empty containers must be triple-rinsed with a suitable solvent; this rinseate must be collected and disposed of as hazardous waste.[13] Follow all institutional and local regulations for hazardous waste disposal.[14]

Summary and Visual Guides

To simplify decision-making, the following table and diagram summarize the core PPE requirements.

Table 1: PPE Requirements for Handling this compound
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe ShoesNot Required
Weighing Solid Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe ShoesRequired (Fume Hood)
Handling Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe ShoesRequired (Fume Hood)
Large-Scale Transfer Face Shield + GogglesNitrile GlovesLab Coat, Closed-toe ShoesRequired (Fume Hood)
Spill Cleanup Face Shield + GogglesNitrile GlovesLab Coat, Closed-toe ShoesRequired (Fume Hood/Respirator)
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Prepare to Handle This compound task Identify Task: - Weighing Solid? - Handling Solution? - Spill Cleanup? start->task fume_hood Is a certified fume hood available? task->fume_hood solution Task: Handling Dilute Solution (No Splash Risk) task->solution weighing Task: Weighing Solid or Potential for Dust fume_hood->weighing Yes ppe_respirator STOP! Consult EHS. Respirator Required. fume_hood->ppe_respirator No splash_risk Is there a significant splash risk? weighing->splash_risk solution->splash_risk ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles splash_risk->ppe_base No ppe_face_shield Add Face Shield to Minimum PPE splash_risk->ppe_face_shield Yes end Proceed with Task ppe_base->end ppe_face_shield->end

Caption: PPE selection flowchart for handling the target compound.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of Pittsburgh. (2016, February 8). Pyrophoric Liquids.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • C&EN. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-2-methoxybenzeneboronic acid.
  • Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Internet Archive. (2020, May 18). Boronic acids : preparation and applications in organic synthesis and medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.